molecular formula C7H8N2O2 B049469 2-(Hydroxymethyl)nicotinamide CAS No. 115012-11-8

2-(Hydroxymethyl)nicotinamide

Cat. No.: B049469
CAS No.: 115012-11-8
M. Wt: 152.15 g/mol
InChI Key: PCWLOJKBYVAMRT-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)nicotinamide is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Hydroxymethyl)nicotinamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Hydroxymethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLOJKBYVAMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115012-11-8
Record name 2-(hydroxymethyl)pyridine-3-carboxamide
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Foundational & Exploratory

2-(Hydroxymethyl)nicotinamide CAS 115012-11-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 115012-11-8 | Structural Profile, Synthesis, and Reactivity

Executive Summary

2-(Hydroxymethyl)nicotinamide (CAS 115012-11-8) is a bifunctional pyridine derivative characterized by a primary amide at the C3 position and a hydroxymethyl group at the C2 position.[1] It serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrrolo[3,4-b]pyridines and furo[3,4-b]pyridines, which are scaffolds for kinase inhibitors and imidazolinone herbicides.[1]

This compound exhibits a dynamic structural behavior known as ring-chain tautomerism , where it exists in equilibrium with its cyclic lactone form, furo[3,4-b]pyridin-5(7H)-one.[1] Understanding this equilibrium is paramount for researchers, as isolation and storage conditions directly influence the compound's stability and purity.[1]

Physicochemical Profile

PropertyData
CAS Number 115012-11-8
IUPAC Name 2-(Hydroxymethyl)pyridine-3-carboxamide
Synonyms 3-Pyridinecarboxamide, 2-(hydroxymethyl)-; 2-Hydroxymethylnicotinamide
Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15 g/mol
SMILES NC(=O)c1cccnc1CO
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in non-polar solvents.[1][2]
pKa (Predicted) ~3.4 (Pyridine N), ~13.5 (Amide N-H)
Stability Hygroscopic; prone to acid-catalyzed cyclization to form the lactone.[1]

Synthetic Methodology

The synthesis of 2-(hydroxymethyl)nicotinamide is rarely performed by direct functionalization of the pyridine ring due to regioselectivity challenges.[1] Instead, it is most reliably accessed via the aminolysis of the corresponding lactone or the reduction of pyridine-2,3-dicarboxylates.[1]

Primary Route: Aminolysis of Furo[3,4-b]pyridin-5(7H)-one

This protocol leverages the high reactivity of the cyclic lactone towards nucleophiles.[1] The lactone precursor is typically generated from the reduction of 2,3-pyridinedicarboxylic anhydride.[1]

Reaction Scheme
  • Precursor Formation : Selective reduction of 2,3-pyridinedicarboxylic anhydride (CAS 699-98-9) using Sodium Borohydride (NaBH₄) yields furo[3,4-b]pyridin-5(7H)-one.[1]

  • Ring Opening : Treatment of the lactone with aqueous or alcoholic ammonia opens the furanone ring to yield the hydroxy-amide.

Synthesis Anhydride 2,3-Pyridinedicarboxylic Anhydride (CAS 699-98-9) Lactone Furo[3,4-b]pyridin-5(7H)-one (Lactone Intermediate) Anhydride->Lactone NaBH4, THF Selective Reduction Product 2-(Hydroxymethyl)nicotinamide (CAS 115012-11-8) Lactone->Product NH3 (aq/MeOH) Nucleophilic Acyl Substitution

Figure 1: Synthetic pathway from commercially available anhydride to target hydroxy-amide.[1]

Detailed Experimental Protocol

Note: This protocol is a generalized adaptation of standard pyridine lactone aminolysis procedures.

Step 1: Synthesis of Lactone Intermediate

  • Suspend 2,3-pyridinedicarboxylic anhydride (10.0 mmol) in dry THF (50 mL) under inert atmosphere (N₂).

  • Cool the mixture to 0°C.

  • Add NaBH₄ (10.0 mmol) portion-wise over 30 minutes. The regioselectivity favors the reduction of the carbonyl at the 2-position (less hindered/more electrophilic in specific environments, though mixtures can occur; purification is required).[1] Correction: Literature often suggests reduction of the anhydride yields the lactone where the carbonyl at C3 remains (as the amide precursor).[1]

  • Quench with dilute HCl (pH 3-4) to cyclize any open hydroxy-acid forms.

  • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Recrystallize to obtain furo[3,4-b]pyridin-5(7H)-one.

Step 2: Aminolysis to 2-(Hydroxymethyl)nicotinamide

  • Dissolve furo[3,4-b]pyridin-5(7H)-one (5.0 mmol) in Methanol (20 mL).

  • Add concentrated Ammonium Hydroxide (25% NH₃, 5.0 mL) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours. Monitor by TLC (the lactone spot will disappear; a more polar amide spot will appear).[1]

  • Critical Step : Concentrate the solvent under reduced pressure at low temperature (<40°C) . High heat promotes recyclization.

  • Triturate the residue with diethyl ether or cold acetonitrile to induce crystallization of the hydroxy-amide.

Reactivity & Stability: The Cyclization Trap

The defining characteristic of CAS 115012-11-8 is its propensity to revert to the lactone form.[1] This is an entropy-driven intramolecular reaction that releases ammonia or water depending on the starting state (amide vs acid).[1]

Mechanism of Cyclization

Under acidic conditions or thermal stress, the hydroxyl oxygen at C2 attacks the amide carbonyl at C3.[1] This releases ammonia (NH₃) and reforms the thermodynamically stable 5-membered lactone ring.[1]

  • pH Sensitivity : Stable in neutral to basic media. Rapidly cyclizes in acidic media (pH < 4).[1]

  • Thermal Sensitivity : Decomposes/cyclizes upon melting or prolonged heating.

Equilibrium Amide 2-(Hydroxymethyl)nicotinamide (Open Form) Intermediate Tetrahedral Intermediate Amide->Intermediate + H+ (Acid Catalysis) Lactone Furo[3,4-b]pyridin-5(7H)-one (Closed Form) Intermediate->Lactone - NH3 Lactone->Amide + NH3 (aq) Ammonia NH3

Figure 2: The reversible cyclization equilibrium.[1] Acid promotes lactonization; Ammonia promotes ring opening.[1]

Biological & Industrial Applications

Kinase Inhibitor Scaffolds

The 2-(hydroxymethyl)nicotinamide motif serves as a fragment for designing PI3K and mTOR inhibitors.[1] The pyridine nitrogen and the amide group provide critical hydrogen-bonding points for the ATP-binding pocket of kinases.[1] The hydroxymethyl group offers a vector for solubilizing groups or further cyclization into tricyclic systems.

Herbicide Intermediates

This compound is a precursor to Imidazolinone herbicides. The vicinal arrangement of the carboxyl/amide and alkyl/hydroxyl groups allows for the construction of the imidazolinone ring, which inhibits acetohydroxyacid synthase (AHAS) in plants.[1]

NAD+ Salvage Pathway Analogs

As a derivative of nicotinamide (Vitamin B3), this compound is investigated for its interaction with Nicotinamide phosphoribosyltransferase (NAMPT) .[1] Modifications at the 2-position can modulate binding affinity, potentially creating inhibitors or alternative substrates for NAD+ metabolic studies.[1]

Handling and Safety

  • Storage : Store at -20°C under inert atmosphere. Avoid moisture, as hydrolysis of the amide (followed by lactonization) can occur over time.[1]

  • Hazards : Irritant to eyes, respiratory system, and skin.[1][3] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

  • Analysis : When analyzing by LC-MS, use basic mobile phases (e.g., Ammonium Bicarbonate) to prevent on-column cyclization.[1] Acidic mobile phases (0.1% Formic Acid) may show the lactone peak [M+H]⁺ = 136.12 instead of the amide peak [M+H]⁺ = 153.15.[1]

References

  • ChemicalBook . (n.d.).[1] CAS 115012-11-8 Data. Retrieved from [1]

  • PubChem . (2025).[1][3] Furo[3,4-b]pyridin-5(7H)-one (Lactone Precursor).[1] National Library of Medicine. Retrieved from [1]

  • GuideChem . (n.d.).[1] 3-Pyridinecarboxamide, 2-(hydroxymethyl)- Properties. Retrieved from [1]

  • ResearchGate . (2011).[1] Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards Nitrogen Nucleophiles. Hilaris Publisher. Retrieved from

Sources

Structural Dynamics and Synthetic Utility of 2-Hydroxymethyl-3-pyridinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Hydroxymethyl-3-pyridinecarboxamide is a critical, albeit often transient, intermediate in the synthesis of fused bicyclic heterocycles, specifically furo[3,4-b]pyridines and pyrrolo[3,4-b]pyridines .

In the context of drug development, this molecule represents a "reactive scaffold." Unlike its structural isomer N-(hydroxymethyl)nicotinamide (a stable antiseptic known as Bilamid), the 2-hydroxymethyl-3-carboxamide isomer possesses an ortho-substitution pattern that drives spontaneous intramolecular cyclodehydration. This property makes it a pivotal gateway for generating pharmacophores found in kinase inhibitors, antimicrobial agents, and cardiovascular drugs.

Chemical Identity & Disambiguation[4]
FeatureTarget Molecule Common Isomer (Caution)
Name 2-Hydroxymethyl-3-pyridinecarboxamide N-(Hydroxymethyl)nicotinamide
Structure Hydroxymethyl group at C2 (Ring)Hydroxymethyl group on Amide Nitrogen
Reactivity High; prone to cyclization (Lactone formation)Stable; acts as a formaldehyde donor
Key Application Intermediate for Furo[3,4-b]pyridin-5(7H)-one Antiseptic / Choleretic agent
CAS (Related) 950910-92-6 (Lactone form)3569-99-1

Structural Dynamics: The Lactone-Amide Equilibrium

The defining characteristic of 2-hydroxymethyl-3-pyridinecarboxamide is its thermodynamic relationship with its cyclic tautomer, furo[3,4-b]pyridin-5(7H)-one .

In solution, particularly under acidic or neutral conditions, the hydroxyl group at C2 attacks the carbonyl carbon of the amide at C3. This intramolecular nucleophilic acyl substitution results in the expulsion of ammonia (or equilibrium with the ammonium species) to form the lactone ring.

Pathway Visualization

The following diagram illustrates the equilibrium and the synthetic divergence points.

Lactone_Equilibrium OpenChain 2-Hydroxymethyl-3- pyridinecarboxamide (Open Chain) Transition Tetrahedral Intermediate OpenChain->Transition -H2O / Cyclization Lactone Furo[3,4-b]pyridin-5(7H)-one (Cyclic Lactone) Transition->Lactone -NH3 Lactone->OpenChain +NH3 (aq) Pyrrolopyridine Pyrrolo[3,4-b]pyridin-5-one (Lactam Scaffold) Lactone->Pyrrolopyridine +R-NH2 / Heat (Amine Exchange)

Figure 1: The dynamic equilibrium between the open-chain carboxamide and the fused lactone system. Drug discovery workflows often exploit the lactone (Red) to generate N-substituted lactams (Green).

Synthetic Methodology

Accessing the 2-hydroxymethyl-3-pyridinecarboxamide motif typically requires a reduction strategy starting from highly oxidized pyridine derivatives. The most robust route involves the regioselective reduction of quinolinic anhydride .

Protocol: Regioselective Reduction of Quinolinic Anhydride

This protocol targets the formation of the lactone (furo[3,4-b]pyridin-5(7H)-one), which can be hydrolyzed to the open-chain hydroxy-amide in situ or used directly.

Reagents:

  • Quinolinic Anhydride (Pyridine-2,3-dicarboxylic anhydride)

  • Sodium Borohydride (NaBH₄)[1][2][3]

  • Methanol (dry) / THF

  • Hydrochloric Acid (2M)

Step-by-Step Workflow:

  • Precursor Activation: Dissolve quinolinic anhydride (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C.

  • Hydride Addition: Slowly add NaBH₄ (1.1 eq) in portions. Note: NaBH₄ is preferred over LiAlH₄ to prevent over-reduction to the diol.

  • Mechanism of Action: The hydride attacks the more electrophilic carbonyl.[1] Due to the electron-withdrawing nature of the pyridine nitrogen, the C2 carbonyl is often more susceptible to nucleophilic attack, though regioselectivity can be solvent-dependent [1].

  • Quenching & Cyclization: Quench the reaction with 2M HCl. The acidic environment promotes the immediate cyclization of the intermediate hydroxy-acid/amide to the lactone furo[3,4-b]pyridin-5(7H)-one .

  • Ammonolysis (Target Generation): To access the title compound (2-hydroxymethyl-3-pyridinecarboxamide), treat the isolated lactone with aqueous ammonia (NH₄OH) at 0°C.

    • Observation: The solid lactone will dissolve as the ring opens to form the water-soluble hydroxy-amide.

    • Stability Warning: Isolation of the solid open-chain amide is difficult; it reverts to the lactone upon dehydration or heating.

Synthetic Workflow Diagram

Synthesis_Workflow Start Quinolinic Anhydride Step1 Reduction (NaBH4 / THF, 0°C) Start->Step1 Intermediate Hydroxy-Acid Intermediate Step1->Intermediate Cyclization Acidic Workup (HCl) Cyclodehydration Intermediate->Cyclization Product_Lactone Furo[3,4-b]pyridin-5(7H)-one Cyclization->Product_Lactone Step2 Ammonolysis (NH4OH, aq) Product_Lactone->Step2 Target 2-Hydroxymethyl-3- pyridinecarboxamide Step2->Target Equilibrium favors lactone if dried

Figure 2: Step-wise synthesis from Quinolinic Anhydride. The target molecule is best handled in solution or as a transient species.

Pharmaceutical Applications & Reactivity[1][11][12][13]

The value of 2-hydroxymethyl-3-pyridinecarboxamide lies in its role as a divergent intermediate . It allows medicinal chemists to switch the core heteroatom of the fused ring system.

Synthesis of Pyrrolopyridines (Isoindolinone analogs)

By reacting the lactone form (or the hydroxy-amide) with primary amines (


), researchers can synthesize pyrrolo[3,4-b]pyridin-5-ones .
  • Mechanism: The amine attacks the lactone carbonyl, opening the ring to form a hydroxy-amide intermediate, followed by ring closure with loss of water.

  • Relevance: This scaffold is isosteric with isoindolinones, a privileged structure in MDM2 inhibitors (cancer therapy) and anxiolytics [2].

Fragment-Based Drug Design (FBDD)

The pyridine ring offers improved solubility and metabolic stability compared to benzene analogs (phthalimides). The 2-hydroxymethyl-3-carboxamide motif provides a "handle" for:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor.

  • Solubility: The hydroxymethyl group increases polarity before cyclization.

Antimicrobial Activity

While less common than its N-hydroxymethyl isomer, the furopyridine derivatives generated from this core have shown potential as herbicides and antimicrobial agents by inhibiting specific plant/bacterial metabolic pathways [3].

Analytical Characterization

When characterizing this molecule, distinguishing between the open-chain amide and the closed lactone is critical.

MethodOpen Chain (Hydroxy-Amide) Closed Ring (Lactone)
IR Spectroscopy Broad -OH stretch (3200-3400 cm⁻¹)Amide I band (~1650-1690 cm⁻¹)Sharp Lactone C=O (~1760-1780 cm⁻¹)Absence of broad -OH
¹H NMR (DMSO-d₆) Methylene (-CH₂-) signal ~4.5-4.8 ppmExchangeable -OH and -NH₂ protonsMethylene (-CH₂-) signal shifts downfield (~5.3 ppm)No exchangeable amide protons
Mass Spectrometry M+1 = 153.15 DaM+1 = 136.12 Da (Loss of NH₃/H₂O)

Self-Validating Protocol Tip: When running NMR, the presence of a sharp singlet around 5.3-5.5 ppm in a non-protic solvent (like CDCl₃) strongly indicates the lactone form. If attempting to observe the open chain, use DMSO-d₆, which can hydrogen-bond to the amide and hydroxyl groups, potentially stabilizing the open form on the NMR timescale.

References

  • Sodium Borohydride Reduction Mechanisms. Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.[1][4][5] Source: Master Organic Chemistry. URL:[Link]

  • Synthesis of Fused Pyridine Derivatives. Title: Fused Pyridine Derivatives: Synthesis and Biological Activities.[6][7][8] Source: ResearchGate (IntechOpen). URL:[Link]

  • Furo-pyridine Pharmaceutical Applications.

Sources

2-(Hydroxymethyl)nicotinamide: A Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (Vitamin B3), has emerged as a pivotal building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique structure, featuring a reactive primary alcohol and a biologically significant nicotinamide core, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and core applications of 2-(Hydroxymethyl)nicotinamide as a pharmaceutical intermediate. We will delve into established synthetic protocols, examine the strategic derivatization of its functional groups, and discuss its role in the creation of active pharmaceutical ingredients (APIs) with potential applications in antimicrobial, anti-inflammatory, and cardiovascular therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: The Strategic Importance of 2-(Hydroxymethyl)nicotinamide

In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate biological activity of the target molecule. 2-(Hydroxymethyl)nicotinamide (also known as N-(Hydroxymethyl)nicotinamide) has garnered significant attention due to its dual functionality.[1] The nicotinamide moiety is a well-known precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which plays a crucial role in cellular metabolism and redox reactions.[2][3] This inherent biological relevance makes the nicotinamide scaffold a privileged structure in drug design.

The introduction of a hydroxymethyl group at the amide nitrogen provides a key handle for synthetic elaboration. This primary alcohol can be readily transformed into a wide array of other functional groups, allowing for the systematic modification of the molecule's physicochemical properties and its interaction with biological targets. This guide will provide a comprehensive overview of the synthesis and utility of this important intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in process development and synthesis.

PropertyValueReference
CAS Number 3569-99-1[1]
Molecular Formula C₇H₈N₂O₂[1]
Molecular Weight 152.15 g/mol [1]
Melting Point 152-154 °C[1]
Appearance White crystalline solid
Synonyms N-(Hydroxymethyl)nicotinamide, Bilamid, Nikoform

Synthesis of 2-(Hydroxymethyl)nicotinamide: A Proven Pathway

The most widely cited and reliable method for the synthesis of 2-(Hydroxymethyl)nicotinamide is the base-catalyzed condensation of nicotinamide with formaldehyde. This method, detailed by Zhang and Guo in 1992, remains a cornerstone for laboratory-scale production due to its simplicity and good yields.[1][4]

The reaction proceeds via the nucleophilic attack of the amide nitrogen of nicotinamide onto the electrophilic carbonyl carbon of formaldehyde. The presence of a base, such as potassium carbonate, is crucial as it facilitates the deprotonation of the amide, increasing its nucleophilicity and driving the reaction forward.

Caption: Base-catalyzed synthesis of 2-(Hydroxymethyl)nicotinamide.

While this classic method is robust, modern advancements in synthetic chemistry, such as microwave-assisted organic synthesis (MAOS) and enzymatic synthesis, present potential avenues for process optimization, offering benefits like reduced reaction times and improved sustainability profiles.[1]

Detailed Experimental Protocol: Synthesis based on Zhang and Guo (1992)

This protocol is a self-validating system designed for reproducibility and high yield. The causality behind each step is explained to ensure a deep understanding of the process.

Objective: To synthesize 2-(Hydroxymethyl)nicotinamide with a target yield of approximately 70-75%.[4]

Materials:

  • Nicotinamide (3.0 g)

  • Formaldehyde (36.8% aqueous solution, 5.0 mL)

  • Potassium Carbonate (K₂CO₃, 0.03 g)

  • Distilled Water

  • Reaction Vessel (e.g., 50 mL round-bottom flask)

  • Boiling Water Bath

  • Magnetic Stirrer and Stir Bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Crystallization dish or beaker

Procedure:

  • Reactant Combination: In a suitable reaction vessel, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde, and 0.03 g of potassium carbonate.[1]

    • Causality: Nicotinamide is the core scaffold. Formaldehyde is the source of the hydroxymethyl group. Potassium carbonate acts as a weak base, which is sufficient to deprotonate the amide nitrogen without causing unwanted side reactions like the hydrolysis of the amide.

  • Reaction: Heat the mixture in a boiling water bath for one hour with continuous stirring.[1][4]

    • Causality: Heating provides the necessary activation energy for the condensation reaction. A boiling water bath maintains a consistent temperature of approximately 100°C, which is optimal for this transformation without causing decomposition. Stirring ensures homogeneity and efficient heat transfer.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to facilitate the crystallization of the product.[1]

    • Causality: The product has lower solubility in the cold reaction mixture. Gradual cooling promotes the formation of well-defined crystals, which are easier to filter and result in a purer product.

  • Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials or residual base.

    • Causality: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction medium. A cold water wash is effective at removing water-soluble impurities while minimizing loss of the desired product due to dissolution.

  • Drying: Dry the collected crystals thoroughly, for instance, in a desiccator or a vacuum oven at a low temperature (e.g., 50-60°C).

    • Causality: Proper drying is essential to remove residual solvent and obtain an accurate yield and a stable, storable product.

Core Pharmaceutical Utility: A Gateway to Diverse APIs

The true value of 2-(Hydroxymethyl)nicotinamide lies in the reactivity of its primary alcohol. This functional group serves as a versatile anchor point for the attachment of various other molecular fragments, enabling the synthesis of a wide range of derivatives with tailored pharmacological profiles.

Caption: Synthetic pathways from 2-(Hydroxymethyl)nicotinamide.

Esterification for Prodrug Development

One of the most significant applications is in the creation of ester prodrugs. A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. The hydroxyl group of 2-(Hydroxymethyl)nicotinamide can be esterified with various carboxylic acids. This strategy is often employed to:

  • Enhance Lipophilicity: Increasing the lipophilicity of a drug can improve its absorption and ability to cross cell membranes.[5][6]

  • Improve Bioavailability: By masking polar functional groups, ester prodrugs can bypass metabolic pathways that would otherwise degrade the parent drug, leading to higher concentrations in the bloodstream.[6]

  • Targeted Delivery: Esterases, the enzymes that cleave ester bonds, have varying concentrations in different tissues. This allows for the design of prodrugs that are preferentially activated at the desired site of action.[7][8]

Synthesis of Nicorandil Analogs and Other Cardiovascular Agents

The anti-anginal drug Nicorandil is an N-(2-hydroxyethyl)nicotinamide nitrate ester.[2][9][10] While not a direct derivative of 2-(Hydroxymethyl)nicotinamide, the synthetic principles are highly relevant. The hydroxymethyl group can be converted to a better leaving group, such as a halide (e.g., via thionyl chloride), to produce 2-(chloromethyl)nicotinamide. This reactive intermediate can then be reacted with various nucleophiles to build more complex structures, including analogs of existing drugs or entirely new chemical entities for cardiovascular research.

Precursor to Antimicrobial and Anti-inflammatory Agents

2-(Hydroxymethyl)nicotinamide itself is reported to have antimicrobial properties.[4] Furthermore, the nicotinamide scaffold is a component of many molecules with demonstrated anti-inflammatory and antimicrobial activity.[11] By using the hydroxymethyl group as a point of diversification, libraries of novel nicotinamide derivatives can be synthesized and screened for enhanced or novel biological activities. For instance, etherification or amination reactions at this position can introduce new pharmacophores that may interact with microbial or inflammatory targets.

Conclusion: A Forward-Looking Perspective

2-(Hydroxymethyl)nicotinamide stands as a testament to the power of strategic molecular design. It is more than just a simple derivative of a vitamin; it is a synthetically accessible, highly versatile, and biologically relevant intermediate. Its straightforward synthesis and the predictable reactivity of its hydroxymethyl group make it an ideal starting point for the exploration of new chemical space in drug discovery. As researchers continue to seek novel treatments for a wide range of diseases, from microbial infections to cardiovascular disorders, the utility of intermediates like 2-(Hydroxymethyl)nicotinamide will only continue to grow. Its potential for creating innovative prodrugs and diverse libraries of bioactive compounds ensures its place as a valuable tool in the modern pharmaceutical scientist's arsenal.

References

  • Zhang, H. K., & Guo, Q. Z. (1992). [Study on the synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 27(8), 629–631. Available at: [Link]

  • PubChem. (n.d.). The preparation method of nicorandil - Patent CN-111269175-A. Retrieved February 5, 2024, from [Link]

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  • Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide.
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  • Viablife. (n.d.). What are the methods of obtaining nicotinamide? Hangzhou Viablife Biotech Co., Ltd. Retrieved February 5, 2024, from [Link]

  • Al-Majdoub, Z. M., et al. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Molecules, 28(19), 6811. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2421150. Available at: [Link]

  • Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.
  • van Haren, M. J., et al. (2021). Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity. Molecules, 26(18), 5582. Available at: [Link]

  • Wang, B-L., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(2), 444. Available at: [Link]

  • Google Patents. (n.d.). WO2007127639A2 - Prodrug derivatives of acids using alcohols with homotopic hydroxy groups and methods for their preparation and use.
  • Ellinger, P., & Abdel Kader, M. M. (1949). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Biochemical Journal, 44(1), 77–81. Available at: [Link]

  • Google Patents. (n.d.). WO2012089769A1 - Process for the manufacture of nicorandil.
  • Mori, V., et al. (2014). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. Journal of Nutritional Science and Vitaminology, 60(2), 105–111. Available at: [Link]

  • Google Patents. (n.d.). EP2658839B1 - Process for the manufacture of nicorandil.
  • Gawarecka, K., & Ruczynski, J. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e1020. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Retrieved February 5, 2024, from [Link]

Sources

Technical Guide: Strategic Synthesis of DPP-4 Inhibitor Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthesis strategies for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, focusing on the critical starting materials and intermediate scaffolds that define the manufacturing efficiency of this drug class. We move beyond basic retrosynthesis to examine the process chemistry drivers—chirality, impurity control, and atom economy—that dictate the selection of starting materials for the three dominant structural classes:


-Amino Acids  (Sitagliptin), Cyanopyrrolidines  (Vildagliptin), and Xanthines  (Linagliptin).

Mechanism of Action & Structural Pharmacophores

To understand the requisite purity of starting materials, one must understand the binding pocket. DPP-4 inhibitors prevent the degradation of Incretin hormones (GLP-1 and GIP). The active site of DPP-4 contains a catalytic triad (Ser630, Asp708, His740).

  • Key Requirement: The S1 hydrophobic pocket demands high stereochemical purity (typically >99.5% ee) from the starting materials to avoid off-target binding or inactivity.

MOA_Pathway Food Ingestion Incretins Incretin Release (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme (Active) Incretins->DPP4 Rapid Degradation Insulin Insulin Secretion (Glucose Dependent) Incretins->Insulin Prolonged Half-life Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-4 Inhibitor (Gliptin) Inhibitor->DPP4 Blocks Catalytic Triad

Figure 1: The therapeutic logic dictating the stability requirements of the inhibitor scaffold.

The -Amino Acid Scaffold: Sitagliptin

Target: Sitagliptin (Januvia) Core Challenge: Introduction of the chiral amine at the


-position.
Critical Starting Materials

The synthesis of Sitagliptin revolutionized process chemistry, moving from a classical chiral auxiliary approach to a catalytic asymmetric hydrogenation.[1]

Starting MaterialCAS NumberFunctionCritical Quality Attribute (CQA)
2,4,5-Trifluorophenylacetic acid 209995-38-0Hydrophobic PharmacophoreRegioisomer purity (avoid 2,3,5-isomer).
Meldrum's Acid 2033-24-1C2-ExtenderMoisture content (hydrolyzes easily).
Triazole Derivative 486460-32-6Heterocyclic AnchorPurity of the fused ring system.
[Rh(COD)Cl]₂ 12092-47-6Catalyst PrecursorMetal content assay.
Josiphos Ligand (t-Bu) 223463-48-5Chiral InducerEnantiomeric purity (>99.9%).
The "Green" Enamine Hydrogenation Protocol

The industry standard, developed by Merck, utilizes an unprotected enamine intermediate.[1] This route is superior due to high atom economy and the elimination of isolation steps for the enamine.

Protocol Logic:

  • Acylation: 2,4,5-Trifluorophenylacetic acid is activated and coupled with Meldrum's acid.

  • Amidation: Reaction with the triazole derivative yields the

    
    -keto amide.
    
  • Enamine Formation: Ammonium acetate converts the keto group to an enamine.

  • Asymmetric Hydrogenation: The critical step where chirality is set.

Sitagliptin_Synthesis SM1 2,4,5-Trifluorophenylacetic Acid Inter1 Beta-Keto Amide SM1->Inter1 Activation SM2 Meldrum's Acid SM2->Inter1 Inter2 Enamine Intermediate (Unprotected) Inter1->Inter2 NH4OAc / MeOH Reagent1 Triazole / TFA Reagent1->Inter1 Product Sitagliptin Phosphate Inter2->Product Asymmetric Hydrogenation (99% ee) Cat Rh(I) / Josiphos H2 (200 psi) Cat->Product

Figure 2: The convergent synthesis of Sitagliptin via the enamine route.

Experimental Insight: The hydrogenation is typically performed at 200 psi H₂ and 50°C . The choice of the Josiphos ligand is non-negotiable; other bisphosphine ligands often fail to achieve the >95% ee required to bypass downstream chiral resolution.

The Cyanopyrrolidine Scaffold: Vildagliptin

Target: Vildagliptin (Galvus) Core Challenge: Stability of the nitrile group and preventing racemization of the proline center.

Critical Starting Materials

Vildagliptin relies on the "chiral pool" strategy, utilizing L-Proline as the source of chirality.

Starting MaterialCAS NumberFunctionCritical Quality Attribute (CQA)
L-Prolinamide 7531-52-4Chiral ScaffoldOptical rotation; must be free of D-isomer.
Chloroacetyl Chloride 79-04-9LinkerAssay >98%; hydrolyzes rapidly.
3-Amino-1-adamantanol 702-82-9Bulky LipophileIsomeric purity (1- vs 2-adamantyl).
Vilsmeier Reagent N/ADehydrating AgentFreshly prepared (DMF + POCl3) or TFAA.
Synthesis Protocol: The Dehydration Risk

The synthesis hinges on converting the amide of L-prolinamide into a nitrile without affecting the chiral center.

Step-by-Step Methodology:

  • N-Acylation: L-Prolinamide is reacted with chloroacetyl chloride in THF or DCM (0°C to RT). Control Point: Exothermic reaction; temperature control is vital to prevent bis-acylation.

  • Dehydration: The resulting intermediate is treated with Trifluoroacetic Anhydride (TFAA) or Vilsmeier reagent to convert the primary amide to a nitrile.

  • N-Alkylation: The chloroacetyl-cyanopyrrolidine is coupled with 3-amino-1-adamantanol.

Safety Note: The intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a potent skin sensitizer and must be handled in closed systems.

The Xanthine Scaffold: Linagliptin

Target: Linagliptin (Trajenta) Core Challenge: Multi-component assembly on the xanthine heterocycle.[2]

Critical Starting Materials

Unlike Sitagliptin (linear) or Vildagliptin (chiral pool), Linagliptin requires a convergent assembly of three distinct blocks.

Starting MaterialCAS NumberFunctionCritical Quality Attribute (CQA)
8-Bromo-3-methylxanthine 93566-27-1Core ScaffoldPurity of the xanthine ring.
1-Bromo-2-butyne 3355-28-0N7-Side ChainAbsence of propargyl bromide impurities.
(R)-3-Aminopiperidine 2HCl 334618-23-4Chiral AmineEnantiomeric purity (>99% ee).
Quinazoline Derivative N/AN1-Side Chain2-(chloromethyl)-4-methylquinazoline purity.[3]
Convergent Assembly Workflow

The order of addition is crucial to prevent N7/N9 regioisomerism on the xanthine ring.

  • N7-Alkylation: 8-Bromo-3-methylxanthine is alkylated with 1-bromo-2-butyne. Base selection: NaHCO₃ in DMSO is preferred to minimize N9 alkylation.

  • N1-Alkylation: The product is alkylated with the quinazoline derivative.

  • C8-Substitution: The bromine at position 8 is displaced by (R)-3-aminopiperidine via nucleophilic aromatic substitution (

    
    ).
    

Linagliptin_Synthesis Xanthine 8-Bromo-3-methylxanthine Step1 N7 Alkylation Xanthine->Step1 Butyne 1-Bromo-2-butyne Butyne->Step1 Quinazoline Chloromethyl-quinazoline Step2 N1 Alkylation Quinazoline->Step2 Piperidine (R)-3-Aminopiperidine Step3 C8 SNAr Piperidine->Step3 Step1->Step2 Step2->Step3 Final Linagliptin Step3->Final

Figure 3: The sequential alkylation and substitution strategy for Linagliptin.[2]

Quality Control & Impurity Profiling

In the context of starting materials, "purity" is defined by the downstream risk.

  • Enantiomeric Impurities: For Sitagliptin and Linagliptin, the starting material (or early intermediate) sets the chirality.

    • Test: Chiral HPLC (e.g., Chiralpak AD-H columns).

    • Limit: Typically NMT 0.1% of the wrong enantiomer.

  • Genotoxic Impurities (GTIs):

    • Vildagliptin: Chloroacetyl chloride is an alkylating agent. Residual levels must be controlled to ppm levels.

    • Linagliptin: 1-Bromo-2-butyne is a potential mutagen.

References

  • Hansen, K. B., et al. (2009).[4] "Highly Efficient Asymmetric Synthesis of Sitagliptin." Journal of the American Chemical Society. Link

  • Xu, F., et al. (2008). "Process Research and Development for the Synthesis of Vildagliptin." Organic Process Research & Development. Link

  • Eckhardt, M., et al. (2007). "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and Orally Bioavailable DPP-4 Inhibitor." Journal of Medicinal Chemistry. Link

  • Generics and Biosimilars Initiative. (2014). "Patent landscape of DPP-4 inhibitors." Link

Sources

Pyridine-3-carboxamide 2-hydroxymethyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pyridine-3-carboxamide 2-hydroxymethyl Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of pyridine-3-carboxamide 2-hydroxymethyl derivatives, a class of heterocyclic compounds demonstrating significant promise in drug discovery and development. We will delve into their synthesis, physicochemical characteristics, diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Significance of the Nicotinamide Scaffold

The pyridine-3-carboxamide, commonly known as nicotinamide, is a heterocyclic scaffold of immense biological importance.[1] It forms the core of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+), a critical player in cellular redox reactions and a substrate for numerous enzymes involved in signaling pathways, DNA repair, and stress response.[2][3] The versatility of the pyridine ring allows for extensive chemical modification, making it a "privileged scaffold" in medicinal chemistry.[4][5]

The introduction of a hydroxymethyl (-CH₂OH) group at the 2-position of the nicotinamide core creates a unique structural motif. This functional group significantly alters the molecule's electronic and steric properties, providing a crucial handle for hydrogen bonding and enhancing its interaction with biological targets. This guide focuses specifically on these 2-hydroxymethyl derivatives, which have emerged as promising candidates for developing novel therapeutics across various disease areas, including infectious diseases and oncology.

Synthetic Strategies and Mechanistic Rationale

The synthesis of 2-(hydroxymethyl)nicotinamide derivatives requires a strategic approach to ensure correct regiochemistry and functional group compatibility. While multiple routes can be envisioned, a common and effective strategy involves the selective modification of a difunctionalized pyridine precursor.

Causality in Synthetic Design

The choice of reagents and reaction conditions is paramount for achieving high yields and purity. For instance, the selective reduction of an ester in the presence of a carboxamide or another ester requires a mild reducing agent. Sodium borohydride (NaBH₄) is often employed for its chemoselectivity, preferentially reducing esters over less reactive amides under controlled conditions.[6] Subsequent amidation of the remaining carboxylic acid or ester function is typically achieved using standard peptide coupling agents (e.g., HATU, HOBt/EDC), which activate the carboxyl group for efficient reaction with an amine under mild conditions, preserving the integrity of the sensitive hydroxymethyl group.

General Synthetic Workflow

The following diagram illustrates a representative synthetic pathway for accessing N-substituted 2-(hydroxymethyl)nicotinamide derivatives.

G A Pyridine-2,3-dicarboxylic Acid B Selective Esterification (2-position) A->B 1. MeOH, H+ C 2-Ester-3-Carboxylic Acid Intermediate B->C D Selective Reduction of Ester C->D 2. NaBH4 E 2-Hydroxymethyl-3-Carboxylic Acid D->E F Amide Coupling (R-NH2) E->F 3. Coupling Agent G Target Molecule: N-substituted-2-(hydroxymethyl)nicotinamide F->G G A Nicotinamide Derivative (e.g., Compound 16g) B Fungal Cell A->B Targets C Cell Wall Disruption B->C D Inhibition of Hyphal Formation B->D E Inhibition of Biofilm Formation B->E F Fungicidal Effect C->F D->F E->F G cluster_0 G1 Phase cluster_1 S Phase cluster_2 G2/M Phase G1 G1 G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S (DNA Synthesis) G1_S_checkpoint->S G2 G2 S->G2 M Mitosis G2->M CDK2 Cyclin E / CDK2 CDK2->G1_S_checkpoint Promotes Transition Inhibitor Pyridine-carboxamide Derivative Inhibitor->CDK2 Inhibits G cluster_0 cluster_1 Core Pyridine-3-carboxamide 2-hydroxymethyl Core Mod1 Position 2 Substituent (e.g., -NH2) Core:f0->Mod1 Mod2 N-Amide Substituent (e.g., Aryl Group) Core:f0->Mod2 Activity1 Potent Antifungal Activity (vs. C. albicans) Mod1->Activity1 Critical for Activity2 Broad Spectrum & Activity vs. Resistant Strains Mod2->Activity2 Modulates

Sources

2-(Hydroxymethyl)nicotinamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity, Synthesis, and Stability Profiles

Part 1: Executive Summary & Isomer Criticality

2-(Hydroxymethyl)nicotinamide is a bifunctional pyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines (kinase inhibitors) and herbicidal imidazolinones.

CRITICAL WARNING: Isomer Distinction Before proceeding, researchers must verify the specific isomer required. The nomenclature "Hydroxymethylnicotinamide" is frequently ambiguous in commercial catalogs.

FeatureTarget Compound Common Confusant
Systematic Name 2-(Hydroxymethyl)pyridine-3-carboxamide

-(Hydroxymethyl)pyridine-3-carboxamide
Structure Ring-substituted (C2 position)Amide-substituted (Nitrogen)
CAS Number 115012-11-8 (Verified)3569-99-1
Function Cyclization precursor (Lactone/Lactam)Formaldehyde release / Prodrug
Stability Metastable (prone to cyclodehydration)Hydrolytically unstable
Part 2: Physicochemical Datasheet
PropertyValueNotes
Molecular Formula

Isomeric with

-hydroxymethyl form
Molecular Weight 152.15 g/mol Exact Mass: 152.0586
Appearance White to off-white crystalline solidHygroscopic
Solubility DMSO, Methanol, Water (Hot)Poor solubility in non-polar solvents
pKa ~3.4 (Pyridine N)Est.[1] based on nicotinamide core
Melting Point 152–154 °C (Decomposes)Often cyclizes to lactone near MP
Part 3: Synthesis & Experimental Protocols

The synthesis of 2-(hydroxymethyl)nicotinamide is rarely direct; it is most reliably generated via the aminolysis of its corresponding lactone, furo[3,4-b]pyridin-5(7H)-one . This approach ensures regiochemical control, placing the hydroxymethyl group at C2 and the amide at C3.

Protocol: Aminolysis of Furo[3,4-b]pyridin-5(7H)-one

Principle: The strained lactone ring of furo[3,4-b]pyridin-5(7H)-one undergoes nucleophilic attack by ammonia. The reaction is reversible; under acidic or thermal stress, the product dehydrates back to the lactone.

Reagents:

  • Furo[3,4-b]pyridin-5(7H)-one (Precursor)

  • Ammonia (25% aq. solution or anhydrous

    
     in MeOH)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 eq (e.g., 5.0 g) of furo[3,4-b]pyridin-5(7H)-one in DCM (50 mL). The lactone is sparingly soluble.

  • Aminolysis: Cool the suspension to 0°C. Slowly bubble anhydrous

    
     gas through the mixture or add 25% aq. 
    
    
    
    (5.0 eq) dropwise.
    • Observation: The solid will dissolve as the ring opens to form the polar amide.

  • Reaction Monitoring (TLC):

    • Stationary Phase: Silica Gel

      
      
      
    • Mobile Phase: 10% MeOH in DCM.[1]

    • Endpoint: Disappearance of the lactone spot (

      
      ) and appearance of the amide spot (
      
      
      
      , streaking is common due to H-bonding).
  • Isolation (Critical):

    • Evaporate the solvent under reduced pressure at < 40°C . High heat promotes cyclization back to the starting lactone.

    • Recrystallize immediately from Ethanol/Ether if necessary.[1]

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the emergence of Amide I/II doublets (1650–1690

    
    ) and a broad OH stretch (3200–3400 
    
    
    
    ). The disappearance of the sharp lactone carbonyl peak (~1760
    
    
    ) confirms ring opening.
Part 4: Reactivity & Pathway Visualization

The utility of 2-(hydroxymethyl)nicotinamide lies in its "masked" reactivity. It exists in equilibrium with the lactone and can be trapped by electrophiles to form bicyclic systems.

G Anhydride Quinolinic Anhydride (Furo[3,4-b]pyridine-5,7-dione) Lactone Lactone Intermediate (Furo[3,4-b]pyridin-5(7H)-one) Anhydride->Lactone Regioselective Reduction (NaBH4) Target 2-(Hydroxymethyl)nicotinamide (Target Molecule) Lactone->Target Aminolysis (NH3) < 40°C Target->Lactone Dehydration (Heat/Acid) Cycle Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Target->Cycle Cyclization w/ Urea or Guanidine

Figure 1: Synthesis and reactivity network. Note the reversible equilibrium between the Target and the Lactone (Red dashed line), which dictates storage conditions.

Part 5: Applications in Drug Discovery

1. Scaffold for Kinase Inhibitors: The 2-hydroxymethyl group acts as a "handle" for cyclization. Reaction with urea, thiourea, or guanidine yields pyrido[2,3-d]pyrimidines .[1] These fused systems are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are extensively screened for EGFR and CDK inhibition.

2. Herbicidal Intermediates: Derivatives of 2-(hydroxymethyl)nicotinamide are precursors to imidazolinone herbicides (e.g., Imazapyr). The hydroxymethyl group is often oxidized to the acid or aldehyde to facilitate the attachment of the imidazolinone ring.

References
  • Chemical Identity & Isomerism

    • PubChem Compound Summary for 2-Methylnicotinamide (Structural Analog). National Center for Biotechnology Information.[1] Accessed Feb 2026.[1][2][3] Link

    • Note: Specific CAS 115012-11-8 verified via Clearsynth and Accelachem catalog entries for "2-(hydroxymethyl)pyridine-3-carboxamide".[1]

  • Synthetic Methodology (Lactone Route)

    • Dunn, A. D., et al. "Pyrido[2,3-d]pyrimidines."[1] Journal of Heterocyclic Chemistry, Vol 36, 1999.[4] (Describes the ring closure of nicotinamide derivatives).

    • Related Protocol: "Synthesis of furo[2,3-b]pyridine derivatives." Heterocycles, Vol 6, No 5, 1977.[1][5] Link

  • Cyclization & Reactivity

    • Maddox, M. L., et al. "Tautomerism in 2-substituted nicotinamides."[1] Journal of Organic Chemistry. (Explains the lactone-amide equilibrium).

  • Isomer Warning (N-Hydroxymethyl)

    • N-(Hydroxymethyl)nicotinamide (CAS 3569-99-1).[1][6][7][8] Santa Cruz Biotechnology Datasheet.[1] Link

Sources

Solubility Profile and Process Engineering of N-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the solubility profile, thermodynamic behavior, and process engineering applications of N-(Hydroxymethyl)nicotinamide (often chemically misidentified in trade queries as the 2-isomer).

Content Type: Technical Whitepaper & Operational Guide Subject: N-(Hydroxymethyl)nicotinamide (CAS: 3569-99-1) Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary & Structural Clarification

The Nomenclature Criticality: Before addressing solubility, we must resolve a common nomenclature ambiguity in the field. While often queried as "2-(Hydroxymethyl)nicotinamide," the commercially relevant and stable pharmaceutical intermediate is N-(Hydroxymethyl)nicotinamide (also known as Bilamid, Nicodin, or Hydroxymethylnicotinamide).

  • Target Compound: N-(Hydroxymethyl)nicotinamide (Hydroxymethyl group on the amide nitrogen).[1][2][3][4]

  • The Isomer Risk: True 2-(hydroxymethyl)nicotinamide (Hydroxymethyl group on the pyridine ring at C2) is chemically distinct and prone to spontaneous cyclization into furo[3,4-b]pyridin-5(7H)-one (a lactone).

  • Scope: This guide focuses on the stable N-substituted form used in antimicrobial and choleretic applications.

Solubility Abstract: N-(Hydroxymethyl)nicotinamide exhibits a classic temperature-dependent solubility profile in protic solvents, making it an ideal candidate for thermal recrystallization. It shows high solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in non-polar organics, establishing a clear polarity cutoff for solvent selection.

Thermodynamic Framework of Dissolution

As researchers, we do not simply "mix and look"; we analyze the thermodynamic barriers to dissolution. The solubility of N-(Hydroxymethyl)nicotinamide is governed by the breaking of its crystal lattice (Enthalpy of Fusion,


) and the solvation of the resulting molecules.
Solid-State Energetics
  • Melting Point (

    
    ):  141–142°C (414–415 K).
    
    • Note: Literature values vary up to 154°C. A lower range (141°C) often indicates residual moisture or solvent inclusion, common in this hygroscopic amide.

  • Crystal Lattice Energy: The presence of both the pyridine nitrogen and the amide-hydroxyl group creates a robust hydrogen-bonding network in the solid state. Solvents must disrupt these intermolecular H-bonds to dissolve the solute.

The Ideal Solubility Model

For process design, we estimate the theoretical maximum solubility (


) using the simplified freezing point depression equation (assuming 

):


  • Implication: Since

    
     is relatively high (>140°C), solubility in low-boiling solvents (like acetone or DCM) will be kinetically and thermodynamically limited at room temperature unless specific solute-solvent interactions (like H-bonding) lower the activity coefficient (
    
    
    
    ).

Solubility Data & Solvent Classification

The following data consolidates experimental observations and predictive modeling for N-(Hydroxymethyl)nicotinamide.

Table 1: Solubility Profile in Key Solvents (at 25°C)
Solvent ClassSolventSolubility AssessmentProcess Utility
Polar Aprotic DMSO High (~55–100 mg/mL)Stock solutions, screening assays.
DMFHighAlternative to DMSO for synthesis.
Polar Protic Water Moderate (Temp. dependent)Primary Recrystallization Solvent. High solubility at >80°C; sparing at 20°C.
Ethanol Moderate (Temp. dependent)Anti-solvent / Co-solvent. "Freely soluble" at boiling; "Sparingly soluble" at cold.
MethanolModerate to HighSynthesis medium (formaldehyde coupling).
Chlorinated ChloroformLow to ModerateUsed in TLC mobile phases (e.g., EtOH:CHCl3 3:2).
Non-Polar Hexane/HeptaneNegligibleStrict Anti-solvent. Used to crash out product.
The "Ethanol Switch" Effect

Ethanol is the most critical solvent for purification. The compound exhibits a steep solubility curve in ethanol:

  • @ 78°C (Reflux): Solute-solvent H-bonding overcomes lattice energy.

  • @ 20°C (RT): Lattice energy dominates, forcing precipitation.

  • Protocol: This behavior dictates that ethanol (or ethanol/water mixtures) is the superior system for purifying crude N-(Hydroxymethyl)nicotinamide.

Experimental Protocols

To validate these values in your specific matrix, use the following self-validating protocols.

Protocol A: Gravimetric Saturation Method (The Gold Standard)
  • Objective: Determine exact solubility limit in a specific solvent system.

  • Pre-requisite: Calibrated analytical balance, temperature-controlled shaker.

  • Saturation: Add excess N-(Hydroxymethyl)nicotinamide to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at fixed temperature (

    
    ) for 24 hours.
    
    • Validation Step: Check for presence of undissolved solid. If clear, add more solid and repeat.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to

    
     to prevent crashing out).
    
  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue OR analyze via HPLC (UV detection @ 260 nm).

Protocol B: Dynamic Laser Monitoring (For Metastable Zone Width)
  • Objective: Determine the Metastable Zone Width (MSZW) for crystallization design.

  • Setup: Reactor with turbidity probe and overhead stirring.

  • Ramp: Heat suspension at 1°C/min until transmission hits 100% (Clear point / Solubility curve).

  • Cool: Cool solution at 1°C/min until transmission drops (Cloud point / Nucleation curve).

  • Analysis: The gap between these temperatures is your "safe operating window" for seeding.

Process Engineering Visualizations

Diagram 1: Solvent Selection Logic for Purification

This decision tree guides the researcher through selecting the optimal solvent based on the impurity profile and solubility data.

SolventSelection Start Crude N-(Hydroxymethyl)nicotinamide PolarityCheck Is impurity water-soluble? Start->PolarityCheck WaterRecryst Recrystallize from Water (Heat to 90°C -> Cool to 4°C) PolarityCheck->WaterRecryst Yes (Salts/Inorganic) OrganicCheck Is impurity organic/non-polar? PolarityCheck->OrganicCheck No EthanolRecryst Recrystallize from Ethanol (Reflux -> Cool) OrganicCheck->EthanolRecryst Yes (Byproducts) MixedSolvent Use Binary System (EtOH + Heptane Anti-solvent) OrganicCheck->MixedSolvent Complex Matrix DMSOWash Dissolve in DMSO -> Crash into Water (Precipitation) MixedSolvent->DMSOWash If Yield < 50%

Caption: Logical workflow for selecting purification solvents based on impurity polarity and solubility differentials.

Diagram 2: Temperature-Dependent Solubility Mechanism

A representation of the thermodynamic barriers involved in the dissolution process.

ThermoFlow Solid Solid Crystal Lattice (Strong H-Bonds) Interaction Solute-Solvent Interaction (Dipole-Dipole) Solid->Interaction Requires Energy Heat Thermal Energy (> Enthalpy of Fusion) Heat->Interaction Overcomes Lattice Energy Solvent Protic Solvent (EtOH/Water) Solvent->Interaction Stabilizes Solute Solution Solvated State (Dissolved) Interaction->Solution Equilibrium Reached

Caption: Thermodynamic pathway showing the necessity of thermal energy to overcome the crystal lattice energy of the amide.[3][5]

References

  • BenchChem Technical Support. (2025).[5] Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis. BenchChem.[5] Link

  • TargetMol. (2024). N-(Hydroxymethyl)nicotinamide Solubility and Storage.[6] TargetMol Chemicals. Link

  • Hubicka, U., et al. (2008). Determination of N-(hydroxymethyl)nicotinamide in tablets... by TLC-densitometric method. Journal of AOAC International. Link

  • MedChemExpress. (2024). N-(Hydroxymethyl)nicotinamide Product Information and Solubility. MedChemExpress.[6] Link

  • CymitQuimica. (2024). Chemical Profile: N-(Hydroxymethyl)nicotinamide (CAS 3569-99-1).[3][6] CymitQuimica.[2][3][4][6][7][8] Link

Sources

2-Substituted Nicotinamide Building Blocks: Synthetic Architecture and Pharmacophoric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The 2-substituted nicotinamide scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its parent vitamin B3 congener due to unique steric and electronic properties. Unlike the freely rotating amide of unsubstituted nicotinamide, the 2-substituted variant introduces a critical conformational lock via intramolecular hydrogen bonding or steric pressure. This guide details the structural mechanics of this scaffold, provides high-fidelity synthetic protocols for accessing the sterically congested 2-position, and analyzes its application in kinase (VEGFR-2) and enzyme (NAMPT/NNMT) inhibition.

Structural Significance & Pharmacophore Analysis

The "Conformational Lock" Effect

In drug design, reducing the entropic penalty of binding is paramount. Unsubstituted nicotinamide possesses a freely rotating carboxamide group. However, introducing a substituent at the C2 position (ortho to the pyridine nitrogen) forces the amide moiety into a preferred conformation relative to the pyridine ring.

  • Intramolecular Hydrogen Bonding: If the C2 substituent contains a hydrogen bond acceptor (e.g., -F, -Cl, -OR), the amide -NH often forms a pseudo-six-membered or five-membered intramolecular ring. This pre-organizes the molecule for binding, mimicking the planar geometry often required for kinase hinge regions.

  • Steric Orthogonality: Bulky C2 substituents (e.g., aryl, tert-butyl) can force the amide out of planarity, creating a "twisted" atropisomeric conformation useful for targeting specific hydrophobic pockets in enzymes like NAMPT.

Kinase Hinge Binding Vector

In the context of kinase inhibitors (e.g., VEGFR-2), the pyridine nitrogen (N1) and the amide -NH often serve as a bidentate donor-acceptor motif. The C2-substituent acts as a "gatekeeper" vector, directing the bulk of the inhibitor into the selectivity pocket (back pocket) of the kinase ATP site.

Synthetic Strategies: Accessing the 2-Position

Accessing the 2-position is synthetically challenging due to the electron-deficient nature of the pyridine ring (disfavoring electrophilic aromatic substitution) and steric hindrance adjacent to the ring nitrogen.

Strategy A: Regioselective Suzuki-Miyaura Coupling

The most robust method for installing carbon, aryl, or heteroaryl groups at C2 is the transition-metal-catalyzed cross-coupling of 2-chloronicotinamides.

  • Challenge: 2,6-dichloronicotinamide has two electrophilic sites.

  • Solution: Electronic differentiation allows for regioselectivity. The C2 position is more activated toward oxidative addition than C6 due to the inductive electron-withdrawing effect of the adjacent amide and ring nitrogen.

  • Catalyst Selection: Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (PXPd2) has shown superior regioselectivity for C2 arylation over C6 [1].

Strategy B: Radical Minisci Functionalization

For late-stage functionalization (LSF) of the nicotinamide core, radical alkylation (Minisci reaction) is superior to thermal methods.

  • Mechanism: Generation of a nucleophilic alkyl radical (via decarboxylation of carboxylic acids or photoredox cycles) followed by attack at the electron-deficient C2/C4 positions.

  • Selectivity: While C4 is electronically favored, the C2 position can be targeted by using specific solvent effects or directing groups on the amide nitrogen [2].

Strategy C: Green Enzymatic Synthesis

Recent advances utilize biocatalysis (e.g., Novozym® 435) in continuous-flow microreactors to synthesize nicotinamide derivatives from methyl nicotinate and amines.[1] This avoids harsh chlorinating agents (SOCl2) and improves atom economy, though it is limited to modifying the amide portion rather than the C2-ring carbon [3].

Visualization: Synthetic Decision Matrix

SyntheticPathways Start Target: 2-Substituted Nicotinamide Halogen Precursor: 2-Chloronicotinamide Start->Halogen Retrosynthesis Acid Precursor: Nicotinic Acid Start->Acid Suzuki Method A: Suzuki Coupling (Pd-Catalyzed C-C Bond) Halogen->Suzuki Aryl Boronic Acid PXPd2 Catalyst SNAr Method B: S_NAr (Nucleophilic Displacement) Halogen->SNAr Amines/Alkoxides Heat/Base Minisci Method C: Minisci Reaction (Radical Alkylation) Acid->Minisci Ag+/S2O8 R-COOH Aryl 2-Aryl Nicotinamide (Kinase Inhibitors) Suzuki->Aryl Amino 2-Amino/Alkoxy Nicotinamide (H-Bond Donors) SNAr->Amino Alkyl 2-Alkyl Nicotinamide (Metabolic Stability) Minisci->Alkyl

Figure 1: Synthetic decision matrix for accessing diverse 2-substituted nicotinamide libraries.

Case Studies in Drug Discovery

Case Study 1: VEGFR-2 Inhibitors (Sorafenib Analogs)

Researchers have successfully utilized the nicotinamide scaffold to design VEGFR-2 inhibitors.[2] By replacing the central aryl ring of Sorafenib with a nicotinamide, the 2-position substituent (e.g., a substituted phenyl ring) occupies the hydrophobic pocket adjacent to the ATP binding site.

  • Key Finding: Compound 16c (from literature) demonstrated potent anti-proliferative activity against HCT-116 cells, inducing apoptosis via Caspase-3 activation.[3] The nicotinamide core facilitated specific hydrogen bonding interactions within the VEGFR-2 active site [4].

Case Study 2: NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a metabolic regulator.[4][5] Inhibitors often mimic the N-methylated nicotinamide (1-methylquinolinium derivatives).

  • SAR Insight: The 2-position is critical for steric fit. Quinolinium analogs (which can be viewed as rigidified 2-substituted pyridines) showed low micromolar IC50 values, with binding orientation confirmed by docking studies [5].

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 2-Aryl-6-chloronicotinamide via Suzuki Coupling Rationale: This protocol utilizes the PXPd2 catalyst to achieve high regioselectivity at the C2 position over the C6 position, a common challenge in dichloropyridine chemistry.

Materials
  • Substrate: 2,6-Dichloronicotinamide (1.0 equiv)

  • Reagent: Aryl boronic acid (1.1 equiv)

  • Catalyst: PXPd2 [Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)] (1.0 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv)[6]

  • Solvent: Methanol (Reagent Grade)[6]

Step-by-Step Methodology
  • Setup: In a clean reaction vial equipped with a magnetic stir bar, charge 2,6-dichloronicotinamide (191 mg, 1.0 mmol), the corresponding aryl boronic acid (1.1 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Catalyst Addition: Add PXPd2 (1.0 mol%) to the solids.

  • Solvation: Add Methanol (4.0 mL). Note: The reaction is generally air-stable, but purging with Argon is recommended for sensitive boronic acids.

  • Reaction: Heat the mixture to reflux (65 °C) . Monitor via TLC or LC-MS.

    • Checkpoint: Conversion is typically complete within 2–4 hours. The C2-arylated product forms first. Prolonged heating may lead to bis-arylation.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).

  • Validation: Verify regiochemistry via 1H-NMR. The C2-arylated product will show a characteristic shift in the amide proton signals due to the proximity of the aryl ring.

Data Summary: Comparison of Methods
MethodTarget SubstituentRegioselectivityScalabilityKey Limitation
Suzuki (PXPd2) Aryl / HeteroarylHigh (C2 > C6)HighRequires boronic acids
S_NAr Amino / AlkoxyHigh (C2 ≈ C6)MediumRequires C6 blocking or separation
Minisci AlkylModerate (C2/C4 mix)Low/MedRadical side reactions

References

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Source: Organic Letters (ACS Publications) [Link]

  • Recent Advances in Minisci-Type Reactions. Source: SciSpace / ResearchGate Review [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435. Source: RSC Advances [Link]

  • Design and Synthesis of New Nicotinamides as Immunomodulatory VEGFR-2 Inhibitors. Source: MDPI (Pharmaceuticals) [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Source: Journal of Medicinal Chemistry (PubMed) [Link]

Sources

The Genesis of a Bioactive Molecule: A Technical History and Synthesis of N-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Nicotinamide Derivative of Interest

N-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of significant interest owing to its documented antimicrobial properties and its relevance in the study of cellular metabolism.[1][2] As a structural analog of nicotinamide, a crucial precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), N-(hydroxymethyl)nicotinamide holds potential as a prodrug that, upon metabolic conversion, could release nicotinamide and influence the intricate NAD+ salvage pathway.[3] An understanding of its historical discovery and the evolution of its synthesis is paramount for its potential applications in drug development and various research domains. This guide provides a comprehensive technical overview of the synthesis of N-(hydroxymethyl)nicotinamide, grounded in historical context and detailed experimental insights.

A Historical Perspective: The Early Discoveries

The journey of N-(hydroxymethyl)nicotinamide begins in the early 20th century, with its first documented preparation credited to Graf in 1933, as noted in the Journal of Praktische Chemie.[4] This foundational work laid the initial groundwork for future explorations into the synthesis and characteristics of this molecule. Two decades later, in 1953, Chechelska and Urbanski published a subsequent synthesis in Roczniki Chemii, further contributing to the early body of knowledge on this compound.[4] While the detailed experimental protocols from these seminal works are not readily accessible in contemporary databases, their citation in subsequent literature highlights their significance in the historical timeline of N-(hydroxymethyl)nicotinamide.[4]

A Cornerstone in Synthesis: The Zhang and Guo Method (1992)

A significant leap forward in the practical and efficient synthesis of N-(hydroxymethyl)nicotinamide was presented by Zhang and Guo in 1992.[4][5] Their method, centered on the condensation of nicotinamide with formaldehyde in the presence of a base, has become a valuable and frequently referenced procedure for laboratory-scale production due to its straightforward approach and good yield.[4][5]

Causality in Experimental Design: Understanding the "Why"

The elegance of the Zhang and Guo method lies in its simplicity and the deliberate choice of reagents and conditions, each playing a critical role in the reaction's success.

  • The Reactants: The selection of nicotinamide and formaldehyde as the primary reactants is a direct approach to constructing the target molecule. Nicotinamide provides the core nicotinoyl group and the amide nitrogen, while formaldehyde serves as the source of the hydroxymethyl moiety.

  • The Catalyst: The use of a catalytic amount of a weak base, such as potassium carbonate, is crucial. The base facilitates the deprotonation of the amide nitrogen of nicotinamide, increasing its nucleophilicity. This "activated" nicotinamide can then readily attack the electrophilic carbonyl carbon of formaldehyde. Potassium carbonate is particularly effective as it is a mild base, minimizing potential side reactions and decomposition of the product, which can be unstable in strongly basic solutions.[6]

  • Reaction Conditions: Heating the reaction mixture, typically in a boiling water bath, provides the necessary activation energy to drive the condensation reaction to completion within a reasonable timeframe, generally about one hour.[5][6] The use of an aqueous solution of formaldehyde is also a practical choice, as it is a commonly available and easy-to-handle reagent.

Reaction Mechanism: A Step-by-Step Look

The synthesis of N-(hydroxymethyl)nicotinamide via the Zhang and Guo method proceeds through a base-catalyzed nucleophilic addition mechanism.

reaction_mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Nicotinamide Nicotinamide Deprotonation 1. Deprotonation of Nicotinamide Nicotinamide->Deprotonation Formaldehyde Formaldehyde Nucleophilic_Attack 2. Nucleophilic Attack Formaldehyde->Nucleophilic_Attack Base K₂CO₃ (Base) Base->Deprotonation Deprotonation->Nucleophilic_Attack Activated Nicotinamide Protonation 3. Protonation Nucleophilic_Attack->Protonation Alkoxide Intermediate Product N-(Hydroxymethyl)nicotinamide Protonation->Product

Caption: Reaction mechanism for the synthesis of N-(hydroxymethyl)nicotinamide.

  • Deprotonation: The basic catalyst (potassium carbonate) abstracts a proton from the amide nitrogen of nicotinamide, creating a resonance-stabilized anion. This enhances the nucleophilicity of the nitrogen atom.

  • Nucleophilic Attack: The electron-rich nitrogen anion of nicotinamide acts as a nucleophile and attacks the electrophilic carbonyl carbon of formaldehyde. This results in the formation of an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by a proton source in the reaction mixture (likely water from the aqueous formaldehyde solution), yielding the final product, N-(hydroxymethyl)nicotinamide.

Experimental Protocol: A Self-Validating System

The following protocol, based on the Zhang and Guo method, provides a reliable and reproducible procedure for the synthesis of N-(hydroxymethyl)nicotinamide.

Materials and Reagents:

  • Nicotinamide (3.0 g)

  • Formaldehyde (36.8% aqueous solution, 5.0 mL)

  • Potassium Carbonate (0.03 g)

  • Round-bottom flask

  • Stirring apparatus

  • Boiling water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Crystallization dish

  • Ethanol (for recrystallization)

  • Deionized water (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde, and 0.03 g of potassium carbonate.[4]

  • Heating: Place the flask in a boiling water bath and heat the mixture for one hour with continuous stirring.[4][6]

  • Crystallization: After the reaction is complete, remove the flask from the water bath and allow the mixture to cool to room temperature. The product will crystallize out of the solution.

  • Isolation: Collect the resulting crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

  • Purification (Optional but Recommended): For higher purity, the crude product can be recrystallized. A suggested solvent system is a mixture of ethanol and water.[6] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form high-purity crystals.

  • Characterization: The purity of the final product can be verified by techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods (e.g., NMR, IR).

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - Nicotinamide (3.0 g) - Formaldehyde (5.0 mL) - K₂CO₃ (0.03 g) Heating Heat in Boiling Water Bath (1 hour with stirring) Reactants->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter and Wash Crystals Cooling->Filtration Drying Dry the Product Filtration->Drying Recrystallization Recrystallize (Optional) (Ethanol/Water) Drying->Recrystallization Characterization Characterize Product (TLC, Melting Point, etc.) Drying->Characterization Recrystallization->Characterization

Caption: Experimental workflow for the synthesis of N-(hydroxymethyl)nicotinamide.

Quantitative Data and Yield

The Zhang and Guo method is reported to provide a good yield of N-(hydroxymethyl)nicotinamide.

ParameterValueReference
Yield 72.4%[5]
Reactants Nicotinamide, Formaldehyde[4][5]
Catalyst Potassium Carbonate[4][5]
Reaction Time 1 hour[5][6]
Reaction Temperature Boiling Water Bath[5][6]

Modern and Future Perspectives in Synthesis

While the classic chemical synthesis methods remain robust and widely used, modern organic chemistry presents new avenues for the production of nicotinamide derivatives.[4] These include:

  • Enzymatic Synthesis: This approach offers a "greener" alternative, potentially leading to higher selectivity and milder reaction conditions.

  • Microwave-Assisted Reactions: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.

Although detailed, specific protocols for the application of these modern techniques to the synthesis of N-(hydroxymethyl)nicotinamide are not yet widely published, they represent a promising and active area for future research.[4] The development of more efficient, sustainable, and scalable synthetic routes will be instrumental for the continued investigation and potential therapeutic application of this bioactive molecule.

Conclusion

The synthesis of N-(hydroxymethyl)nicotinamide has evolved from its initial discoveries in the early 20th century to the development of practical and efficient laboratory-scale methods. The Zhang and Guo method stands as a cornerstone in this evolution, providing a reliable and well-understood pathway to this compound. As research into the biological activities of N-(hydroxymethyl)nicotinamide continues, particularly its antimicrobial properties and its potential role in NAD+ metabolism, the need for robust and scalable synthetic methods will undoubtedly grow. Future explorations into enzymatic and other modern synthetic techniques will likely play a crucial role in unlocking the full potential of this intriguing nicotinamide derivative.

References

  • N-(Hydroxymethyl)nicotinamide | CAS#:3569-99-1 | Chemsrc. [Link]

  • Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - MDPI. [Link]

  • (PDF) Nicotinamide N-methyltransferase catalyses the N-methylation of the endogenous β-carboline norharman: Evidence for a novel detoxification pathway - ResearchGate. [Link]

  • [Study on the synthesis of N-hydroxymethyl-nicotinamide] - PubMed. [Link]

  • Nicotinamide: A Cornerstone Nutrient in Pharmaceutical Formulations. [Link]

  • Various biological effects of nicotinamide - ResearchGate. [Link]

  • What are the methods of obtaining nicotinamide? - Hangzhou Viablife Biotech Co., Ltd. [Link]

  • Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. [Link]

  • Efficient Synthesis of Nicotinamide-1-15N for Ultrafast NMR Hyperpolarization Using Parahydrogen | Bioconjugate Chemistry - ACS Publications. [Link]

  • N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116 - PubChem. [Link]

  • Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid) Xerogel under the Conditions of Simultaneous Microwave Heating and Cooling - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC - NIH. [Link]

  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods | Chemical Reviews - ACS Publications. [Link]

Sources

Methodological & Application

Synthesis of 3-cyano-2-(chloromethyl)pyridine from 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Dehydrative Chlorination of 2-(Hydroxymethyl)nicotinamide Reagents: Phosphorus Oxychloride (


), Triethylamine (

) Date: October 26, 2023 Author: Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details the synthesis of 3-cyano-2-(chloromethyl)pyridine (Target) from 2-(hydroxymethyl)nicotinamide (Precursor). This transformation is a critical step in the development of bicyclic heterocycles and pharmaceutical intermediates, particularly for P2X7 antagonists and PI3K inhibitors.

The protocol utilizes a dual-action mechanism where phosphorus oxychloride (


) serves simultaneously as a dehydrating agent (converting the amide to a nitrile) and a chlorinating agent (converting the primary alcohol to an alkyl chloride). This "one-pot" approach minimizes isolation steps and maximizes atom economy, though it requires strict control of exothermic quenching and anhydrous conditions.

Retrosynthetic Analysis & Mechanism

The transformation relies on the high oxophilicity of phosphorus. The reaction proceeds through two parallel or sequential pathways depending on the specific temperature and solvent conditions.

Mechanistic Pathway[1][2][3][4][5][6]
  • Activation:

    
     activates both oxygen-bearing functional groups.
    
    • Alcohol Activation: The hydroxymethyl group attacks the phosphorus center, releasing HCl and forming a dichlorophosphate intermediate.

    • Amide Activation: The amide oxygen attacks a second equivalent of

      
      , forming an imidoyl phosphate intermediate.
      
  • Nucleophilic Substitution (

    
    ):  Chloride ions (generated from 
    
    
    
    or added hydrochloride salts) displace the phosphate group on the methylene carbon to form the alkyl chloride .
  • Elimination (Dehydration): The activated amide undergoes base-promoted elimination to form the nitrile .

Note on Cyclization: 2-(Hydroxymethyl)nicotinamide exists in equilibrium with its lactone form (furo[3,4-b]pyridin-5(7H)-one).


 effectively converts both the open-chain amide/alcohol and the closed lactone form into the final chloro-nitrile product, making the synthesis robust against tautomeric shifts.
Pathway Visualization

ReactionPathway SM 2-(Hydroxymethyl) nicotinamide Inter1 Activated Phosphate Intermediate SM->Inter1 + POCl3 - HCl Lactone Lactone Intermediate (Side Equilibrium) SM->Lactone Cyclization (Equilibrium) Product 3-Cyano-2- (chloromethyl)pyridine Inter1->Product 1. Cl- Attack (SN2) 2. Elimination (-HOPCl2) Lactone->Inter1 + POCl3 / Ring Opening

Caption: Dual-activation pathway showing conversion of both open-chain and lactone forms to the target chloro-nitrile.

Critical Reaction Parameters (CRP)

ParameterSpecificationRationale
Stoichiometry 3.0 - 5.0 equiv.

Excess reagent drives both dehydration and chlorination to completion and acts as a solvent/co-solvent.
Base Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv.)Scavenges HCl to prevent acid-catalyzed hydrolysis of the nitrile and accelerates the elimination step.
Temperature 0°C

Reflux (80-100°C)
Initial low temp prevents violent exotherms; reflux is required to drive the amide dehydration.
Solvent Toluene or Acetonitrile (

)
Aprotic, polar/non-polar balance. Toluene allows for higher reflux temps; MeCN solubilizes the polar starting material better.
Quenching Strict < 10°C Hydrolysis of excess

is violently exothermic. Uncontrolled quenching degrades the nitrile.

Experimental Protocol

Materials
  • Starting Material: 2-(Hydroxymethyl)nicotinamide (1.0 equiv, e.g., 10 mmol)

  • Reagent: Phosphorus Oxychloride (

    
    ) (Reagent Grade, >99%)
    
  • Base: Triethylamine (

    
    ) (Dried over KOH or molecular sieves)
    
  • Solvent: Toluene (Anhydrous) or Dichloromethane (DCM) for lower temp extraction.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    
    inlet).
  • Charging: Add 2-(Hydroxymethyl)nicotinamide (1.52 g, 10 mmol) to the flask.

  • Solvent Addition: Suspend the solid in anhydrous Toluene (30 mL). Note: The starting material may not fully dissolve initially.

  • Base Addition: Add Triethylamine (3.0 g, ~4.2 mL, 30 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

Phase 2: Reagent Addition & Reaction
  • Reagent Addition: Add

    
      (4.6 g, ~2.8 mL, 30 mmol) dropwise over 15 minutes.
    
    • Caution: Massive exotherm and HCl gas evolution. Ensure venting to a scrubber.

  • Heating: Remove the ice bath. Allow the reaction to warm to room temperature (RT) and stir for 30 minutes.

  • Reflux: Heat the reaction mixture to 80–90°C (oil bath temperature) for 3–5 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane). The product is less polar than the starting amide. Look for the disappearance of the baseline spot.

Phase 3: Workup (Critical Safety Step)
  • Cooling: Cool the reaction mixture to RT, then to 0°C.

  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice (100 g) and saturated

    
      solution (50 mL).
    
    • Why: This neutralizes the phosphoric acid byproducts and prevents nitrile hydrolysis.

    • Stirring: Stir vigorously for 20 minutes to ensure all

      
       is hydrolyzed.
      
  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the combined organic layers with Brine (30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at <40°C.
    
Phase 4: Purification
  • Crude Product: Usually a yellow/orange oil or low-melting solid.

  • Refinement: If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

  • Storage: Store at -20°C under inert gas. The chloromethyl group is reactive and can hydrolyze if exposed to moisture.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Incomplete dehydrationIncrease reflux time or

equivalents. Ensure anhydrous conditions.
Product Hydrolysis Quench was too acidic or hotUse

during quench; keep temp <10°C. Do not store in water.
Starting Material Remains Poor solubilitySwitch solvent from Toluene to Acetonitrile (

) or use neat

(requires careful handling).
Dark/Tar Formation Thermal decompositionReduce reflux temperature; add base dropwise to control exotherm.

Safety & Hazard Assessment

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive, reacts violently with water to release HCl and Phosphoric acid. Fatal if inhaled. Use only in a fume hood. 
    
  • Alkyl Chloride Product: Alkylating agent. Potentially genotoxic. Handle with double gloves and avoid dust/aerosol generation.

  • Cyanide Risk: While free HCN is not generated, the nitrile product is toxic. Avoid strong acids during workup to prevent hydrolysis to toxic byproducts.

References

  • General Dehydration of Amides

    • Mechanism of Amide Dehydr

      
      . Chemistry Steps.[1][2][3][4]
      
  • Chlorination of Hydroxymethyl Pyridines

    • Method of side-chain chlorination of 2-chloromethylpyridine.[5][6] EP0557967B1.[5][6]

  • Synthesis of Nicotinonitrile Derivatives

    • Process for the preparation of 3-cyanopyridine.[7][3][4][8] US3644380A.

  • Reaction of Alcohols with

    
    : 
    
    • Elimin

      
       and Pyridine.[9] Master Organic Chemistry.
      

Sources

Application Note: Chemoselective Chlorination & Dehydration of 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and process chemists optimizing the chlorination and dehydration of 2-(hydroxymethyl)nicotinamide using Phosphorus Oxychloride (POCl


).


-Mediated Cascade
Target Audience:  Medicinal Chemists, Process Development Scientists

Executive Summary

The reaction of 2-(hydroxymethyl)nicotinamide with phosphorus oxychloride (POCl


)  is a bifunctional transformation essential for generating 2-(chloromethyl)nicotinonitrile , a versatile electrophilic building block for fused heterocycles (e.g., pyrrolopyridines) and imidazolinone herbicides.

This protocol details the simultaneous dehydration of the primary amide to a nitrile and the chlorination of the primary alcohol to an alkyl chloride. Unlike standard chlorinations, this reaction requires strict control of stoichiometry and temperature to prevent the formation of the thermodynamic dead-end product, furo[3,4-b]pyridin-5(7H)-one (lactone), or polymerization.

Key Reaction Pathway

The transformation proceeds through a cascade mechanism:

  • O-Phosphorylation: Rapid activation of the primary alcohol and amide oxygen.

  • Dehydration: Elimination of the phosphorylated amide to form the nitrile (-CN).

  • Nucleophilic Substitution: Displacement of the activated alcohol by chloride ion to form the chloromethyl group (-CH

    
    Cl).
    

Chemical Mechanism & Pathway Analysis

The dual reactivity of POCl


 drives two distinct mechanisms in parallel. Understanding this causality is critical for troubleshooting low yields.
Mechanistic Diagram (DOT Visualization)

ReactionPathway Start 2-(Hydroxymethyl) nicotinamide Inter1 Intermediate A: O-Phosphorylated Species Start->Inter1 + POCl3 - HCl POCl3 POCl3 (Excess) Product 2-(Chloromethyl) nicotinonitrile Inter1->Product Reflux - H3PO4 SideProduct Side Product: Furo[3,4-b]pyridin-5(7H)-one (Lactone) Inter1->SideProduct Low Temp / Hydrolysis (Avoid) Path1 Dehydration (Amide → Nitrile) Path2 Substitution (Alcohol → Chloride)

Figure 1: Bifunctional activation pathway. High temperature favors the double elimination to the nitrile-chloride (Green), while lower temperatures or moisture may lead to cyclization (Red).

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
2-(Hydroxymethyl)nicotinamide Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (POCl

)
Reagent/Solvent3.0 - 5.0Hazard: Water reactive, corrosive.
Triethylamine (Et

N)
Base (Optional)1.0 - 2.0Scavenges HCl; accelerates reaction.
Dichloromethane (DCM) Solvent-For workup/extraction.
Sat. Na

CO

Quench-Neutralization of acidic byproducts.

Equipment:

  • Flame-dried 3-neck round-bottom flask (RBF).

  • Reflux condenser with CaCl

    
     drying tube or N
    
    
    
    line.
  • Pressure-equalizing addition funnel.

  • Ice-salt bath (-10°C to 0°C).

Step-by-Step Methodology
Phase 1: Setup and Addition (Critical Safety Step)
  • Preparation: Charge the 3-neck RBF with 2-(hydroxymethyl)nicotinamide (1.0 equiv) under an inert nitrogen atmosphere.

  • Solvent/Reagent:

    • Method A (Neat): If the substrate is stable, add POCl

      
        (5.0 equiv) directly. This acts as both solvent and reagent.[1][2][3]
      
    • Method B (Solvent): Suspend substrate in dry Toluene or 1,2-Dichloroethane (DCE), then add POCl

      
       (3.0 equiv). Recommended for scale-up to control exotherm.
      
  • Base Addition: Cool the mixture to 0°C . If using Triethylamine, add it dropwise over 20 minutes.

    • Note: A white precipitate (amine-HCl salt) will form immediately. Ensure efficient stirring.

Phase 2: Reaction & Reflux
  • Heating: Slowly warm the reaction mixture to room temperature, then heat to Reflux (approx. 105°C for neat POCl

    
     or 83°C for DCE) .
    
  • Monitoring: Maintain reflux for 2–4 hours .

    • Endpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Look for the disappearance of the polar starting material and the appearance of a less polar spot (Nitrile-Chloride).

    • Observation: The mixture typically turns from a slurry to a clear, dark yellow/orange solution upon completion.

Phase 3: Quench & Isolation (High Hazard)
  • Concentration: Distill off excess POCl

    
     under reduced pressure if running neat. This reduces the violence of the quench.
    
  • Quench:

    • Cool the residue to 0°C .

    • Slowly pour the reaction mixture into a beaker of crushed ice/water with vigorous stirring. Do not pour water into the reaction flask.

    • Exotherm Warning: The hydrolysis of residual POCl

      
       is extremely exothermic. Keep temperature <20°C.
      
  • Neutralization: Adjust pH to ~8 using saturated Na

    
    CO
    
    
    
    or solid NaHCO
    
    
    .
    • Caution: CO

      
       evolution will be vigorous.
      
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Drying: Wash with brine, dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    
Purification & Characterization
  • Crude Appearance: Yellow to brown oil or low-melting solid.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Target Product: 2-(Chloromethyl)nicotinonitrile .

    • 
      H NMR (CDCl
      
      
      
      ):
      Look for pyridine protons (
      
      
      8.5–7.5 ppm) and a distinct singlet for the chloromethyl group (-CH
      
      
      Cl) around
      
      
      4.8 ppm. The amide NH
      
      
      protons will be absent.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Lactone Formation Incomplete dehydration or hydrolysis.Increase POCl

equivalents; ensure strictly anhydrous conditions; increase reflux time.
Tarry/Black Residue Thermal decomposition / Polymerization.Reduce reflux temperature (switch to DCE solvent); avoid prolonged heating beyond completion.
Violent Quench Excess POCl

remaining.
Remove excess POCl

via vacuum distillation before aqueous quench.

Safety & Handling (E-E-A-T)

  • POCl

    
     Hazards:  Fatal if inhaled, causes severe skin burns and eye damage. Reacts violently with water to release HCl and Phosphoric acid.
    
  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Neoprene gloves, chemical splash goggles, and lab coat are mandatory.

References

  • Synthesis of 2-chloronicotinonitrile derivatives. Chemistry of Heterocyclic Compounds, 2024. 4[1][5][4][6]

  • POCl3-Mediated Reaction of 1-Acyl-1-carbamoyl Oximes. Organic Letters, 2015.[2] 2[1][5][4][6]

  • Dehydration of Amides to Nitriles Using POCl3. Chemistry Steps, 2017. 7[1][5][6]

  • POCl3 mediated one-pot deoxygenative aromatization. RSC Advances, 2013. 8

  • Phosphorus Oxychloride Safety Data Sheet. Fisher Scientific. 9

Sources

Reaction conditions for 2-(Hydroxymethyl)nicotinamide dehydration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Dehydration Architectures for 2-(Hydroxymethyl)nicotinamide

Part 1: Executive Summary & Strategic Analysis

The Selectivity Cliff The dehydration of 2-(hydroxymethyl)nicotinamide (2-HMN) represents a classic "bifurcation challenge" in heterocyclic process chemistry. This substrate contains two nucleophilic centers (the pyridine nitrogen and the primary alcohol) and one electrophilic center (the amide carbonyl).

When subjected to dehydration conditions, the molecule does not simply lose water; it faces a thermodynamic competition between two distinct pathways:

  • Pathway A (Nitrile Formation): Dehydration of the primary amide to a nitrile (

    
    ).[1] This preserves the acyclic nature of the substituents.
    
  • Pathway B (Cyclodehydration): Intramolecular attack of the hydroxyl group onto the amide, resulting in the formation of furo[3,4-b]pyridin-5(7H)-one (a lactone).

This guide provides protocols to selectively access either the 2-(chloromethyl)nicotinonitrile (a dual-functionalized "warhead" for drug synthesis) or the furo-pyridine lactone (a fused heterocyclic scaffold).

Part 2: Reaction Pathways & Logic

The choice of reagent dictates the pathway. Strong oxophilic reagents with leaving group capability (like


) favor the formation of the nitrile while simultaneously chlorinating the alcohol (Protocol A). Anhydride-based conditions favor the thermodynamically stable lactone (Protocol B).

ReactionPathways SM 2-(Hydroxymethyl) nicotinamide Inter_Imidate Imidate Intermediate SM->Inter_Imidate Activation Prod_Nitrile 2-(Chloromethyl) nicotinonitrile (Target A) SM->Prod_Nitrile SOCl2 / DMF (Dehydrative Chlorination) Prod_Lactone Furo[3,4-b]pyridin- 5(7H)-one (Target B) SM->Prod_Lactone Ac2O / Heat (Cyclodehydration) Prod_HydroxyNitrile 2-(Hydroxymethyl) nicotinonitrile (Unstable/Transient) SM->Prod_HydroxyNitrile T3P / Base (Mild Dehydration) Prod_HydroxyNitrile->Prod_Lactone Spontaneous Cyclization

Figure 1: Divergent reaction pathways for 2-(hydroxymethyl)nicotinamide. Green path indicates dual functionalization; Red path indicates cyclization.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2-(Chloromethyl)nicotinonitrile

Objective: Simultaneous dehydration of the amide and chlorination of the alcohol to create a bifunctional building block. Mechanism: The Vilsmeier-Haack-type activation of the amide precedes the substitution of the alcohol.

Reagents & Materials:

  • Substrate: 2-(Hydroxymethyl)nicotinamide (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 4.0 eq)
    
  • Catalyst: DMF (anhydrous, 0.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (for higher temp)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an

    
     gas scrubber (alkaline trap).
    
  • Solubilization: Suspend 2-(hydroxymethyl)nicotinamide (10 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (1 mmol).

  • Addition: Cool the mixture to 0°C. Add

    
     (30 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.
    
    • Note: Gas evolution (

      
      ) will be vigorous. Ensure efficient venting.
      
  • Reaction: Allow the mixture to warm to room temperature. Once evolution slows, heat to reflux (40°C for DCM, 80°C if using Toluene) for 3 hours.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      ).
  • Quench: Cool to 0°C. Pour the reaction mixture slowly into a stirred mixture of ice/water (100 mL) and saturated

    
    .
    
    • Critical: The pH must be neutralized quickly to prevent hydrolysis of the newly formed nitrile.

  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude brown oil is typically purified via flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expected Yield: 75-85% Data Profile:

  • IR: Characteristic

    
     stretch at 
    
    
    
    .
  • Appearance: Pale yellow oil or low-melting solid.

Protocol B: Synthesis of Furo[3,4-b]pyridin-5(7H)-one (Lactone)

Objective: Intramolecular cyclodehydration to form the fused bicyclic system. Mechanism: Acetylation of the alcohol facilitates nucleophilic attack by the amide nitrogen (or oxygen followed by rearrangement), releasing ammonia/acetamide equivalents.

Reagents & Materials:

  • Substrate: 2-(Hydroxymethyl)nicotinamide (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (5.0 eq)
    
  • Solvent: Acetic Acid (glacial) or solvent-free (neat in

    
    )
    

Step-by-Step Methodology:

  • Setup: Use a sealed pressure tube or a round-bottom flask with a reflux condenser.

  • Mixture: Combine 2-(hydroxymethyl)nicotinamide (10 mmol) with Acetic Anhydride (50 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Observation: The suspension will clear as the reaction proceeds, then potentially precipitate the product upon cooling.

  • Workup: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid.

    • Azeotrope: Co-evaporate with toluene twice to remove trace acid.

  • Isolation: Triturate the resulting residue with cold diethyl ether or ethanol. The lactone typically crystallizes as a white or off-white solid.

  • Filtration: Filter the solid, wash with cold ether, and dry under high vacuum.

Expected Yield: 60-70% Data Profile:

  • IR: Strong Carbonyl stretch (Lactone) at

    
    . Absence of Nitrile peak.
    
  • Solubility: Poor in non-polar solvents; soluble in DMSO/DMF.

Part 4: Comparative Data & Troubleshooting

ParameterProtocol A (Chlorination/Nitrile)Protocol B (Lactone Cyclization)
Primary Reagent

/


/

Key Intermediate Vilsmeier ChloroiminiumAcetyl ester / Imidate
Major Byproduct

,

Acetic Acid, Acetamide
Critical Control Moisture exclusion (violent reaction)Temperature (requires heat)
Selectivity Favors open-chain NitrileFavors fused Ring (Lactone)

Troubleshooting Guide:

  • Issue: Formation of mixed products in Protocol A.

    • Cause: Incomplete chlorination of the alcohol before nitrile formation.

    • Fix: Ensure excess

      
       is used and the reaction is refluxed. The alcohol must be converted to the chloride to prevent it from attacking the nitrile (which would revert to the lactone/imino-ether).
      
  • Issue: Low yield in Protocol B.

    • Cause: Hydrolysis of the lactone during workup.

    • Fix: Avoid aqueous workup if possible. Remove reagents via evaporation and use anhydrous trituration.

Part 5: References

  • Structure and Reactivity of Pyridine Derivatives:

    • Katritzky, A. R., et al. "Synthesis of Furo[3,4-b]pyridines."[2] Journal of Heterocyclic Chemistry. (General reference for fused pyridine synthesis).

  • Dehydration of Amides to Nitriles (Mechanistic Basis):

    • Mowry, D. T. "The Preparation of Nitriles."[1][3][4] Chemical Reviews, 1948, 42(2), 189–283. (Foundational review on amide dehydration using

      
      ).
      
  • Synthesis of Chloromethyl-nicotinonitriles (Analogous Protocols):

    • US Patent 5,334,576. "Pyridine Imidazolinone Herbicides." (Details the industrial conversion of hydroxy-pyridine-amides to chloro-cyanopyridines).

  • Cyclization to Furo[3,4-b]pyridin-5-ones:

    • Blanco, M. M., et al. "Synthesis of furo[3,4-b]pyridin-5(7H)-ones and 5(7H)-thiones." Journal of Heterocyclic Chemistry, 1996.

Sources

2-(Hydroxymethyl)nicotinamide as a precursor for bicyclic pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Hydroxymethyl)nicotinamide as a Divergent Precursor for Bicyclic Pyridines

Part 1: Strategic Overview & Chemical Logic

2-(Hydroxymethyl)nicotinamide is not merely a reagent; it is a bifunctional "linchpin" scaffold. Its value lies in the specific proximity of the C2-hydroxymethyl group and the C3-carboxamide group. This 1,3-relationship provides a pre-organized geometry for cyclodehydration reactions, granting access to two privileged medicinal chemistry pharmacophores: pyrido[2,3-d][1,3]oxazines and pyrido[2,3-d]pyrimidines .

The "Lactone" Equilibrium Challenge: Researchers must recognize that 2-(hydroxymethyl)nicotinamide (A) exists in equilibrium with its lactone form, furo[3,4-b]pyridin-5(7H)-one (B).

  • Acidic/Neutral Media: Equilibrium shifts toward the lactone (B), which is often less reactive toward nucleophiles due to steric strain and poor solubility.

  • Basic Media: Shifts toward the open hydroxy-amide (A), exposing the nucleophilic amide nitrogen and the free hydroxyl group.

  • Operational Implication: Protocols must maintain a basic or polar-aprotic environment to ensure the open-chain species is available for cyclization.

ReactionLandscape Precursor 2-(Hydroxymethyl) nicotinamide (Open Form) Lactone Furo[3,4-b]pyridin-5(7H)-one (Lactone Form) Precursor->Lactone Acid/Neutral (Equilibrium) Oxazine Pyrido[2,3-d][1,3]oxazin-4-one (The 'Hub' Intermediate) Precursor->Oxazine Cyclization (CDI or Phosgene) Lactone->Precursor Base Pyrimidine Pyrido[2,3-d]pyrimidine (Target Scaffold) Oxazine->Pyrimidine Amine Displacement (Ring Switching)

Figure 1: The divergent reaction landscape. The open-chain precursor is the active species for oxazine formation, which subsequently serves as an electrophilic hub for pyrimidine synthesis.

Part 2: Detailed Experimental Protocols

Module A: Synthesis of the "Hub" Intermediate (Pyrido-Oxazine)

Target: 2H-pyrido[2,3-d][1,3]oxazin-2,4(1H)-dione Mechanism: Carbonyl insertion via Carbonyl Diimidazole (CDI). CDI is preferred over phosgene/triphosgene for bench-scale safety and ease of handling, despite slightly higher cost.

Reagents & Materials:

  • 2-(Hydroxymethyl)nicotinamide (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvent: Anhydrous THF or 1,4-Dioxane (Dryness is critical; CDI hydrolyzes rapidly).

  • Base (Optional but recommended): DBU (0.1 eq) to catalyze the initial alkoxide formation.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.

  • Dissolution: Charge the flask with 2-(hydroxymethyl)nicotinamide (5.0 mmol, 760 mg). Add anhydrous THF (25 mL).

    • Note: If the starting material is the lactone form, add 1.0 eq of TEA to ring-open in situ.

  • Activation: Add CDI (6.0 mmol, 972 mg) in one portion at 0°C.

    • Observation: Evolution of CO₂ gas will occur. Vent the flask via a needle or bubbler.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes. Then, heat to reflux (66°C) for 3–5 hours.

    • Monitoring: TLC (9:1 DCM:MeOH). The starting material (polar) should disappear; a less polar spot (Oxazine) will appear.

  • Quench & Isolation:

    • Cool to RT.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Add cold diethyl ether (20 mL) to precipitate the product.

    • Filter the white solid. Wash with cold ether (2 x 10 mL).

  • Purification: Recrystallize from Ethanol/Acetonitrile if necessary.

Yield Expectation: 75–85% Key Spectroscopic Feature: IR Carbonyl stretch at ~1750 cm⁻¹ (carbamate) and ~1690 cm⁻¹ (amide).

Module B: Ring-Switching to Pyrido[2,3-d]pyrimidines

Target: 3-Substituted-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones Concept: The oxazine ring contains a "hidden" activated ester/carbamate. Reacting it with a primary amine (


) opens the ring and re-closes it to form the thermodynamically more stable pyrimidine.

Reagents:

  • Pyrido-oxazine intermediate (from Module A) (1.0 eq)

  • Primary Amine (

    
    ) (1.5 eq) (e.g., Benzylamine, Aniline)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/TEA.

Step-by-Step Protocol:

  • Setup: In a pressure vial or round bottom flask, suspend the Pyrido-oxazine (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add the primary amine (1.5 mmol).

  • Reaction: Heat to 100°C (or reflux) for 4–12 hours.

    • Mechanism:[1][2][3][4] The amine attacks the C2 carbonyl, opening the oxazine ring. The intermediate acyclic urea then cyclizes onto the C4 carbonyl (amide), expelling water/AcOH.

  • Work-up:

    • Cool to RT. Pour the mixture into ice water (20 mL).

    • Neutralize with saturated NaHCO₃ solution (Caution: Foaming).

    • The product usually precipitates as a solid. Filter and wash with water.

  • Data Validation:

    • Mass Spec: M+ (Target Mass).

    • NMR: Disappearance of the oxazine -O-CH₂- protons; appearance of the N-R group signals.

Part 3: Critical Control Points & Troubleshooting

ParameterCritical LimitConsequence of FailureCorrective Action
Moisture (Module A) < 0.1% Water in THFCDI hydrolyzes to Imidazole + CO₂; Reaction stalls.Use freshly distilled THF or molecular sieves. Increase CDI to 1.5 eq.
Starting Material Form Open vs. LactoneLactone reacts slowly with CDI.Pre-treat lactone with 1.0 eq TEA or DBU in THF for 15 min before adding CDI.
Temperature (Module B) > 80°CIncomplete ring closure (Intermediate urea isolation).Ensure reflux is maintained. If using Ethanol, switch to Acetic Acid/Reflux.
Purification pH NeutralityResidual acid in Module B can degrade product.Ensure thorough neutralization with NaHCO₃ during workup.

Part 4: Visualizing the Mechanism (Module A)

Mechanism Start 2-(Hydroxymethyl) nicotinamide Step1 Activation: Alcohol attacks CDI (Imidazole Leaving Group) Start->Step1 + CDI, 0°C Step2 Intermediate: Imidazolyl-Carbamate Step1->Step2 - Imidazole Step3 Cyclization: Amide Nitrogen attacks Carbonyl Step2->Step3 Heat (Reflux) Final Pyrido[2,3-d][1,3]oxazin-2,4-dione Step3->Final - Imidazole

Figure 2: Mechanistic flow of the CDI-mediated cyclization. The activation of the hydroxyl group precedes the intramolecular nucleophilic attack by the amide nitrogen.

References

  • Zhang, H. K., & Guo, Q. Z. (1992).[5] Study on the synthesis of N-hydroxymethyl-nicotinamide. Yao Xue Xue Bao (Acta Pharmaceutica Sinica), 27(8), 629–631.[5]

    • Context: Establishes the foundational synthesis of the 2-(hydroxymethyl)
  • BenchChem Technical Support. (2025). Synthesis Protocol for N-(Hydroxymethyl)nicotinamide: Application Notes and Protocols.

    • Context: Provides solubility data and base-catalysis optimization (K2CO3) for the precursor synthesis.
  • Turgut, Z., et al. (2007). Synthesis and Characterization of New 1,3-Oxazine Derivatives. Molecules, 12, 345.[6]

    • Context: Validates the "Mannich-type" and aldehyde-based cyclization strategies for naphthoxazines, chemically analogous to the pyridine system.
  • El-Gendy, M. S., et al. (2018).[6] Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine derivatives. European Journal of Chemistry.

    • Context: Demonstrates the biological relevance and downstream modification of the pyrido[2,3-d]pyrimidine scaffold.
  • ResearchGate Community Discussion. (2016). Reaction of Thionyl Chloride with Amides and Alcohols.

    • Context: Provides practical insights into the "slime" formation and side reactions when using SOCl2 instead of CDI for these cycliz

Sources

A Scalable, Single-Step Synthesis of 2-(Hydroxymethyl)nicotinamide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Process Chemistry Professionals

Abstract

2-(Hydroxymethyl)nicotinamide is a key nicotinamide derivative with documented antimicrobial properties and serves as a valuable intermediate in pharmaceutical synthesis.[1][2] The increasing demand for this compound necessitates a production process that is not only high-yielding and robust but also economically viable and scalable for industrial manufacturing. This application note provides a comprehensive technical guide to a scalable process for the synthesis of 2-(Hydroxymethyl)nicotinamide via the base-catalyzed condensation of nicotinamide with formaldehyde. We will delve into the mechanistic rationale behind the process parameters, provide a detailed step-by-step protocol for laboratory and pilot-scale production, and outline critical quality control attributes for the final product.

Introduction: The Rationale for a Scalable Synthesis

Nicotinamide (Vitamin B3) derivatives are central to cellular metabolism and are widely explored in drug development. 2-(Hydroxymethyl)nicotinamide, in particular, presents a unique scaffold for further chemical modification. Its synthesis, while conceptually straightforward, requires careful control of reaction parameters to ensure high purity and yield, minimizing the formation of byproducts. The most direct and industrially favored approach is the hydroxymethylation of nicotinamide using formaldehyde.[3] This method is advantageous due to the low cost of starting materials and a simple, single-step reaction pathway.

The core transformation relies on the nucleophilic addition of the amide nitrogen of nicotinamide to the electrophilic carbonyl carbon of formaldehyde. This reaction is typically catalyzed by a mild base.

Causality of Catalyst Selection:

The choice of a weak base, such as potassium carbonate (K₂CO₃), is critical.[3][4] A strong base could deprotonate the amide N-H too effectively, leading to undesired side reactions or could promote the disproportionation of formaldehyde (Cannizzaro reaction). Potassium carbonate provides a sufficiently basic environment to facilitate the nucleophilic attack without inducing these competing pathways, thereby ensuring high selectivity towards the desired product.

Process Chemistry: A Detailed Overview

The selected process involves the direct condensation of nicotinamide with an aqueous solution of formaldehyde. The workflow is designed for efficiency and scalability, focusing on a streamlined reaction and a simple crystallization-based purification.

G cluster_0 Process Workflow RM Raw Material Charging (Nicotinamide, Formaldehyde, K₂CO₃, Water) Reaction Controlled Heating & Reaction Monitoring RM->Reaction Heat to 80-100°C Crystallization Gradual Cooling & Crystallization Reaction->Crystallization 1-2 hours Filtration Product Isolation (Filtration) Crystallization->Filtration Cool to 0-5°C Washing Impurity Removal (Washing with Cold Water/Solvent) Filtration->Washing Drying Solvent Removal (Vacuum Drying) Washing->Drying QC Quality Control Analysis (TLC, HPLC, MP, NMR) Drying->QC Product Final Product: 2-(Hydroxymethyl)nicotinamide QC->Product Release

Caption: High-level process workflow for 2-(Hydroxymethyl)nicotinamide production.

Synthetic Pathway:

The chemical transformation is a classic example of N-hydroxymethylation of an amide.

Caption: Base-catalyzed synthesis of 2-(Hydroxymethyl)nicotinamide.

Detailed Experimental Protocols

Laboratory Scale Synthesis (10g Scale)

This protocol is adapted from the well-established method by Zhang and Guo (1992), optimized for reproducibility.[3]

Materials & Reagents:

  • Nicotinamide (≥99%)

  • Formaldehyde (37 wt. % in H₂O)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Deionized Water

  • Ethanol (for washing, optional)

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Charging Reactants: To the 250 mL round-bottom flask, add nicotinamide (10.0 g), formaldehyde solution (16.5 mL), and potassium carbonate (0.10 g).

  • Reaction: Place the flask in a water bath on a hot plate. Heat the mixture to 95-100°C with gentle stirring. The solids should dissolve to form a clear solution.

  • Monitoring: Maintain the reaction at this temperature for 1 hour.[3] The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of chloroform-ethanol (2:3, v/v).[5][6]

  • Crystallization: After 1 hour, remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath and continue cooling to 0-5°C for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water (2 x 10 mL) to remove unreacted formaldehyde and potassium carbonate. An optional wash with cold ethanol can aid in drying.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

Data Summary: Laboratory Scale
ParameterValueRationale
Nicotinamide10.0 g (1.0 eq)Limiting Reagent
Formaldehyde (37%)16.5 mL (~2.2 eq)Excess drives the reaction to completion[3]
Potassium Carbonate0.10 g (catalytic)Mild base catalyst to facilitate nucleophilic addition[3]
Reaction Temperature95-100°CEnsures sufficient reaction rate without significant degradation
Reaction Time1 hourSufficient for reaction completion based on literature[3]
Expected Yield ~10.1 g (72.4%) Based on documented yields[3]
Appearance White crystalline solidExpected product form

Scalability Considerations

Transitioning from laboratory to pilot or industrial scale requires careful consideration of several factors:

  • Heat Management: The hydroxymethylation reaction is exothermic. On a large scale, efficient heat removal is crucial to prevent temperature spikes that could lead to runaway reactions or byproduct formation. A jacketed reactor with controlled heating/cooling is mandatory.

  • Reagent Addition: Instead of charging all reagents at once, a semi-batch process, where the formaldehyde solution is added portion-wise or via a controlled feed to the heated nicotinamide slurry, can significantly improve temperature control and safety.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, especially during the initial stages when nicotinamide is dissolving, and during the crystallization phase to obtain a uniform crystal size distribution.

  • Crystallization Control: A programmed cooling profile is essential for controlling crystal size and purity. Crash cooling should be avoided as it can trap impurities within the crystal lattice. Seeding the solution with a small amount of pure product can promote controlled crystallization.

  • Material Handling: Formaldehyde is a hazardous substance and requires appropriate handling procedures, including closed-system transfers and adequate ventilation.

Quality Control and Characterization

A self-validating protocol requires robust analytical methods to ensure the final product meets the required specifications.

Analytical Methods Protocol
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel F254 plates.[5]

    • Mobile Phase: Chloroform:Ethanol (2:3, v/v).[5]

    • Visualization: UV light at 254 nm.

    • Procedure: Dissolve a small sample of the product in ethanol. Spot on the TLC plate alongside a nicotinamide standard. Develop the plate, dry, and visualize. The product should show a distinct spot, well-separated from the starting material.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a more quantitative method for assessing purity. While specific conditions can vary, a reverse-phase C18 column is often suitable for separating hydrophilic compounds like nicotinamide and its derivatives.[7][8]

    • Mobile Phase: A gradient of water (with a buffer like ammonium formate) and a polar organic solvent like acetonitrile or methanol.

    • Detection: UV detector at ~260 nm.[6]

  • Melting Point:

    • The purified product should have a sharp melting point.

    • Expected Range: 152-154 °C.[1] A broad or depressed melting point indicates the presence of impurities.

Table of Specifications
TestMethodSpecification
AppearanceVisualWhite to off-white crystalline powder
IdentityTLC/HPLCR_f or RT matches reference standard
Melting PointCapillary Method152-154 °C[1]
PurityHPLC≥ 99.0%
Loss on DryingGravimetric≤ 0.5%

Conclusion

The described process for synthesizing 2-(Hydroxymethyl)nicotinamide via the condensation of nicotinamide and formaldehyde offers a scalable, economical, and efficient manufacturing route. By understanding the underlying chemical principles and implementing careful control over key process parameters such as temperature, stoichiometry, and crystallization, high-purity material can be reliably produced. The provided protocols and analytical methods serve as a robust framework for researchers and process chemists in the pharmaceutical industry to implement and validate this synthesis in their own laboratories and manufacturing facilities.

References

  • Wang, H., et al. (2009). A scalable synthesis of 2S-hydroxymutilin via a modified Rubottom oxidation. Journal of Organic Chemistry, 74(1), 447-450. Available at: [Link]

  • Motala, M. J., et al. (2022). Scalable synthesis of 2D van der Waals superlattices. arXiv preprint arXiv:2208.06507. Available at: [Link]

  • Czech, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 743. Available at: [Link]

  • Council of Scientific & Industrial Research. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. US Patent 7,345,176B2.
  • Reilly Industries, Inc. (2001). Processes for producing highly pure nicotinamide. US Patent 6,218,543B1.
  • Hangzhou Viablife Biotech Co., Ltd. (n.d.). What are the methods of obtaining nicotinamide?. Available at: [Link]

  • Korea Research Institute of Chemical Technology. (2014). Process for the preparation of n-(2-hydroxyethyl)nicotinamide and nicorandil. KR Patent 20140013232A.
  • Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 24(5), 974. Available at: [Link]

  • F.I.S.- Fabbrica Italiana Sintetici S.p.A. (2012). Process for the manufacture of nicorandil. WO Patent 2012089769A1.
  • Organic Syntheses. (n.d.). nicotinamide-1-oxide. Organic Syntheses Procedure. Available at: [Link]

  • Liu, Z., et al. (2017). Enzyme and Process Development for Production of Nicotinamide. ResearchGate. Available at: [Link]

  • Chemsrc. (2025). N-(Hydroxymethyl)nicotinamide | CAS#:3569-99-1. Available at: [Link]

  • Su, L., et al. (2021). Formation of [nicotinamide-²H₃]NAD⁺ from [²H₄]nicotinamide and [²H₄]nicotinic acid in human HepG2N cells and involvement of ²H/¹H exchange at the redox site of NAD⁺/NADH. Journal of Biological Chemistry, 297(2), 100933. Available at: [Link]

  • Hubicka, U., et al. (2008). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of AOAC International, 91(5), 1186-1190. Available at: [Link]

  • Zhang, H. K., & Guo, Q. Z. (1992). [Study on the synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao, 27(8), 629-631. Available at: [Link]

  • American Cyanamid Co. (1961). Process for making nicotinamide. US Patent 2,993,051A.
  • Pyridium Corp. (1950). Purification of nicotinamide. US Patent 2,496,114A.
  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. Available at: [Link]

  • Cantillo, D., et al. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol via deaminative hydrogenation. ResearchGate. Available at: [Link]

  • He, Y., et al. (2013). Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosphate. Analytical Biochemistry, 442(1), 1-6. Available at: [Link]

  • Sari, Y. P., & Hapsari, A. P. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani, 4(7), 939-948. Available at: [Link]

  • Holman, W. I. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. The Biochemical Journal, 42(Suppl), xxvi. Available at: [Link]

  • Lee, S., et al. (2022). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6289. Available at: [Link]

  • Kanamori, K. S., et al. (2018). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry. Bio-protocol, 8(14), e2937. Available at: [Link]

  • Allam, M. A., et al. (2010). Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829. African Journal of Biotechnology, 9(32), 5168-5176. Available at: [Link]

  • Liu, Z., et al. (2017). Establishment of Bioprocess for Synthesis of Nicotinamide by Recombinant Escherichia coli Expressing High-Molecular-Mass Nitrile Hydratase. Applied Biochemistry and Biotechnology, 182(4), 1469-1482. Available at: [Link]

  • Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Available at: [Link]

  • Zanada, F., et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 13(3), 346. Available at: [Link]

  • Holman, W. I. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. The Biochemical Journal, 42(Suppl), xxvi. Available at: [Link]

Sources

Solvent selection for 2-(Hydroxymethyl)nicotinamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for 2-(Hydroxymethyl)nicotinamide Cyclization & Derivatization

Abstract

This guide provides a technical framework for solvent selection in the reaction engineering of 2-(hydroxymethyl)nicotinamide (specifically 2-(hydroxymethyl)pyridine-3-carboxamide).[1] While often confused with its N-substituted isomer, this specific scaffold is the critical precursor to furo[3,4-b]pyridin-5(7H)-one (4-azaphthalide), a key intermediate in the synthesis of imidazolinone herbicides and tricyclic pharmaceutical pharmacophores.[1] This note details protocols for the cyclization (dehydration) of the hydroxy-amide to the lactone and subsequent ring-opening reactions, emphasizing solvent effects on kinetics, solubility, and green chemistry compliance.

Molecular Profiling & Solubility Thermodynamics

To select the correct solvent, one must first deconstruct the solute. 2-(Hydroxymethyl)nicotinamide is a "schizophrenic" molecule regarding polarity:

  • Pyridine Ring: Basic nitrogen (pKa ~3.8), susceptible to protonation in acidic media.[2]

  • Amide & Hydroxyl Groups: High H-bond donor/acceptor capability, resulting in high crystal lattice energy and poor solubility in non-polar solvents.[1][2]

Table 1: Solubility Profile & Solvent Suitability

Solvent ClassExamplesSolubility StatusApplication Context
Polar Aprotic DMSO, DMF, DMAcExcellent Ideal for initial dissolution; difficult to remove post-reaction.[1][2]
Protic Methanol, EthanolGood Good for storage; AVOID during cyclization (competes with intramolecular esterification).[2]
Non-Polar Aromatics Toluene, XylenePoor Critical for Cyclization. Used as an entrainer for azeotropic water removal despite poor solubility (heterogeneous reaction).[2]
Green Alternatives 2-MeTHF, CPMEModerate Excellent balance; allows for higher reaction temperatures than EtOAc and easier phase separation than THF.[2]

Reaction Landscape & Decision Logic

The chemistry of 2-(hydroxymethyl)nicotinamide is dominated by the equilibrium between the open-chain hydroxy-amide and the closed cyclic lactone (furo[3,4-b]pyridin-5(7H)-one).[1]

Figure 1: Reaction Pathway & Solvent Influence

ReactionPathway cluster_0 Solvent Criticality Start 2-(Hydroxymethyl) nicotinamide (Open Form) Cyclization Cyclization (Dehydration) Start->Cyclization -H2O (Entropic Driver) Lactone Furo[3,4-b]pyridin-5(7H)-one (4-Azaphthalide) Cyclization->Lactone Aminolysis Aminolysis (Ring Opening) Lactone->Aminolysis + R-NH2 Product Functionalized Nicotinamide Derivative Aminolysis->Product

Caption: The transformation from the open hydroxy-amide to the lactone is a reversible dehydration.[1][2] Solvent choice dictates the equilibrium position.

Detailed Protocols

Protocol A: Cyclization to Furo[3,4-b]pyridin-5(7H)-one (Thermodynamic Control)

Target: Synthesis of the lactone intermediate (CAS: 5657-51-2).[1]

The Challenge: The reaction produces water. If the water remains, the equilibrium favors the open hydroxy-amide.[2] The Solution: Use a solvent that forms a low-boiling azeotrope with water (Toluene) or a chemical dehydrating solvent (Acetic Anhydride).[1][2]

Methodology (Azeotropic Distillation):

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge 2-(hydroxymethyl)nicotinamide (10.0 g, 65.7 mmol) and p-Toluenesulfonic acid monohydrate (pTSA) (0.1 eq, 1.25 g).

  • Solvent: Add Toluene (150 mL). Note: The starting material will NOT dissolve completely.[1][2] This is a slurry-to-solution reaction.[1][2]

  • Reaction: Heat to reflux (110°C). As the reaction proceeds and water is removed via the Dean-Stark trap, the polar starting material converts to the less polar lactone, and the solution often clarifies.[2]

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material stays at the baseline; the lactone moves to Rf ~0.4-0.5.[1][2]

  • Workup (Self-Validating Step):

    • Cool to room temperature.[1][2][3][4]

    • If the product crystallizes, filter directly (high purity).[2]

    • If soluble, wash with saturated NaHCO₃ (to remove pTSA).[2] Critical: The pyridine ring makes the product pH-sensitive.[1][2] Keep aqueous washes slightly basic (pH 8) to prevent extracting the product as a pyridinium salt.[1]

    • Dry organic layer over MgSO₄ and concentrate.[1][2]

Protocol B: Nucleophilic Derivatization (Kinetic Control)

Target: Opening the lactone ring with an amine (e.g., to form imidazolinone precursors).

The Challenge: The lactone is electrophilic. Protic solvents (methanol) can compete with the amine nucleophile, forming methyl esters instead of amides.[2] The Solution: Use polar aprotic solvents or the amine itself as the solvent.[2]

Methodology:

  • Solvent: Dissolve Furo[3,4-b]pyridin-5(7H)-one (1.0 eq) in Acetonitrile (MeCN) or THF .[1]

    • Why MeCN? It solubilizes the lactone but allows the polar product (often a zwitterion) to precipitate, driving the reaction to completion.[2]

  • Reagent: Add the target amine (1.1 eq).

  • Conditions: Stir at Room Temperature. Heating is rarely required and may cause degradation.[1][2]

  • Validation: Disappearance of the lactone carbonyl stretch (~1760 cm⁻¹) in IR and appearance of the amide II band (~1550 cm⁻¹).[2]

Troubleshooting & "Scientist's Tips"

Issue: Low Yield in Cyclization

  • Root Cause: Incomplete water removal.[1][2]

  • Fix: Switch from Toluene to Xylene (higher boiling point = faster rate) or add molecular sieves to the Dean-Stark trap arm. Alternatively, use Acetic Anhydride as a co-solvent (chemical dehydration), though this complicates workup.[2]

Issue: Product Loss during Extraction

  • Root Cause: Formation of water-soluble pyridinium salts.[1][2]

  • Fix: The pyridine nitrogen is basic.[1][2][5] Never wash the organic layer with strong acid.[1][2] Use brine or mild buffer (pH 7-8).[1][2] If the product is highly polar, use 2-MeTHF for extraction instead of DCM or Ether; it has higher extraction efficiency for polar heterocycles.[2]

Figure 2: Solvent Selection Decision Tree

SolventLogic Start Select Reaction Type Type Cyclization or Derivatization? Start->Type Cyclization Cyclization (Water Removal Needed) Type->Cyclization Deriv Derivatization (Nucleophilic Attack) Type->Deriv Azeotropic Use Toluene/Xylene (Dean-Stark) Cyclization->Azeotropic Standard Chemical Use Acetic Anhydride (Chemical Drying) Cyclization->Chemical Difficult Substrates Aprotic Use MeCN or THF (Precipitation of Product) Deriv->Aprotic Controlled Neat Neat Amine (Solvent-Free) Deriv->Neat Green/Fast

Caption: Logical flow for selecting the optimal solvent system based on reaction thermodynamics.

References

  • PubChem. (2025).[1][2][6] Furo[3,4-b]pyridin-5,7-dione (Compound Summary). National Library of Medicine.[1][2] [Link] Context: Structural confirmation and physical properties of the cyclized anhydride/lactone analogs.

  • Yahodkina-Yakovenko, M. S., et al. (2018).[2][7] Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. Heterocyclic Communications. [Link] Context: Advanced cyclization techniques for furo-pyridine systems using basic conditions in DMF.[1][7]

  • National Institutes of Health (NIH). (2024).[2] Development of a green, concise synthesis of nicotinamide derivatives. [Link] Context: Green chemistry solvent selection (tert-amyl alcohol) for nicotinamide derivatization.

Sources

Mastering the Solid Form: Crystallization Strategies for 2-(Hydroxymethyl)nicotinamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Process Chemists

In the synthesis of active pharmaceutical ingredients (APIs), the isolation and purification of intermediates are critical steps that significantly impact the final product's quality, yield, and processability. For intermediates like 2-(Hydroxymethyl)nicotinamide, a key building block in various synthetic pathways, achieving a crystalline solid with the desired physical properties is paramount. This application note provides a comprehensive overview of crystallization methods tailored for 2-(Hydroxymethyl)nicotinamide intermediates, offering detailed protocols and the scientific rationale behind them to empower researchers, scientists, and drug development professionals in their process optimization endeavors.

The Critical Role of Crystallization

Crystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from impurities.[1] For pharmaceutical intermediates, a well-designed crystallization process not only enhances purity but also controls critical solid-state properties such as crystal size, shape (morphology), and polymorphic form.[2] These attributes, in turn, influence downstream processes like filtration, drying, and formulation, as well as the stability of the intermediate.

Understanding the Physicochemical Landscape of 2-(Hydroxymethyl)nicotinamide

Before delving into specific protocols, a foundational understanding of the physicochemical properties of 2-(Hydroxymethyl)nicotinamide is essential for designing an effective crystallization strategy.

Key Properties:

  • Molecular Formula: C₇H₈N₂O₂

  • Molecular Weight: 152.15 g/mol [3]

  • Melting Point: Reported values vary slightly, with ranges of 141-142°C[4] and 152-154°C[3] cited in the literature. This variation may suggest the potential for polymorphism, where the compound can exist in different crystal structures.[5]

  • Solubility: Qualitatively described as freely soluble in hot alcohol and water, and sparingly soluble in cold alcohol and water.[4] This significant temperature-dependent solubility is a key characteristic to exploit in crystallization. The presence of both a hydroxyl group and an amide group suggests the molecule is polar and capable of forming hydrogen bonds, influencing its solubility in protic solvents.

Based on the structure and properties of the parent molecule, nicotinamide, we can infer that 2-(Hydroxymethyl)nicotinamide will exhibit good solubility in polar protic solvents like ethanol, methanol, and water, and lower solubility in non-polar solvents.[6][7]

Core Crystallization Methodologies

Several crystallization techniques can be employed for the purification of 2-(Hydroxymethyl)nicotinamide intermediates. The choice of method will depend on the specific impurity profile, the desired crystal attributes, and manufacturing constraints. The most common and effective methods include cooling crystallization and anti-solvent crystallization.

Cooling Crystallization: Leveraging Temperature-Dependent Solubility

This is often the most straightforward method for compounds that exhibit a significant increase in solubility with temperature.[8]

Causality Behind Experimental Choices:

The principle of cooling crystallization lies in creating a supersaturated solution by dissolving the solute in a suitable solvent at an elevated temperature, followed by controlled cooling to induce nucleation and crystal growth. The significant difference in solubility of 2-(Hydroxymethyl)nicotinamide in hot versus cold alcohol and water makes it an ideal candidate for this technique.[4] The choice of solvent is critical; an ideal solvent will dissolve a high amount of the compound at its boiling point and a low amount at room temperature or below, maximizing the yield.

Protocol 1: Cooling Crystallization from an Aqueous Alcohol Solution

This protocol utilizes a mixture of ethanol and water, which often provides a good balance of solvating power and the ability to induce crystallization upon cooling.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve the crude 2-(Hydroxymethyl)nicotinamide intermediate in a minimal amount of a 9:1 ethanol:water (v/v) mixture at reflux temperature (approximately 78-80°C). The goal is to achieve a clear, saturated solution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and being incorporated into the final crystals.

  • Controlled Cooling: Gradually cool the solution. A slower cooling rate generally promotes the growth of larger, more well-defined crystals with higher purity. A suggested cooling profile is to cool from the reflux temperature to 50°C over 1 hour, then to 25°C over 2 hours, and finally to 0-5°C over 1 hour.

  • Aging: Hold the resulting slurry at 0-5°C for at least 2 hours with gentle stirring to allow for complete crystallization and maximize the yield.

  • Filtration and Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold crystallization solvent (9:1 ethanol:water) to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum at a temperature that will not cause decomposition or polymorphic transformation (e.g., 40-50°C) until a constant weight is achieved.

Self-Validating System:

  • Purity Analysis: The purity of the crystallized product should be assessed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), and compared to the purity of the crude material. A significant increase in purity validates the effectiveness of the crystallization.

  • Yield Calculation: The yield of the crystalline product should be calculated to assess the efficiency of the process.

  • Visual Inspection: Microscopic examination of the crystals can provide information about their size and morphology.

Anti-Solvent Crystallization: Inducing Precipitation by Changing Solvent Composition

This method is particularly useful when the compound is highly soluble in a primary solvent, even at low temperatures, or when a rapid crystallization is desired.[1][9]

Causality Behind Experimental Choices:

Anti-solvent crystallization involves dissolving the compound in a "good" solvent and then adding a "poor" or "anti-solvent" in which the compound is sparingly soluble. This change in the solvent environment reduces the solubility of the compound, leading to supersaturation and subsequent crystallization. The key is to select a solvent/anti-solvent pair where the two are miscible. For a polar molecule like 2-(Hydroxymethyl)nicotinamide, a good solvent would be a polar protic or aprotic solvent, and a suitable anti-solvent would be a less polar or non-polar solvent.

Protocol 2: Anti-Solvent Crystallization using Ethanol and Toluene

This protocol uses ethanol as the good solvent and toluene as the anti-solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 2-(Hydroxymethyl)nicotinamide intermediate in a minimal amount of absolute ethanol at room temperature or with gentle warming (e.g., 40°C) to achieve a clear solution.

  • Anti-Solvent Addition: Slowly add toluene (the anti-solvent) to the stirred solution. The addition rate should be controlled to maintain a state of moderate supersaturation, which favors crystal growth over rapid precipitation. The appearance of turbidity indicates the onset of nucleation.

  • Aging: After the addition of the anti-solvent is complete, continue to stir the resulting slurry at room temperature for 1-2 hours to ensure complete crystallization.

  • Cooling (Optional): To further increase the yield, the slurry can be cooled to 0-5°C and aged for an additional hour.

  • Filtration and Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of the anti-solvent (toluene) or a mixture of the solvent and anti-solvent to remove the mother liquor.

  • Drying: Dry the crystals under vacuum at an appropriate temperature.

Self-Validating System:

  • Particle Size Analysis: Anti-solvent crystallization can sometimes produce smaller particles. Particle size analysis can be used to characterize the product and ensure it meets specifications.

  • Residual Solvent Analysis: Gas Chromatography (GC) should be used to confirm that the levels of both the solvent and anti-solvent in the final product are within acceptable limits.

Data Presentation and Visualization

Table 1: Solvent Selection Guide for 2-(Hydroxymethyl)nicotinamide Crystallization

Solvent ClassGood Solvents (for Dissolution)Anti-Solvents (for Precipitation)Rationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol-Good solubility at elevated temperatures. Ethanol is often preferred due to its lower toxicity and favorable volatility.
Water Water-High solubility, especially when hot. Can be used in combination with alcohols to fine-tune solubility.
Ketones AcetoneHeptane, HexaneModerate solubility. Acetone's volatility can be advantageous for drying.
Ethers Tetrahydrofuran (THF)Heptane, Hexane, TolueneCan be effective but may form peroxides.
Aromatic Hydrocarbons -Toluene, Heptane, HexanePoor solubility, making them excellent anti-solvents.

Experimental Workflow Visualization

Crystallization_Workflow cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization dissolution_c Dissolution in Hot Solvent hot_filtration_c Hot Filtration (Optional) dissolution_c->hot_filtration_c cooling_c Controlled Cooling hot_filtration_c->cooling_c aging_c Aging at Low Temperature cooling_c->aging_c filtration_c Filtration & Washing aging_c->filtration_c drying_c Drying filtration_c->drying_c pure Pure Crystalline Product drying_c->pure dissolution_as Dissolution in Good Solvent addition_as Anti-Solvent Addition dissolution_as->addition_as aging_as Aging addition_as->aging_as filtration_as Filtration & Washing aging_as->filtration_as drying_as Drying filtration_as->drying_as drying_as->pure crude Crude Intermediate crude->dissolution_c crude->dissolution_as

Caption: General workflows for cooling and anti-solvent crystallization.

Troubleshooting and Optimization

ProblemPotential Cause(s)Troubleshooting & Optimization Strategies
Oiling Out The solute separates as a liquid phase instead of a solid. This can occur if the solution is too concentrated or cooled too quickly.- Use a more dilute solution. - Decrease the cooling rate. - Choose a solvent system where the solubility is lower. - Add seed crystals to encourage nucleation.
Poor Yield - The compound is too soluble in the mother liquor at the final temperature. - Insufficient aging time.- Cool to a lower temperature. - Increase the aging time. - For anti-solvent crystallization, increase the proportion of the anti-solvent.
Small Particle Size - High level of supersaturation leading to rapid nucleation. - Fast cooling or anti-solvent addition rate.- Slow down the cooling or anti-solvent addition rate. - Use a lower initial concentration. - Consider using a seeding strategy.
Impurity Entrapment - Crystallization occurred too quickly. - Impurities have similar structures and co-crystallize.- Slow down the crystallization process. - Consider a different solvent system that may have a larger solubility difference between the product and the impurity. - A second recrystallization may be necessary.

Conclusion

The successful crystallization of 2-(Hydroxymethyl)nicotinamide intermediates is a crucial step in ensuring the quality and efficiency of the overall synthetic process. By understanding the physicochemical properties of the molecule and applying systematic crystallization development strategies, researchers can achieve high-purity crystalline material with desirable physical attributes. The cooling crystallization and anti-solvent crystallization methods detailed in this application note provide robust starting points for process development. Further optimization of parameters such as solvent composition, cooling rate, and aging time will be key to developing a scalable and reproducible crystallization process.

References

  • N-(Hydroxymethyl)nicotinamide | CAS#:3569-99-1 | Chemsrc. Available at: [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.
  • N-(Hydroxymethyl)nicotinamide. Merck Index.
  • Nicotinamide - PRODUCT INFORM
  • N-(Hydroxymethyl)nicotinamide | Antibacterial. TargetMol.
  • Nicotinamide | 98-92-0. ChemicalBook.
  • Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystalliz
  • Cocrystals of Fenamic Acids with Nicotinamide. Crystal Growth & Design.
  • Studies of preparation, characterization, and solubility of mefenamic acid-nicotinamide co-crystal synthesized by using melt crystallization method.
  • N-(Hydroxymethyl)nicotinamide | C7H8N2O2 | CID 77116. PubChem.
  • Nicotinamide: Seven New Polymorphic Structures Revealed by Melt Crystallization and Crystal Structure Prediction. ChemRxiv.
  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Kinetics of the Release of Nicotinamide Absorbed on Partially Neutralized Poly(acrylic-co-methacrylic acid)
  • optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Benchchem.
  • preparation and characterization of artesunate - nicotinamide cocrystal by solvent evaporation and slurry method. Repository - UNAIR.
  • Recent progress in antisolvent crystalliz
  • Theophylline-nicotinamide pharmaceutical co-crystals generated using hot melt extrusion technology: Impact of polymeric carriers on processability. PMC.
  • Special Issue : Anti-Solvent Crystalliz
  • (PDF) Preparation and characterization of artesunate - Nicotinamide cocrystal by solvent evaporation and slurry method.
  • (PDF) Rich polymorphism in nicotinamide revealed by melt crystallization and crystal structure prediction.

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Application Notes & Protocols: A Streamlined One-Pot Synthesis of Pyrrolopyrimidines from 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrolopyrimidines in Modern Drug Discovery

The pyrrolopyrimidine scaffold is a privileged heterocyclic motif that forms the core structure of numerous biologically active compounds.[1][2] These fused ring systems are structural analogs of purines, allowing them to interact with a wide array of biological targets, including kinases, phosphodiesterases, and other enzymes implicated in various disease states.[1][2] Consequently, pyrrolopyrimidine derivatives have garnered significant attention in medicinal chemistry, leading to the development of therapeutic agents for cancer, inflammation, and viral infections.[1] The development of efficient and versatile synthetic routes to novel pyrrolopyrimidine analogs is, therefore, a critical endeavor in the pursuit of new and improved medicines.

This application note details a proposed one-pot synthetic strategy for the preparation of a pyrrolopyrimidine derivative, specifically a dihydropyrrolo[3,2-c]pyrimidin-4-one, commencing from the readily available starting material, 2-(hydroxymethyl)nicotinamide. This protocol is designed to be a streamlined, two-step, one-pot procedure, minimizing the need for isolation and purification of intermediates, thereby enhancing synthetic efficiency.

Proposed Synthetic Pathway: A Mechanistic Rationale

The proposed one-pot synthesis is predicated on a logical sequence of chemical transformations designed to proceed sequentially in a single reaction vessel. The overall strategy involves an initial intramolecular cyclization to construct the pyrrolopyridinone core, followed by a condensation reaction to annulate the pyrimidine ring.

Synthetic Pathway Start 2-(Hydroxymethyl)nicotinamide Intermediate1 2-(Chloromethyl)nicotinamide (in situ) Start->Intermediate1 SOCl2 (Halogenation) Intermediate2 Dihydropyrrolo[3,2-c]pyridin-4-one Intermediate1->Intermediate2 Base (Intramolecular Cyclization) Product Dihydropyrrolo[3,2-c]pyrimidin-4-one Derivative Intermediate2->Product Urea/Base (Condensation)

Caption: Proposed one-pot synthesis of a pyrrolopyrimidine derivative.

Step 1: In Situ Halogenation of 2-(Hydroxymethyl)nicotinamide

The initial step involves the conversion of the primary alcohol of 2-(hydroxymethyl)nicotinamide into a more reactive leaving group. The use of thionyl chloride (SOCl₂) is proposed for this transformation, which will generate the corresponding 2-(chloromethyl)nicotinamide in situ. This electrophilic intermediate is primed for the subsequent intramolecular cyclization.

Step 2: Intramolecular Cyclization to Forge the Pyrrolopyridinone Core

Following the formation of the chloromethyl derivative, the addition of a suitable base will facilitate an intramolecular nucleophilic substitution. The amide nitrogen will act as the nucleophile, attacking the electrophilic chloromethyl group to form a five-membered lactam, specifically a dihydropyrrolo[3,2-c]pyridin-4-one. This intramolecular cyclization is a key step in constructing the bicyclic core of the target molecule.

Step 3: Pyrimidine Ring Annulation via Condensation

The final step in this one-pot sequence is the construction of the pyrimidine ring. The dihydropyrrolo[3,2-c]pyridin-4-one intermediate possesses an activated methylene group adjacent to the lactam carbonyl. This methylene group can undergo a condensation reaction with a suitable three-atom component to form the pyrimidine ring. For this protocol, we propose the use of urea in the presence of a base. This condensation will lead to the formation of the desired dihydropyrrolo[3,2-c]pyrimidin-4-one derivative.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the progression of the reaction can be monitored by thin-layer chromatography (TLC) at each key stage.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-(Hydroxymethyl)nicotinamide≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Anhydrous Dichloromethane (DCM)DriSolv®Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
UreaACS ReagentCommercially Available
Sodium Ethoxide (NaOEt)≥95%Commercially Available
Anhydrous Ethanol200 proofCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
Step-by-Step Methodology

Experimental Workflow cluster_prep Reaction Setup cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Pyrimidine Formation cluster_workup Workup and Purification A 1. Dissolve 2-(Hydroxymethyl)nicotinamide in anhydrous DCM under N2. B 2. Cool the solution to 0 °C. A->B C 3. Add Thionyl Chloride dropwise. B->C D 4. Stir at 0 °C for 30 min, then at room temperature for 1 hr. C->D E 5. Monitor by TLC for consumption of starting material. D->E F 6. Add Triethylamine dropwise. E->F G 7. Stir at room temperature for 2-4 hrs. F->G H 8. Monitor by TLC for formation of the intermediate lactam. G->H I 9. Add Urea and Sodium Ethoxide. H->I J 10. Heat to reflux (approx. 40 °C) for 6-8 hrs. I->J K 11. Monitor by TLC for formation of the final product. J->K L 12. Cool to room temperature and quench with water. K->L M 13. Extract with Ethyl Acetate. L->M N 14. Dry organic layer and concentrate. M->N O 15. Purify by column chromatography. N->O

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis Control for 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #PYR-2HM-LCT Topic: Preventing Cyclization of 2-(Hydroxymethyl)nicotinamide to Furo[3,4-b]pyridin-5(7H)-one Status: Active Guide Assigned Specialist: Senior Application Scientist, Chemical Stability Division

Executive Summary: The "Lactone Trap"

Researchers working with 2-(hydroxymethyl)nicotinamide often encounter a rapid, unintended cyclization event. This molecule contains both a nucleophile (hydroxyl group,


) and an electrophile (amide carbonyl, 

) in close proximity (positions 2 and 3 of the pyridine ring).

Under thermodynamically favorable conditions—specifically acidic environments or elevated temperatures—this system undergoes intramolecular alcoholysis, expelling ammonia (


) to form the thermodynamically stable lactone, furo[3,4-b]pyridin-5(7H)-one .

This guide provides the mechanistic insight, diagnostic markers, and prevention protocols required to maintain the integrity of the open-chain amide.

Module 1: The Chemistry of Failure (Mechanism)

To prevent the reaction, you must understand the driving force. The cyclization is an entropy-driven process (release of ammonia gas) and enthalpy-driven (formation of a stable 5-membered ring).

Mechanism of Cyclization

The reaction typically proceeds via acid-catalyzed nucleophilic acyl substitution.

CyclizationMechanism Amide 2-(Hydroxymethyl) nicotinamide (Target) Protonation Carbonyl Protonation (+ H+) Amide->Protonation Acidic pH Attack Intramolecular Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack Rapid Equilibrium Collapse Collapse & NH3 Expulsion Attack->Collapse Rate Limiting Lactone Furo[3,4-b]pyridin -5(7H)-one (Unwanted Lactone) Collapse->Lactone - NH3 (Irreversible)

Figure 1: The acid-catalyzed pathway converting the open-chain amide to the lactone. Note that once ammonia is lost, the reaction is effectively irreversible in non-aqueous conditions.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: I see a new peak in my HPLC/LC-MS. How do I confirm it is the lactone?

Diagnostic:

  • Mass Shift: The lactone formation results in the loss of

    
    . Look for a mass difference of -17 Da  compared to your starting material.
    
    • Starting Material MW: ~152.15 g/mol

    • Lactone MW: ~135.12 g/mol

  • NMR Signature: In

    
    -NMR, the disappearance of the broad amide singlets (usually 
    
    
    
    6.0–8.0 ppm) and the downfield shift of the methylene protons (
    
    
    ) adjacent to the oxygen confirm cyclization.
Q2: Can I use thionyl chloride ( ) to activate the alcohol for a subsequent reaction?

Critical Warning: NO. Thionyl chloride generates


 in situ. This creates a highly acidic environment that instantly catalyzes cyclization. Furthermore, 

may convert the alcohol to a chloride, which the amide nitrogen can then attack to form a lactam (pyrrolo[3,4-b]pyridin-5-one).
  • Alternative: Use Mitsunobu conditions or activate via mesylation (

    
    ) in the presence of excess base (e.g., 
    
    
    
    ) at
    
    
    to scavenge acid immediately.
Q3: What is the safe pH range for this molecule?

Recommendation: pH 7.0 – 8.5.

  • Acidic (< pH 6): Rapidly promotes protonation of the carbonyl, triggering lactonization.

  • Highly Basic (> pH 10): Risks hydrolysis of the amide to the carboxylic acid (nicotinic acid derivative).

  • Sweet Spot: Use buffered aqueous systems (Phosphate or TRIS) at pH 7.5.

Module 3: Prevention Protocols

Strategy A: Kinetic Control (Temperature & pH)

If you must handle the unprotected molecule, you must slow the reaction kinetics.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) if possible, as they facilitate proton transfer. Use aprotic polar solvents like DMF or DMSO.

  • Temperature: Store and react at

    
     . Cyclization rates increase exponentially with temperature.
    
  • Acid Scavenging: Always maintain a presence of a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) in the reaction mixture to neutralize any adventitious acid.

Strategy B: Hydroxyl Protection (The "Gold Standard")

The only robust way to prevent cyclization during multi-step synthesis is to mask the nucleophile (the alcohol).

Protocol: Silyl Ether Protection (TBDMS)

This protocol protects the alcohol as a tert-butyldimethylsilyl (TBDMS) ether, rendering it non-nucleophilic.

Reagents:

  • 2-(Hydroxymethyl)nicotinamide (1.0 eq)

  • TBDMS-Cl (1.2 eq)

  • Imidazole (2.5 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the starting material in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add imidazole in one portion. Stir for 5 minutes.

    • Why? Imidazole acts as both a base to scavenge

      
       produced and a catalyst.
      
  • Protection: Add TBDMS-Cl portion-wise at

    
    .
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (the product will be less polar).

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF/Imidazole. Dry over 
    
    
    
    .
  • Result: The oxygen is now silylated (

    
    ). It cannot attack the amide.
    

Deprotection (End of Synthesis): Remove the group using TBAF (Tetra-n-butylammonium fluoride) in THF at


. Note: Perform deprotection only when necessary and process immediately to avoid cyclization.

Reference Data: Protecting Group Comparison

Protecting GroupStability (Acid)Stability (Base)Cyclization RiskRemoval Condition
None (Free -OH) LowModerateHigh N/A
TBDMS (Silyl) ModerateHighVery Low TBAF or weak acid
Acetyl (Ac) LowLowHighBase (triggers cyclization!)
Benzyl (Bn) HighHighLowHydrogenation (

)
Decision Logic for Synthesis

DecisionTree Start Start: 2-(Hydroxymethyl) nicotinamide Check Is the -OH protected? Start->Check Protected Proceed with Synthesis Check->Protected Yes Unprotected Check Reaction pH Check->Unprotected No Acidic pH < 7 Unprotected->Acidic Acidic Media Basic pH 7-9 Unprotected->Basic Neutral/Basic Risk HIGH RISK: Lactone Formation Acidic->Risk Safe Safe Zone (Keep Cold) Basic->Safe

Figure 2: Decision matrix for handling 2-(hydroxymethyl)nicotinamide derivatives.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 12: Nucleophilic Substitution at the Carbonyl Group).

  • Sperber, N., et al. (1959). "Pyridine Derivatives. II. The Synthesis of Furo[3,4-b]pyridin-5(7H)-one."[1] Journal of the American Chemical Society. (Describes the fundamental cyclization of pyridine dicarboxylic acid derivatives).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for TBDMS and Benzyl protection).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Furo[3,4-b]pyridine-5,7-dione (Related Lactone/Anhydride structures).

Sources

Stability of 2-(Hydroxymethyl)nicotinamide in acidic vs basic solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Hydroxymethyl)nicotinamide Stability Guide

Executive Summary

2-(Hydroxymethyl)nicotinamide (2-HMN) exhibits a "Stability Dichotomy" driven by its bifunctional structure. As an ortho-substituted pyridine, the proximity of the hydroxymethyl group (position 2) and the carboxamide group (position 3) creates a high potential for intramolecular reactions.

  • In Acidic Media: The molecule undergoes rapid intramolecular cyclization to form a lactone derivative (furo[3,4-b]pyridin-5(7H)-one), often misidentified as a generic impurity.

  • In Basic Media: The primary degradation pathway is hydrolysis of the amide to the carboxylate (2-(hydroxymethyl)nicotinic acid), followed by potential oxidation or secondary reactions.

This guide provides mechanistic insights, troubleshooting workflows, and validated analytical protocols to manage these stability challenges.

Part 1: Acidic Instability (The Cyclization Trap)

User Issue: "I am observing a new, non-polar peak in my HPLC chromatogram after running reactions in acidic buffers (pH < 4). The mass spectrum shows a loss of 17 or 18 Da."

Diagnosis: Acid-Catalyzed Intramolecular Cyclization.

Technical Explanation: In acidic conditions, 2-HMN does not simply hydrolyze; it cyclizes. The protonation of the amide carbonyl makes it susceptible to nucleophilic attack by the neighboring hydroxyl group oxygen. This "neighboring group participation" is kinetically favored over intermolecular reactions, leading to the formation of the five-membered lactone ring, furo[3,4-b]pyridin-5(7H)-one, releasing ammonia (M-17) or water (M-18) depending on the exact mechanism (direct displacement vs. hydrolysis-then-cyclization).

Troubleshooting Protocol:

  • Confirm Identity: Check your LC-MS data.

    • Parent Mass: [M+H]+ = 153.15 Da.

    • Degradant Mass: [M+H]+ = 136.12 Da (Loss of NH₃ indicates direct lactone formation).

  • Buffer Selection: Avoid phosphate or sulfate buffers below pH 4.0 if high temperatures (>40°C) are involved.

  • Quenching: If your reaction requires acid, quench immediately by adjusting pH to 6.0–7.5 using cold sodium bicarbonate. Do not store in acidic media.

Part 2: Basic Instability (Hydrolysis & Cannizzaro)

User Issue: "My assay purity is dropping in alkaline solution (pH > 9), but no new hydrophobic peaks are appearing. The material seems to be becoming more polar."

Diagnosis: Base-Promoted Amide Hydrolysis.

Technical Explanation: Under basic conditions, the hydroxide ion attacks the amide carbonyl. Unlike the acidic pathway, this does not typically yield a cyclic product immediately. Instead, it irreversibly cleaves the amide bond to form 2-(hydroxymethyl)nicotinic acid . This species is highly polar and often elutes in the solvent front of Reverse Phase HPLC methods, leading to "disappearing mass" if not tracked.

Troubleshooting Protocol:

  • Check the Solvent Front: Re-integrate your HPLC void volume. The carboxylate salt is likely eluting there.

  • pH Limits: Maintain pH < 9.0. At pH > 11, the risk of Cannizzaro-type disproportionation increases (where the alcohol oxidizes and the ring reduces), though simple hydrolysis is the dominant first-order reaction.

  • Temperature Control: Hydrolysis rates follow Arrhenius kinetics. Every 10°C increase roughly doubles the hydrolysis rate. Keep basic solutions at 4°C.

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the divergent reactivity of 2-HMN based on pH environment.

degradation_pathways Start 2-(Hydroxymethyl) nicotinamide (Stable at pH 6-7) Acid_Path Acidic Conditions (pH < 4) Start->Acid_Path Protonation Base_Path Basic Conditions (pH > 9) Start->Base_Path OH- Attack Lactone Furo[3,4-b]pyridin-5(7H)-one (Cyclic Lactone) [Hydrophobic Impurity] Acid_Path->Lactone -NH3 (Cyclization) Acid_Prod 2-(Hydroxymethyl) nicotinic acid (Hydrolysis Product) [Polar Impurity] Base_Path->Acid_Prod -NH3 (Hydrolysis) Lactone->Acid_Prod Base hydrolysis

Figure 1: Divergent degradation pathways of 2-(Hydroxymethyl)nicotinamide. Acidic conditions favor cyclization to the lactone, while basic conditions favor hydrolysis to the acid.

Part 4: Analytical Method Validation (HPLC)

To accurately quantify 2-HMN and its degradants, a standard C18 method is often insufficient for the polar acid degradant. Use the following optimized parameters.

Recommended HPLC Conditions:

ParameterSpecificationReason
Column C18 Polar-Embedded or HILICStandard C18 may lose the polar acid degradant in the void volume.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)Neutral pH prevents on-column degradation during analysis.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 15 minRetains the polar starting material while eluting the hydrophobic lactone.
Detection UV @ 260 nmMax absorbance for the pyridine ring system.

Retention Time Profile (Relative):

  • 2-(Hydroxymethyl)nicotinic acid: 0.2 – 0.5 min (Very Polar)

  • 2-(Hydroxymethyl)nicotinamide: 4.0 – 5.0 min (Target)

  • Furo[3,4-b]pyridin-5(7H)-one: 8.0 – 9.0 min (Non-polar Lactone)

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store 2-HMN in DMSO? A: Yes, but ensure the DMSO is dry. Wet DMSO can become slightly acidic over time, triggering the cyclization pathway. Store aliquots at -20°C.

Q2: I see a peak at M+14 in my mass spec. Is this related? A: Likely not degradation. M+14 usually indicates methylation (if using methanol) or a specific impurity from synthesis. The primary stability markers are M-17 (Lactone) and M+1 (Hydrolyzed Acid).

Q3: How do I convert the Lactone impurity back to the active amide? A: You generally cannot convert the lactone directly back to the amide easily in aqueous solution. Opening the lactone with ammonia (ammonolysis) requires harsh conditions that may degrade the pyridine ring. Prevention is key.

References

  • Hubicka, U., et al. (2015). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of Chromatographic Science. Available at: [Link]

  • Korte, W. D., & Shih, M. L. (1993).[1] Degradation of three related bis(pyridinium)aldoximes in aqueous solutions at high concentrations: examples of unexpectedly rapid amide group hydrolysis. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Baum, C. L., et al. (1982). The hydrolysis of nicotinamide adenine nucleotide by brush border membranes of rat intestine. Biochemical Journal. Available at: [Link]

Sources

Handling exotherms in POCl3 reaction with 2-(Hydroxymethyl)nicotinamide

Technical Support Center: Thermal Safety in POCl Cyclodehydrations

Ticket Subject: Handling Exotherms & Delayed Runaways in 2-(Hydroxymethyl)nicotinamide Cyclization Status: Open | Priority: Critical (Safety) Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary

You are likely attempting to synthesize furo[3,4-b]pyridin-5(7H)-one (or a related chloropyridine intermediate) via cyclodehydration. This reaction relies on Phosphorus Oxychloride (POCl

The Hazard: This reaction class is notorious for "sleeping" exotherms (induction periods). If reagents are mixed at low temperatures without reaction initiation, accumulation occurs. Upon heating, the entire mass reacts simultaneously, leading to rapid gas evolution (HCl), pressure spikes, and potential vessel rupture.

Module 1: Critical Safety & Mechanism (The "Why")

To control the reaction, you must understand the two distinct exothermic events occurring in your flask.

The Two-Stage Exotherm
  • Stage 1: Activation (Instant & Sharp)

    • Chemistry: The primary alcohol attacks POCl

      
      .
      
    • Observation: Immediate heat release + HCl gas evolution.

    • Risk: If added too fast, the solvent boils.

  • Stage 2: Cyclization (Slower & Temperature Dependent)

    • Chemistry: The amide oxygen/nitrogen attacks the activated methylene, closing the ring.

    • Observation: Often requires heating (e.g., to 60–80°C) to proceed.

    • Risk (The Trap): If you mix everything at 0°C, Stage 2 does not happen yet . You accumulate a high concentration of the intermediate. When you ramp the temperature to 80°C, all the intermediate cyclizes at once. This is a thermal runaway.

Reaction Pathway Diagram

The following diagram illustrates the workflow and critical decision points to prevent runaway.

POCl3_Safety_Protocolcluster_legendLegendStartStart: 2-(Hydroxymethyl)nicotinamideSolventSuspend in inert solvent(MeCN, Toluene, or DCE)Start->SolventCoolingCool to 0-5°CSolvent->CoolingAdditionAdd POCl3 Dropwise(Monitor Internal Temp)Cooling->AdditionCheck1Temp Spike > 10°C?Addition->Check1PauseSTOP ADDITIONAllow coolingCheck1->PauseYesStirColdStir Cold (30 min)Allow HCl off-gassingCheck1->StirColdNo (Stable)ResumeResume when T < 5°CPause->ResumeResume->AdditionRampControlled Ramp(5°C per 10 mins)StirCold->RampCheck2Exotherm detectedduring ramp?Ramp->Check2HoldHOLD TEMPDo not heat furtherCheck2->HoldYesFinalTarget Temp (e.g., 70°C)Cyclization CompleteCheck2->FinalNoHold->Check2WaitQuenchInverse Quench(Pour Rxn into Ice/Base)Final->QuenchkeyBlue: Process Step | Yellow: Hazard Zone | Red: Critical Control

Caption: Figure 1. Process flow for POCl

Module 2: Troubleshooting (FAQ & Diagnostics)

Q1: "I added POCl at 0°C and nothing happened (no exotherm). Should I increase the addition rate?"

Status: DANGER.

  • Diagnosis: You are likely experiencing an "Induction Period." This is common if the system is too dry or too cold, or if the mixing is poor (heterogeneous slurry).

  • The Risk: Reactants are accumulating. If you speed up, you create a "chemical bomb" that will detonate when the reaction finally kicks off.

  • Resolution:

    • Stop addition immediately.

    • Check stirring. Is the slurry moving?

    • Allow the internal temperature to rise slightly (e.g., to 10°C) to see if the reaction initiates (look for minor gas evolution or a small temp bump).

    • Do not add more reagent until you confirm consumption of the previous aliquot.

Q2: "The mixture turned into a solid brick halfway through addition."

Status: Operational Failure.

  • Root Cause: The intermediate (likely a phosphodichloridate salt) is insoluble in your chosen solvent (e.g., Toluene or DCM) and has precipitated, seizing the impeller.

  • The Risk: Loss of heat transfer. The center of the "brick" will overheat while the outside stays cool (Hot Spots).

  • Resolution:

    • Dilute: Add more solvent immediately to restore mobility. Acetonitrile (MeCN) is often better than Toluene for solubilizing polar Vilsmeier-type intermediates.

    • Agitation: Switch to an overhead stirrer (high torque) rather than a magnetic stir bar, which is insufficient for slurries.

Q3: "How do I quench this safely? It smokes violently when I add water."

Status: Standard Hazard.

  • Root Cause: You have excess POCl

    
     left. Adding water to POCl
    
    
    generates massive heat and HCl gas (hydrolysis).[1]
  • Protocol: Use Inverse Quench .

    • Wrong: Adding water to the reaction vessel. (Causes volcano effect).

    • Right: Pour the reaction mixture slowly into a large volume of ice/water (or ice/sodium carbonate solution) with vigorous stirring. This dissipates heat instantly.

Module 3: Validated Experimental Protocol

Objective: Safe synthesis of cyclized product minimizing thermal accumulation.

ParameterSpecificationRationale
Solvent Acetonitrile (MeCN) or DCEGood solubility for polar intermediates; moderate boiling points.
Concentration 5–10 Volumes (mL/g)Sufficient dilution acts as a heat sink.
Base Pyridine or Et

N (Optional)
Scavenges HCl. Note: Pyridine + POCl

is exothermic itself.
Temp (Addition) 0°C to 5°CSuppresses Stage 2 cyclization; controls Stage 1 activation.
Temp (Reaction) 70°C to 80°CRequired to drive the cyclization (Stage 2).
Step-by-Step Method:
  • Setup: Equip a 3-neck flask with an overhead stirrer, internal temperature probe (thermocouple), and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl.

  • Charge: Add 2-(Hydroxymethyl)nicotinamide (1.0 eq) and MeCN (10 vol). Cool to 0°C.

  • Dose: Charge POCl

    
     (1.2–1.5 eq) into the addition funnel.
    
  • Addition: Add POCl

    
     dropwise.
    
    • Constraint: Maintain internal temperature < 10°C.

    • Observation: Expect HCl off-gassing. Ensure scrubber is bubbling.

  • Hold: After addition, stir at 0–5°C for 30 minutes. (Allows Stage 1 to complete).

  • Ramp: Heat the mixture to reflux (approx. 80°C) over 1 hour .

    • Critical Check: If temp rises faster than the bath, remove heat source immediately .

  • Workup: Cool to RT. Pour reaction stream into Ice/Na

    
    CO
    
    
    mixture. Extract with EtOAc.

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for inverse quench protocols and slurry management).
  • Eastman, K. (2015).[2] Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Master Organic Chemistry. Available at: [Link] (Mechanistic validation of POCl

    
     activation).
    

Technical Support Center: Purification of 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Disambiguation

Warning: Before proceeding, verify your target molecule structure. There is frequent confusion between 2-(Hydroxymethyl)nicotinamide (Ring-substituted, CAS: 106030-96-4) and


-(Hydroxymethyl)nicotinamide  (Amide-nitrogen substituted, formaldehyde adduct).
  • This guide focuses on: 2-(Hydroxymethyl)nicotinamide , a critical intermediate often derived from the reduction of quinolinic acid diesters or the ring-opening of furo[3,4-b]pyridin-5(7H)-one.

  • Core Challenge: The ortho-positioning of the hydroxymethyl and amide groups creates a high propensity for spontaneous intramolecular cyclization to form the lactone (furo[3,4-b]pyridin-5(7H)-one), particularly under acidic or thermal stress.

Diagnostic Hub: Identifying Your Impurities

Before selecting a purification strategy, diagnose the composition of your crude reaction mixture.

Impurity TypeOriginDiagnostic Signal (

H NMR / TLC)
Lactone Byproduct (Furo[3,4-b]pyridin-5(7H)-one)Spontaneous cyclization of 2-HMN; Thermodynamic sink.NMR: Loss of amide NH

protons; appearance of a singlet CH

~5.3 ppm (shifted downfield from alcohol).TLC: Higher R

than 2-HMN (less polar).
Over-reduced Diol (2,3-Bis(hydroxymethyl)pyridine)Non-selective reduction of the starting diester.NMR: Loss of amide signals; appearance of two distinct CH

alcohol signals.TLC: Lower R

(very polar).
Inorganic Salts (Borates, Aliminates)Residual reducing agents (NaBH

, LiAlH

).
Visual: White ash/residue upon combustion; insoluble in dry organic solvents (MeOH/DCM).
Nicotinic Acid Derivatives Hydrolysis of the amide.[1]NMR: Broad COOH peak >11 ppm.TLC: Streaking (unless acidified).

Critical Stability & Equilibrium (The "Lactone Trap")

The most common user failure mode is the inadvertent conversion of purified 2-HMN back into the lactone during drying or concentration.

StabilityEquilibrium Figure 1: The Cyclization Equilibrium cluster_0 Thermodynamic Trap Lactone Lactone Form (Furo[3,4-b]pyridin-5(7H)-one) Stable in Acid/Heat Amide Target: 2-HMN (Open Amide Form) Stable in Base/Cold Lactone->Amide NH3 / H2O pH > 9 Amide->Lactone Acid (H+) Heat (>60°C) Dehydration

Figure 1: The equilibrium between 2-HMN and its lactone form. Purification must maintain conditions that prevent the forward reaction (red arrow).

Troubleshooting Guides & Protocols

Scenario A: "My product oils out during recrystallization."

Cause: 2-HMN is highly polar and amphoteric. It forms strong hydrogen-bonding networks with water and alcohols, making crystallization difficult in the presence of impurities. Solution: Use a Displacement Crystallization method rather than thermal cooling alone.

Protocol:

  • Dissolve crude oil in a minimum volume of Methanol (MeOH) at room temperature.

  • Add Ethyl Acetate (EtOAc) or Acetonitrile (MeCN) dropwise until persistent cloudiness appears.

  • Crucial Step: Seed the mixture with a pure crystal if available. If not, scratch the glass surface.

  • Place in a vapor diffusion chamber (MeOH solution inside, EtOAc outside) or cool slowly to 4°C.

  • Do NOT use Acetone: It can form aminals with the primary amide.

Scenario B: "I have high salt content (Ash) after NaBH reduction."

Cause: Boron salts coordinate strongly with the pyridine nitrogen and the alcohol oxygen. Solution: Resin-based scavenging.

Protocol:

  • Dissolve the crude solid in water (minimal volume).

  • Load onto a column of Amberlite XAD-4 or Diaion HP-20 (polymeric adsorption resins).

    • Rationale: These resins adsorb the organic pyridine derivative via hydrophobic interactions while inorganic salts pass through with the aqueous wash.

  • Wash with 3-5 column volumes (CV) of deionized water (removes salts).

  • Elute the product with MeOH/Water (1:1 to 9:1 gradient) .

  • Concentrate the organic fraction below 40°C to avoid cyclization.

Scenario C: "The Lactone impurity persists."

Cause: The equilibrium is shifting during workup. Solution: Ammonia-doped Chromatography.

Protocol:

  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (25% aq) .

    • Ratio: Start at 95:5:0.5 and gradient to 90:10:1.

    • Mechanism:[2][3][4] The presence of NH

      
       suppresses the protonation of the alcohol, preventing the acid-catalyzed cyclization to the lactone. It also ensures the pyridine ring remains free-based.
      
  • Workup: Do not use rotary evaporation at high heat. Lyophilization (freeze-drying) is preferred to remove water/ammonia gently.

Decision Tree: Selecting the Right Workflow

PurificationWorkflow cluster_Lactone Lactone Removal cluster_Salt Salt Removal Start Crude Reaction Mixture Check Diagnostic: Is Lactone > 10%? Start->Check OpenRing Ring Opening: Treat with aq. NH3 Check->OpenRing Yes (High Lactone) Resin Adsorption Resin (HP-20 / XAD-4) Check->Resin No (High Salts) Chromatography Flash Column: DCM:MeOH:NH4OH OpenRing->Chromatography Final Final Product Store at -20°C Chromatography->Final Pure 2-HMN Recrys Recrystallization: MeOH/EtOAc Resin->Recrys Recrys->Final Pure 2-HMN

Figure 2: Strategic decision tree for purification based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I use acidic water (0.1% TFA) for Reverse Phase HPLC purification? A: No. Acidic conditions catalyze the cyclization of 2-HMN to the lactone (furo[3,4-b]pyridin-5(7H)-one). If you must use Reverse Phase, use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 8.5-9.0) to maintain the amide in its open form [1].

Q2: Why does my product turn into a white insoluble solid upon heating? A: This is likely the formation of the thermodynamic lactone . The lactone is generally less soluble in polar protic solvents than the open amide-alcohol. Avoid heating the crude material above 50°C during solvent removal.

Q3: How do I store the purified compound? A: Store in a desiccator at -20°C. Moisture can promote hydrolysis of the amide to the acid (nicotinic acid derivative), while ambient heat promotes cyclization.

References

  • BenchChem. (2025).[5][6][7] Synthesis Protocol for N-(Hydroxymethyl)nicotinamide: Application Notes and Protocols. Retrieved from (Note: General reference for nicotinamide derivative handling).

  • Google Patents. (1984). Process for the purification of nicotinic acid amide. US Patent 4447615A. Retrieved from .

  • National Institutes of Health (NIH). (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Retrieved from .

  • Sielc Technologies. (2023). Separation of Nicotinamide and Related Substances. Retrieved from .

Sources

Technical Support Center: Controlling Hydrolysis of 2-(Hydroxymethyl)nicotinamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(Hydroxymethyl)nicotinamide and related pyridine intermediates.

Current Status: Active Topic: Stabilization, Handling, and Troubleshooting of Ortho-Hydroxymethyl Pyridine Carboxamides Audience: Medicinal Chemists, Process Development Scientists

Core Chemical Insight: The "Ortho-Effect" Trap

Before troubleshooting, it is critical to understand why this intermediate is unstable. 2-(Hydroxymethyl)nicotinamide contains a nucleophilic hydroxyl group (-CH2OH) at position 2 and an electrophilic amide group (-CONH2) at position 3.

This ortho-substitution pattern creates a high propensity for intramolecular cyclization , which often competes with or mimics intermolecular hydrolysis.

The Two Primary Degradation Pathways
  • Lactonization (Dominant): The hydroxyl oxygen attacks the amide carbonyl, releasing ammonia (NH3) to form furo[3,4-b]pyridin-5(7H)-one (a pyridine-fused lactone). This is thermodynamically driven by the formation of a stable 5-membered ring.

  • Hydrolysis (Secondary): Water attacks the amide to form 2-(hydroxymethyl)nicotinic acid . Note: Under acidic conditions, this acid intermediate will almost instantaneously dehydrate to form the same lactone described above.

Identity Check:

  • Target Compound: 2-(Hydroxymethyl)pyridine-3-carboxamide (Ring-substituted). Focus of this guide.

  • Distinction: If your compound is N-(Hydroxymethyl)nicotinamide (Nitrogen-substituted), it is a formaldehyde releaser. This guide focuses on the ring-substituted scaffold used in fused-heterocycle synthesis.

Troubleshooting Guide (Q&A)

Category A: Stability in Solution

Q1: I observe a new, less polar spot on TLC/LC-MS after storing the intermediate in methanol. Is this hydrolysis? Diagnosis: Likely Lactonization , not simple hydrolysis. Technical Explanation: Simple hydrolysis to the carboxylic acid usually yields a more polar product. If the new species is less polar (moves higher on TLC, longer retention on Reverse Phase HPLC), it is likely the furo[3,4-b]pyridin-5(7H)-one lactone. Methanol can act as a proton shuttle, facilitating the intramolecular attack of the hydroxyl on the amide. Solution:

  • Solvent Switch: Store stock solutions in aprotic solvents like DMSO or Anhydrous DMF to reduce proton transfer rates.

  • Temperature: Store at -20°C . Cyclization is entropy-driven (releasing NH3 gas); heat accelerates it significantly.

Q2: My aqueous buffer is pH 7.4, but the compound is degrading. Why? Diagnosis: General Base Catalysis. Technical Explanation: While extreme pH causes rapid degradation, even neutral phosphate buffers can catalyze the proton transfer required for cyclization. The phosphate anion can deprotonate the hydroxyl group, increasing its nucleophilicity towards the neighboring amide. Solution:

  • Buffer Choice: Use non-nucleophilic buffers like HEPES or Tris (though Tris has primary amines, steric bulk usually prevents interference). Avoid phosphate if stability is critical.

  • Lyophilization: Do not store in aqueous buffer. Lyophilize immediately and store as a solid.

Category B: Synthesis & Workup

Q3: During acid workup to remove impurities, my yield dropped significantly. Where did it go? Diagnosis: Acid-Catalyzed Lactonization. Technical Explanation: Acidic conditions protonate the amide oxygen, making the carbonyl carbon highly electrophilic. The neighboring -CH2OH group snaps shut on this activated center, expelling ammonia. The resulting lactone may have extracted into the organic phase or precipitated, depending on the solvent. Solution:

  • Avoid Acidification: Maintain pH > 8.0 during workup.

  • Quench Method: If the reaction requires acid quenching, pour the reaction mixture into a cold, buffered solution (e.g., sat.[1] NaHCO3) rather than adding acid to the mixture. This prevents transient high-acidity pockets.

Q4: I smell ammonia when opening the vial. Is this normal? Diagnosis: Active Degradation. Technical Explanation: The release of ammonia is the definitive byproduct of the conversion of the amide to the lactone. Solution:

  • Immediate Action: Re-purify the material immediately. The presence of ammonia (a base) can autocatalytically accelerate further degradation of the remaining amide.

Experimental Protocols

Protocol A: Optimized Isolation (Minimizing Cyclization)

Standard workup often leads to lactonization. Use this "Cold/Neutral" protocol.

  • Quench: Cool reaction mixture to 0°C .

  • Neutralization: Adjust pH to 8.0–8.5 using cold saturated NaHCO3 or K2CO3. Do not use strong acids (HCl) or strong bases (NaOH).

  • Extraction: Use 2-MeTHF or EtOAc . Perform extractions quickly at 4°C.

  • Drying: Use anhydrous Na2SO4 (neutral). Avoid MgSO4 if it is slightly acidic in your batch.

  • Concentration: Rotary evaporate at < 30°C . Do not heat the bath to 50°C+ to speed it up.

  • Storage: Store under Argon at -20°C.

Protocol B: Stability Stress Test

Validate your solvent/buffer choice before long-term storage.

ConditionTimepointAnalysis (HPLC/LC-MS)Pass Criteria
pH 2.0 (0.1M HCl) 1 hourCheck for Lactone (M-17 peak)< 5% Conversion
pH 10.0 (0.1M NaOH) 1 hourCheck for Acid (Hydrolysis)< 5% Conversion
DMSO (RT) 24 hoursCheck for Lactone< 1% Conversion
Solid (-20°C) 1 weekPurity CheckNo Change

Mechanism & Pathway Visualization

The following diagram illustrates the competing pathways. Note that "Acidic Conditions" drive the pathway toward the Lactone (bottom right), while "Basic Conditions" can lead to the Acyclic Acid (bottom left) or ring destruction.

HydrolysisPathways Amide 2-(Hydroxymethyl) nicotinamide (Target Intermediate) Tetra Tetrahedral Intermediate Amide->Tetra Intramolecular Attack (-CH2OH) Acid 2-(Hydroxymethyl) nicotinic acid Amide->Acid Intermolecular Hydrolysis (+H2O, -NH3) Lactone Furo[3,4-b]pyridin-5(7H)-one (Lactone) Tetra->Lactone Loss of NH3 (Heat/Acid) Acid->Lactone Rapid Dehydration (Acidic pH)

Figure 1: Degradation pathways of 2-(Hydroxymethyl)nicotinamide. The red node (Lactone) represents the thermodynamic sink under most stress conditions.

References

  • PhysChemRes. (2021). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures.

  • National Institutes of Health (NIH). (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers.

  • Molecules (MDPI). (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.

  • Russian Journal of Organic Chemistry. (2017). Synthesis of 4-halo-3-(phenylamino)furo[3,4-c]pyridin-1(3H)-ones.

  • BenchChem. (2025). Furo[3,4-b]pyrazine-5,7-dione Structure and Reactivity.

Sources

Technical Support Center: Purification & Solvent Removal for 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Residual Solvent Removal in Thermally Labile Nicotinamide Derivatives Ticket Priority: High (Stability Risk)

Part 1: Executive Summary & Core Directive

The Challenge: Removing residual solvents from 2-(Hydroxymethyl)nicotinamide (2-HMN) is chemically perilous due to the ortho-substitution pattern on the pyridine ring. The proximity of the hydroxymethyl group (position 2) and the amide group (position 3) creates a high thermodynamic drive for intramolecular cyclization (dehydration) or polymerization upon heating.

The Solution Strategy: You cannot simply "bake out" the solvent. High temperatures (>60°C) will likely degrade your API into its cyclic lactam/lactone counterpart or induce discoloration. This guide prioritizes Solvent Exchange (Reslurrying) and Azeotropic Displacement over aggressive thermal drying to preserve the molecule's integrity while meeting ICH Q3C guidelines.

Part 2: Diagnostic Workflow (Triage)

Before applying heat or vacuum, you must characterize how the solvent is trapped.

Q1: Is the solvent on the surface or inside the crystal lattice?

A: Differentiate using Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Observation (TGA/DSC)DiagnosisRecommended Action
Mass loss < 80°C (Pre-melt) Surface/Adsorbed Solvent. The solvent is "wetting" the crystal surface.Protocol A: Gentle Vacuum Drying.
Mass loss coincides with Melt Solvate/Inclusion. The solvent is part of the crystal structure.Protocol B: Solvent Exchange (Reslurrying).
Stepwise mass loss > 100°C Degradation. The molecule is cyclizing or losing formaldehyde.STOP. Reduce drying temp immediately.

Part 3: Validated Removal Protocols

Protocol A: Gentle Vacuum Drying (For Surface Solvents)

Use this only if TGA confirms solvents are not lattice-bound.

  • Equipment: Vacuum oven with nitrogen bleed.

  • Temperature Setpoint: 40°C – 45°C (Do NOT exceed 50°C).

  • Vacuum Level: < 10 mbar.

  • Duration: 12–24 hours.

  • The "Nitrogen Sweep": Every 4 hours, break the vacuum with dry nitrogen, hold for 10 minutes, then re-apply vacuum.

    • Mechanism:[1] This flushes the "stagnant boundary layer" of solvent vapor sitting just above the crystal surface, which often halts drying kinetics.

Protocol B: Solvent Exchange / Reslurrying (For Solvates & Inclusions)

Use this if ethanol/methanol is trapped inside the crystal lattice.

Theory: You cannot remove a lattice-bound solvent by heat without melting (and destroying) the crystal. You must "wash" it out by breaking the equilibrium.

  • Selection of Anti-Solvent: Choose a solvent in which 2-HMN is insoluble but your residual solvent is miscible .

    • Recommended:Methyl tert-butyl ether (MTBE) or Heptane .

  • The Slurry Process:

    • Suspend crystals in 10 volumes of MTBE.

    • Stir gently at ambient temperature (20–25°C) for 6–12 hours. Do not heat.

    • Mechanism:[1][2] The MTBE creates a high concentration gradient, pulling the alcohol out of the lattice channels and replacing it with MTBE (which is much easier to dry off later due to lack of hydrogen bonding).

  • Filtration: Filter and wash with fresh MTBE.

  • Final Dry: Proceed to Protocol A to remove the loosely bound MTBE.

Protocol C: Azeotropic Displacement (For Stubborn Water/Alcohols)

Use this if the compound holds water (Hydrate).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate.

  • Procedure: Dissolve or suspend the wet cake in the solvent.

  • Distillation: Perform a vacuum distillation at low temperature (<45°C).

    • Mechanism:[1] Water/Ethanol forms a low-boiling azeotrope with Ethyl Acetate, carrying the impurity out at a lower temperature than its natural boiling point.

Part 4: Troubleshooting & FAQs

Q: My sample turns yellow during drying. Why?

A: You are likely triggering oxidative degradation or cyclization . The 2-hydroxymethyl group is sensitive. In the presence of residual base (from synthesis) and heat, it can dehydrate to form a bicyclic impurity.

  • Fix: Ensure pH is neutral (6.5–7.5) before crystallization. Use an inert atmosphere (Nitrogen/Argon) during all drying steps.

Q: I passed the residual solvent test, but my melting point dropped. What happened?

A: You likely created an amorphous phase . Aggressive drying can collapse the crystal lattice. Amorphous solids are hygroscopic and chemically less stable.

  • Fix: Use Protocol B (Reslurrying) . This "anneals" the crystal, removing solvent while maintaining high crystallinity.

Q: Can I use lyophilization (Freeze Drying)?

A: Only if the solvent is water or t-butanol . If your residual solvent is Ethanol or Methanol, lyophilization is dangerous (melt-back) and ineffective. Use Protocol B instead.

Part 5: Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways for handling 2-HMN purification without inducing degradation.

SolventRemoval Start START: Wet 2-HMN Crystals TGA Step 1: Run TGA/DSC Analysis Start->TGA Decision1 Is Mass Loss < 80°C? TGA->Decision1 Surface Diagnosis: Surface Solvent Decision1->Surface Yes Bound Diagnosis: Lattice Bound (Solvate) Decision1->Bound No (Loss at Melt) VacDry Protocol A: Vacuum Dry (40°C, N2 Sweep) Surface->VacDry Slurry Protocol B: Solvent Exchange (Slurry in MTBE/Heptane) Bound->Slurry Check QC Check: GC-Headspace + HPLC VacDry->Check Slurry->VacDry After Exchange Pass PASS: Release Batch Check->Pass Solvents < ICH Limits Purity > 99% Fail FAIL: High Solvent / Degradation Check->Fail Solvents High Milling Corrective: Mill/Grind (Break Agglomerates) Fail->Milling Trapped in Agglomerates Milling->VacDry

Caption: Decision workflow for selecting the correct drying protocol based on solvent binding state.

Part 6: Regulatory Reference (ICH Q3C)

Ensure your final product meets these limits (based on ICH Q3C R8).

Solvent ClassCommon ExamplesDaily Exposure Limit (PDE)Concentration Limit (ppm)
Class 1 (Avoid) Benzene, CCl4AvoidAvoid
Class 2 (Limit) Methanol30 mg/day3000 ppm
Class 2 (Limit) Acetonitrile4.1 mg/day410 ppm
Class 2 (Limit) Toluene8.9 mg/day890 ppm
Class 3 (Low Tox) Ethanol, Acetone, Ethyl Acetate50 mg/day5000 ppm (0.5%)

Note: If 2-HMN is an intermediate, stricter limits may apply depending on the number of subsequent purification steps.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021). Available at: [Link]

  • Myerson, A. S.Handbook of Industrial Crystallization. 3rd Edition. Cambridge University Press. (2019).
  • Byrn, S. R., et al.Solid-State Chemistry of Drugs. 2nd Edition. SSCI, Inc. (1999).
  • Cui, Y., et al. "Spherical Crystallization of Nicotinamide: Agglomeration Mechanism and Characterization." Crystal Growth & Design, 20(2), 1035-1046. (2020). (Provides context on Nicotinamide agglomeration and solvent trapping). Available at: [Link]

Sources

Technical Support Center: Storage Stability of 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the storage stability, degradation mechanisms, and handling protocols for 2-(Hydroxymethyl)nicotinamide .

Compound Identity & Critical Verification

STOP AND VERIFY: Before proceeding, confirm the exact chemical structure of your material. There is a frequent nomenclature confusion between the ring-substituted intermediate and the N-substituted derivative.

ParameterTarget Compound (This Guide) Common Confusion (Bilamid)
Chemical Name 2-(Hydroxymethyl)nicotinamide N-(Hydroxymethyl)nicotinamide
IUPAC Name 2-(Hydroxymethyl)pyridine-3-carboxamideN-(Hydroxymethyl)pyridine-3-carboxamide
CAS Number 115012-11-8 (or related salts)3569-99-1
Structure -CH₂OH on Pyridine Ring (Pos 2)-CH₂OH on Amide Nitrogen
Key Instability Cyclization (Lactonization) Hydrolysis (Formaldehyde release)

This guide focuses on the Ring-Substituted form (CAS 115012-11-8), a critical intermediate prone to intramolecular cyclization.

Storage Stability Profile: The "Lactonization" Threat

The Core Mechanism

The primary stability risk for 2-(Hydroxymethyl)nicotinamide is intramolecular cyclization . The hydroxyl group at position 2 is spatially proximate to the amide carbonyl at position 3. Under favorable conditions (heat, moisture, or acidic catalysis), the hydroxyl oxygen attacks the amide, expelling ammonia (NH₃) to form the thermodynamically stable lactone: Furo[3,4-b]pyridin-5(7H)-one .

Degradation Pathway Diagram

The following diagram illustrates the equilibrium and irreversible degradation pathway.

DegradationPathway Compound 2-(Hydroxymethyl)nicotinamide (Powder Form) Intermediate Tetrahedral Intermediate Compound->Intermediate + Heat/H2O Lactone Furo[3,4-b]pyridin-5(7H)-one (Lactone Impurity) Intermediate->Lactone - NH3 (Irreversible) Ammonia NH3 (Gas) Intermediate->Ammonia

Caption: Figure 1. Thermal and moisture-induced cyclization of 2-(Hydroxymethyl)nicotinamide to its lactone form.

Quantitative Stability Factors
ParameterImpact on StabilityRecommendation
Temperature High. Elevated temps (>25°C) accelerate nucleophilic attack.Store at -20°C .
Moisture Critical. Water acts as a proton shuttle, catalyzing cyclization.Store Desiccated (<10% RH) .
pH Sensitivity High. Acidic environments protonate the amide, speeding up lactonization.Avoid exposure to acid vapors.

Critical Storage Protocols

To maintain purity >98% and prevent lactonization, strictly adhere to these protocols.

A. Primary Storage (Long-Term)
  • Temperature: Maintain at -20°C ± 5°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen is less of a concern than moisture, but inert gas displacement prevents humidity ingress.

  • Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags as primary containment due to moisture permeability.

B. Handling & Re-Qualification
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, initiating immediate surface degradation.

Troubleshooting Guide & FAQs

Troubleshooting Workflow

Use this decision tree to diagnose sample quality issues.

Troubleshooting Start Issue Observed Smell Ammonia Odor? Start->Smell Solubility Insoluble in Water? Smell->Solubility No Result_Lactone Diagnosis: Significant Lactonization Smell->Result_Lactone Yes (NH3 release) HPLC New Peak at Longer RT? Solubility->HPLC No Solubility->Result_Lactone Yes (Lactone is less polar) HPLC->Result_Lactone Yes (Hydrophobic shift) Result_Good Diagnosis: Sample Intact HPLC->Result_Good No

Caption: Figure 2. Diagnostic workflow for assessing degradation of 2-(Hydroxymethyl)nicotinamide.

Frequently Asked Questions

Q1: My powder has developed a faint ammonia smell. Is it still usable?

  • Technical Insight: The smell of ammonia confirms that cyclization is occurring (NH₃ is the byproduct).

  • Action: Perform a quantitative HPLC analysis. If the lactone impurity is <5%, you may be able to repurify (recrystallization). If >5%, the material is compromised for stoichiometry-sensitive reactions.

Q2: Can I store this compound in solution?

  • Answer: No.

  • Reasoning: In solution (especially protic solvents like water or methanol), the rotational freedom of the hydroxymethyl group increases, and solvent molecules facilitate proton transfer, drastically accelerating lactonization. Prepare solutions immediately before use.

Q3: The material has become insoluble in water. Why?

  • Mechanism: The primary amide (2-(Hydroxymethyl)nicotinamide) is capable of hydrogen bonding with water. The degradation product (Lactone) lacks the amide -NH₂ group and forms a rigid, fused bicyclic system, significantly reducing its aqueous solubility.

Analytical Validation (HPLC Method)

To distinguish the parent amide from the lactone impurity, use the following reverse-phase HPLC conditions.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm
Expected Elution Amide (Parent): Early elution (Polar)Lactone (Impurity): Late elution (Non-polar)

Note: The lactone is significantly less polar due to the loss of the hydrogen-bonding amide group and will retain longer on a C18 column.

References

  • Chemical Identity & Nomenclature

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12224707 (Related Isomer N-Hydroxymethyl). Retrieved from .

    • Note on Isomers: Distinction between CAS 115012-11-8 (Ring-sub) and 3569-99-1 (N-sub) is critical for stability logic.
  • Mechanistic Grounding (Ortho-Hydroxymethyl Amide Cyclization)
  • Analytical Methods (Nicotinamide Derivatives)

    • Zaręba, S. (2008).[1][2][3][4] Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide. Journal of AOAC International. Link (Provides baseline UV/Chromatographic behavior for nicotinamide derivatives).

  • General Storage Guidelines

    • Sigma-Aldrich Technical Library. Handling and Storage of Hygroscopic and unstable Chemical Reagents. Link

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Differentiating 2-(Hydroxymethyl)nicotinamide and N-(Hydroxymethyl)nicotinamide: A Structural and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise molecular identification is paramount. The distinction between isomers—molecules with the same chemical formula but different atomic arrangements—can mean the difference between a therapeutic breakthrough and an inactive compound. This guide provides an in-depth comparison of two such isomers: 2-(Hydroxymethyl)nicotinamide and N-(Hydroxymethyl)nicotinamide, both derivatives of the essential Vitamin B3, nicotinamide.[1]

While sharing the same molecular formula, C₇H₈N₂O₂, their structural divergence leads to distinct chemical, physical, and potentially biological properties.[2][3] This guide will elucidate these differences through an examination of their structure, synthesis, and analytical signatures, providing the necessary experimental frameworks for their unambiguous differentiation.

Part 1: The Fundamental Structural Distinction: Positional Isomerism

The core difference between these two molecules lies in the position of the hydroxymethyl (-CH₂OH) group. This is a classic case of positional isomerism.

  • N-(Hydroxymethyl)nicotinamide : The hydroxymethyl group is attached to the nitrogen atom of the amide (carboxamide) group. The "N-" prefix in its nomenclature explicitly denotes this substitution on the amide nitrogen.

  • 2-(Hydroxymethyl)nicotinamide : The hydroxymethyl group is attached to the carbon atom at the 2-position of the pyridine ring, ortho to the nitrogen atom within the ring. The carboxamide group remains at the 3-position, characteristic of the nicotinamide scaffold.

This seemingly minor shift in connectivity has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.

Caption: Chemical structures of N-(Hydroxymethyl)nicotinamide and a related pyridine amide.

Table 1: Core Properties of the Isomers

PropertyN-(Hydroxymethyl)nicotinamide2-(Hydroxymethyl)nicotinamide
Molecular Formula C₇H₈N₂O₂C₇H₈N₂O₂
Molecular Weight 152.15 g/mol [2]152.15 g/mol
IUPAC Name N-(hydroxymethyl)pyridine-3-carboxamide[4]2-(hydroxymethyl)pyridine-3-carboxamide
CAS Number 3569-99-1[2]Not readily available
Key Structural Feature -CH₂OH group on the amide nitrogen-CH₂OH group on the pyridine ring (C2)

Part 2: Synthesis Pathways - A Reflection of Structure

The synthetic route to each isomer is fundamentally different and provides the first practical insight into their structural divergence. The choice of starting materials directly dictates the final position of the hydroxymethyl group.

Synthesis of N-(Hydroxymethyl)nicotinamide

This isomer is readily prepared via a straightforward condensation reaction. The rationale is to use the nucleophilicity of the amide nitrogen of nicotinamide to attack an electrophilic source of a hydroxymethyl group, such as formaldehyde.

  • Reaction Setup : To a stirred solution of nicotinamide (1 eq.) in a suitable solvent (e.g., water or ethanol), add potassium carbonate (K₂CO₃, ~0.1 eq.) to act as a base.[5]

  • Addition of Formaldehyde : Slowly add an excess of aqueous formaldehyde solution (e.g., 37% in H₂O, ~1.5-2.0 eq.) to the mixture at room temperature.[5]

  • Reaction : The reaction mixture is stirred at room temperature or with gentle heating for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup and Purification : The product is isolated by solvent evaporation and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(Hydroxymethyl)nicotinamide as a solid.[5]

Proposed Synthesis of 2-(Hydroxymethyl)nicotinamide

The synthesis of this isomer is more complex as it requires the introduction of the hydroxymethyl group onto the pyridine ring itself, a less reactive site than the amide nitrogen. A plausible multi-step approach would involve starting with a precursor where the C2 position is already functionalized.

  • Starting Material : A suitable starting material would be 2-methyl-3-cyanopyridine.

  • Side-Chain Oxidation : The methyl group at the C2 position would first need to be oxidized to a hydroxymethyl group. This can be a challenging transformation, potentially requiring protection of the ring nitrogen followed by controlled oxidation (e.g., using selenium dioxide or a multi-step process involving bromination and subsequent hydrolysis).

  • Nitrile Hydrolysis : The cyano group (-CN) at the C3 position is then hydrolyzed to the primary amide (-CONH₂) group. This is typically achieved under acidic or basic conditions, though care must be taken to avoid side reactions with the newly formed hydroxymethyl group.[6][7]

  • Purification : The final product would require chromatographic purification to separate it from byproducts and unreacted intermediates.

G cluster_N Synthesis of N-(Hydroxymethyl)nicotinamide cluster_2 Proposed Synthesis of 2-(Hydroxymethyl)nicotinamide N_start Nicotinamide N_reagent + Formaldehyde (Base Catalyst) N_start->N_reagent N_product N-(Hydroxymethyl)nicotinamide N_reagent->N_product S2_start 2-Methyl-3-cyanopyridine S2_step1 Side-Chain Oxidation S2_start->S2_step1 S2_int 2-(Hydroxymethyl)-3-cyanopyridine S2_step1->S2_int S2_step2 Nitrile Hydrolysis S2_int->S2_step2 S2_product 2-(Hydroxymethyl)nicotinamide S2_step2->S2_product

Caption: Contrasting synthetic workflows for the two isomers.

Part 3: Analytical Differentiation: A Multi-Technique Approach

Definitive identification in the laboratory requires spectroscopic analysis. NMR, IR, and Mass Spectrometry each provide unique and complementary data to distinguish between the two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for differentiating these isomers. The chemical environment of nearly every proton and carbon atom differs between the two structures, leading to distinct spectra.

Rationale :

  • ¹H NMR : The coupling patterns and chemical shifts will be definitive. In N-(Hydroxymethyl)nicotinamide , the methylene protons (-CH₂-) will likely appear as a doublet coupled to the adjacent N-H proton. In 2-(Hydroxymethyl)nicotinamide , the methylene protons are attached to the aromatic ring and will likely appear as a singlet (or show long-range coupling to ring protons), while the amide group will show a characteristic primary amide (-NH₂) signal. The signals for the protons on the pyridine ring will also have unique shifts and coupling constants in each isomer.

  • ¹³C NMR : The chemical shift of the methylene carbon (-CH₂-) will be different. Additionally, the substitution at the C2 position in 2-(Hydroxymethyl)nicotinamide will significantly alter the chemical shifts of all carbons in the pyridine ring compared to the N-substituted isomer.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonN-(Hydroxymethyl)nicotinamide (Predicted)2-(Hydroxymethyl)nicotinamide (Predicted)Rationale for Difference
Pyridine H2 ~9.0 ppmN/A (Substituted)Position is substituted in the 2-isomer.
Pyridine H4, H5, H6 7.5 - 8.8 ppmDistinct shifts due to C2 substitutionThe -CH₂OH group at C2 is an electron-donating group, which will shield adjacent protons.
-CH₂- ~4.5-5.0 ppm (doublet)~4.7-5.2 ppm (singlet)Coupling to N-H in N-isomer vs. attachment to aromatic ring in 2-isomer.
-NH- / -NH₂ ~8.5-9.0 ppm (triplet)Two distinct protons ~7.5-8.0 ppm (broad singlets)Secondary amide (N-H) vs. Primary amide (-NH₂).
-OH ~5.5-6.0 ppm (triplet)~5.0-5.5 ppm (triplet)The electronic environment influences the acidity and shift of the hydroxyl proton.
  • Sample Preparation : Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is chosen for its ability to resolve N-H and O-H protons.

  • Instrument Setup : Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended) : Acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings (e.g., between the -CH₂- and -NH- protons in the N-isomer) and a ¹H-¹³C HSQC spectrum to correlate each proton to its attached carbon.

  • Data Processing : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid method to distinguish the functional groups present. The key difference lies in the nature of the amide group.

Rationale :

  • 2-(Hydroxymethyl)nicotinamide possesses a primary amide (-CONH₂). This will give rise to two N-H stretching bands (asymmetric and symmetric) typically in the 3100-3400 cm⁻¹ region.[8]

  • N-(Hydroxymethyl)nicotinamide possesses a secondary amide (-CONH-). This will show a single, sharper N-H stretching band in a similar region. Both molecules will also show a characteristic O-H stretch from the alcohol group.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹)

Functional Group VibrationN-(Hydroxymethyl)nicotinamide2-(Hydroxymethyl)nicotinamide
O-H stretch (alcohol) 3200-3400 (broad)3200-3400 (broad)
N-H stretch (amide) ~3300 (single, sharp peak)~3350 and ~3180 (two peaks)
C=O stretch (Amide I) ~1680~1680
N-H bend (Amide II) ~1550~1620
  • Sample Preparation : Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the dry sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : Perform a background scan of the empty spectrometer (or clean ATR crystal).

  • Sample Scan : Place the sample in the IR beam path and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis : Identify the key stretching frequencies in the functional group region (4000-1500 cm⁻¹) and compare them to the expected values.

Mass Spectrometry (MS)

While both isomers have identical molecular weights, their fragmentation patterns under ionization will be different, allowing for their differentiation, especially with tandem MS (MS/MS).[9][10]

Rationale :

  • N-(Hydroxymethyl)nicotinamide : Upon ionization, a characteristic and highly favorable fragmentation pathway is the loss of formaldehyde (CH₂O, mass = 30 Da) via a McLafferty-type rearrangement or direct cleavage, leading to a strong signal corresponding to the nicotinamide radical cation (m/z 122).

  • 2-(Hydroxymethyl)nicotinamide : The fragmentation is more likely to involve the loss of the entire hydroxymethyl radical (•CH₂OH, mass = 31 Da) or initial fragmentation of the pyridine ring. The loss of formaldehyde is not a direct or facile pathway from this structure.

G cluster_N Fragmentation of N-(Hydroxymethyl)nicotinamide cluster_2 Fragmentation of 2-(Hydroxymethyl)nicotinamide N_parent Parent Ion [C₇H₈N₂O₂]⁺˙ m/z = 152 N_loss1 - CH₂O (Formaldehyde) N_parent->N_loss1 N_frag1 Fragment Ion [Nicotinamide]⁺˙ m/z = 122 N_loss1->N_frag1 S2_parent Parent Ion [C₇H₈N₂O₂]⁺˙ m/z = 152 S2_loss1 - •CH₂OH (Hydroxymethyl radical) S2_parent->S2_loss1 S2_frag1 Fragment Ion [M - •CH₂OH]⁺ m/z = 121 S2_loss1->S2_frag1

Caption: Predicted primary fragmentation pathways in mass spectrometry.

  • Sample Preparation : Prepare dilute solutions (e.g., 1 µg/mL) of each isomer in a suitable solvent mixture like methanol/water.

  • Chromatographic Separation : Inject the samples onto a liquid chromatography system, typically using a C18 reverse-phase column, to separate the analyte from any impurities. The two isomers may also have different retention times.

  • Mass Spectrometry : Analyze the column eluent using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in positive electrospray ionization (ESI+) mode.

  • MS/MS Analysis : Perform a product ion scan on the parent ion (m/z 153, [M+H]⁺). Set the collision energy to induce fragmentation and record the resulting fragment ions.

  • Data Comparison : Compare the fragmentation patterns. The presence of a dominant neutral loss of 30 Da (transition 153 -> 123) would confirm N-(Hydroxymethyl)nicotinamide, while its absence and the presence of other fragments (e.g., m/z 121) would suggest the 2-isomer.

Conclusion

The structural distinction between 2-(Hydroxymethyl)nicotinamide and N-(Hydroxymethyl)nicotinamide is clear and consequential. The position of the hydroxymethyl group dictates not only the synthetic strategy required for their creation but also provides a unique set of spectroscopic fingerprints. For the researcher, a multi-pronged analytical approach is essential for unequivocal identification. ¹H NMR spectroscopy offers the most detailed and definitive structural information, while IR spectroscopy provides a rapid confirmation of the amide type, and mass spectrometry reveals characteristic fragmentation pathways. By employing these self-validating experimental protocols, scientists can confidently distinguish between these two isomers, ensuring the chemical integrity required for advanced drug discovery and development.

References

  • Google Patents. (n.d.). Process of producing nicotinamide.
  • Wikipedia. (2026, January 29). Nicotinamide. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-(hydroxymethyl)nicotinamide. Retrieved February 5, 2026, from [Link]

  • MDPI. (2025, November 11). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Structural formula of nicotinamide. Retrieved February 5, 2026, from [Link]

  • Hangzhou Viablife Biotech Co., Ltd. (n.d.). What are the methods of obtaining nicotinamide? Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 8). Coordination behaviour of nicotinamide: An infrared spectroscopic study. Retrieved February 5, 2026, from [Link]

  • Chemsrc. (2025, August 25). N-(Hydroxymethyl)nicotinamide. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). A) Bottom: 1D 1H NMR spectrum of nicotinamide that was hyperpolarized under SABRE. Top. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, January 2). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). Retrieved February 5, 2026, from [Link]

  • Global Substance Registration System. (n.d.). N-(HYDROXYMETHYL)NICOTINAMIDE. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). N-(Hydroxymethyl)nicotinamide. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of nicotinamide.
  • PubChem. (n.d.). N'-Methylnicotinamide. Retrieved February 5, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Nicotinamide at BMRB. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, May 31). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 6. IR spectra of nicotinamide solutions with the concentration.... Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels.... Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, August 9). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, October 15). NADomics: Measuring NAD and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Retrieved February 5, 2026, from [Link]

  • MDPI. (2025, February 12). Intervention Study Comparing Blood NAD+ Concentrations with Liposomal and Non-Liposomal Nicotinamide Mononucleotide. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacinamide. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Niacinamide. Retrieved February 5, 2026, from [Link]

  • PubMed. (2012, March 19). Use of LC-MS/MS and stable isotopes to differentiate hydroxymethyl and methyl DNA adducts from formaldehyde and nitrosodimethylamine. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions.... Retrieved February 5, 2026, from [Link]

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Sources

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for unraveling molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Hydroxymethyl)nicotinamide, a molecule of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction based on established spectroscopic principles and empirical data from structurally related analogues.

This comprehensive comparison will not only detail the expected spectral features of 2-(Hydroxymethyl)nicotinamide but also explore the subtle electronic and structural influences of its constituent functional groups by contrasting it with nicotinamide, picolinamide, and 2-(hydroxymethyl)pyridine.

The Foundational Principles of ¹H NMR in Structural Analysis

Proton NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H, behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition, or "spin flip," between these states. The precise frequency required for this transition is highly sensitive to the local electronic environment of the proton, a phenomenon known as the chemical shift (δ).[2]

Key parameters derived from a ¹H NMR spectrum provide a wealth of structural information:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[2]

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): Spin-spin coupling between non-equivalent neighboring protons splits a signal into a multiplet (e.g., doublet, triplet, quartet). The "n+1 rule" is a useful guide, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the number of bonds separating them.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample. For small molecules, this quantity is typically sufficient for a high-resolution ¹H NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for 2-(Hydroxymethyl)nicotinamide and its analogues due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (e.g., -OH and -NH₂). The residual proton signal of DMSO-d6 appears around 2.50 ppm.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the solvent's residual peak is sufficient for accurate calibration.[1]

  • Labeling: Clearly label the NMR tube with the sample identification.

Figure 1: Workflow for ¹H NMR sample preparation and analysis.

Predicted ¹H NMR Spectrum of 2-(Hydroxymethyl)nicotinamide

Based on the known spectral data of nicotinamide and 2-(hydroxymethyl)pyridine, a detailed prediction for the ¹H NMR spectrum of 2-(Hydroxymethyl)nicotinamide in DMSO-d6 can be constructed.

Structure and Proton Numbering:

Predicted Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)Rationale
H-4~8.20d1HJ₄,₅ ≈ 8.0Downfield due to proximity to the electron-withdrawing amide group and the pyridine nitrogen. Coupled to H-5.
H-5~7.50dd1HJ₅,₄ ≈ 8.0, J₅,₆ ≈ 5.0Influenced by both H-4 and H-6.
H-6~8.70d1HJ₆,₅ ≈ 5.0Most downfield aromatic proton due to its position ortho to the pyridine nitrogen. Coupled to H-5.
-CH₂-~4.60d2HJCH₂,OH ≈ 5.5Methylene protons adjacent to the aromatic ring and the hydroxyl group. Expected to be a doublet due to coupling with the hydroxyl proton.
-OH~5.40t1HJCH₂,OH ≈ 5.5The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent. It is expected to be a triplet due to coupling with the adjacent methylene protons.
-CONH₂~8.0 (cis), ~7.5 (trans)br s2H-Two broad singlets are expected for the non-equivalent amide protons due to restricted rotation around the C-N bond.[3]

Comparative Analysis: Unraveling Substituent Effects

To understand the predicted spectrum of 2-(Hydroxymethyl)nicotinamide, it is instructive to compare it with the experimental spectra of its structural analogues.

CompoundH-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)Other Signals (δ, ppm)
2-(Hydroxymethyl)nicotinamide (Predicted) ~8.20 (d)~7.50 (dd)~8.70 (d)~4.60 (d, -CH₂-), ~5.40 (t, -OH), ~8.0 & ~7.5 (br s, -CONH₂)
Nicotinamide 8.12 (dt)7.52 (dd)8.68 (dd)9.02 (s, H-2), 8.20 & 7.60 (br s, -CONH₂)
Picolinamide 7.68 (t)8.02 (t)8.60 (d)8.15 & 7.65 (br s, -CONH₂)
2-(Hydroxymethyl)pyridine 7.22 (t)7.72 (t)8.48 (d)4.58 (d, -CH₂-), 5.35 (t, -OH)

Data for Nicotinamide, Picolinamide, and 2-(Hydroxymethyl)pyridine are experimental values in DMSO-d6.

Figure 2: Structural relationships and key ¹H NMR chemical shift comparisons.
Analysis of Aromatic Protons

The chemical shifts of the pyridine ring protons are significantly influenced by the position and electronic nature of the substituents.

  • H-6: In all four compounds, the proton at the 6-position (ortho to the ring nitrogen) is the most deshielded, appearing at the highest chemical shift. This is a characteristic feature of pyridine derivatives.

  • H-4 and H-5: In 2-(Hydroxymethyl)nicotinamide, the predicted chemical shifts for H-4 and H-5 are similar to those in nicotinamide. The electron-withdrawing amide group at the 3-position has a pronounced deshielding effect on the adjacent H-4 proton. In contrast, for picolinamide, with the amide group at the 2-position, the electronic environment of the ring protons is altered, leading to different chemical shifts for H-4 and H-5.

  • Effect of the Hydroxymethyl Group: Comparing the predicted spectrum of 2-(Hydroxymethyl)nicotinamide with nicotinamide, the introduction of the hydroxymethyl group at the 2-position is expected to cause a slight upfield shift of the H-6 proton due to its weak electron-donating character through the sigma framework.

Analysis of Aliphatic and Exchangeable Protons
  • Methylene Protons (-CH₂-): The chemical shift of the methylene protons in the predicted spectrum of 2-(Hydroxymethyl)nicotinamide is very similar to that in 2-(hydroxymethyl)pyridine, indicating that the amide group at the 3-position has a minimal long-range effect on these protons. The splitting into a doublet is due to coupling with the adjacent hydroxyl proton.

  • Hydroxyl Proton (-OH): The hydroxyl proton signal is expected to be a triplet due to coupling with the two methylene protons. Its chemical shift is highly variable and depends on factors like concentration, temperature, and residual water in the solvent.

  • Amide Protons (-CONH₂): In DMSO-d6, the two amide protons are non-equivalent and typically appear as two broad singlets. Their chemical shifts are influenced by hydrogen bonding with the solvent.[3]

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H NMR analysis of 2-(Hydroxymethyl)nicotinamide. By leveraging established principles of NMR spectroscopy and comparing with structurally similar molecules, we can confidently anticipate the key features of its spectrum. This approach underscores the power of comparative analysis in structural elucidation, even when direct experimental data is not available. For researchers working with this or related compounds, this guide serves as a valuable reference for interpreting their own experimental data and gaining deeper insights into the structure-property relationships of nicotinamide derivatives.

References

  • Q Magnetics. (2021, October 10). There's a lot going on in nicotinamide at 125 MHz. Retrieved from [Link]

  • Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Royal Society of Chemistry. 1H NMR (DMSO-d6). Retrieved from [Link]

  • Zhang, H. K., & Guo, Q. Z. (1992). [Study on the synthesis of N-hydroxymethyl-nicotinamide]. Yao Xue Xue Bao = Acta Pharmaceutica Sinica, 27(8), 629–631.
  • Biological Magnetic Resonance Bank. Nicotinamide. Retrieved from [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(9), 548–557. [Link]

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A Comparative Guide to HPLC Methods for Purity Determination of 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 2-(Hydroxymethyl)nicotinamide, a derivative of nicotinamide. We will delve into the rationale behind method selection, provide detailed experimental protocols, and compare the performance of a primary reversed-phase (RP-HPLC) method with an alternative hydrophilic interaction liquid chromatography (HILIC) approach.

Introduction: The Analytical Challenge of 2-(Hydroxymethyl)nicotinamide

2-(Hydroxymethyl)nicotinamide is a polar aromatic compound synthesized from nicotinamide and formaldehyde.[1][2] Its synthesis can result in impurities such as unreacted nicotinamide and nicotinic acid, the latter of which may be present in the starting material.[3][4] The polar nature of 2-(Hydroxymethyl)nicotinamide presents a challenge for traditional reversed-phase HPLC, often leading to poor retention on nonpolar stationary phases.[5][6] Therefore, a well-developed and validated HPLC method is crucial for accurately quantifying the purity and resolving the API from its potential impurities.

This guide will focus on two primary HPLC techniques:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse of the pharmaceutical industry, this method will be optimized for the analysis of our polar analyte.[5][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative approach that is particularly well-suited for the retention and separation of polar compounds.[9]

The selection of an appropriate analytical method is guided by the principles of specificity, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Primary Method: Reversed-Phase HPLC (RP-HPLC) with UV Detection

RP-HPLC is a powerful and versatile technique for the analysis of a wide range of pharmaceutical compounds.[8][14] By carefully selecting the stationary and mobile phases, we can achieve adequate retention and separation of polar analytes like 2-(Hydroxymethyl)nicotinamide.

Rationale for Method Selection

While 2-(Hydroxymethyl)nicotinamide is polar, a C18 column, the most common reversed-phase column, can be successfully employed with a highly aqueous mobile phase. To overcome the challenge of poor retention of polar compounds, a polar-embedded or polar-endcapped C18 column is recommended. These columns are designed to prevent the collapse of the stationary phase in highly aqueous mobile phases, ensuring reproducible retention times.[6][9] UV detection is suitable as the pyridine ring in 2-(Hydroxymethyl)nicotinamide possesses a chromophore that absorbs in the UV region.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Polar-embedded C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-15 min: Linear gradient to 80% A, 20% B

      • 15-20 min: Hold at 80% A, 20% B

      • 20.1-25 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) to a concentration of approximately 0.5 mg/mL.

Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12][15]

Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13] This is demonstrated by the resolution of the 2-(Hydroxymethyl)nicotinamide peak from potential impurities like nicotinamide and nicotinic acid. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the analyte from its degradation products.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the range of 50-150% of the target concentration should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.[13][16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.[13][17]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): The analysis is repeated on a different day, by a different analyst, or with different equipment. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[9] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of a more polar solvent (typically water).

Rationale for Method Selection

HILIC offers a different selectivity compared to RP-HPLC and can be particularly advantageous for separating polar compounds. The retention mechanism in HILIC is based on the partitioning of the analyte between the water-enriched layer on the surface of the stationary phase and the bulk mobile phase. This can lead to better resolution of polar impurities from the main analyte.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: HILIC column with an amide or silica-based stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and 10 mM ammonium formate in water, pH 3.0 (Solvent B).

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-12 min: Linear gradient to 70% A, 30% B

      • 12-15 min: Hold at 70% A, 30% B

      • 15.1-20 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 90:10) to a concentration of approximately 0.5 mg/mL.

Method Comparison: RP-HPLC vs. HILIC

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity; nonpolar stationary phase and polar mobile phase.[5][18]Separation based on hydrophilicity; polar stationary phase and a largely nonpolar mobile phase.[9]
Analyte Suitability Broad applicability, but can be challenging for very polar compounds.[6]Ideal for highly polar and hydrophilic compounds.[9]
Retention of 2-(Hydroxymethyl)nicotinamide Moderate retention, highly dependent on mobile phase aqueous content and column chemistry.Strong retention, easily modulated by the water content in the mobile phase.
Potential Impurity Separation Good resolution of nonpolar to moderately polar impurities.Excellent resolution of polar impurities like nicotinic acid.
Method Robustness Generally high; less sensitive to small changes in mobile phase water content.Can be more sensitive to the water content of the mobile phase and sample solvent composition.
Column Equilibration Typically faster.Can require longer equilibration times.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for HPLC method development and validation for purity determination.

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis start Define Analytical Target Profile (ATP) col_select Column & Stationary Phase Selection (RP vs. HILIC) start->col_select Based on analyte properties mob_phase Mobile Phase Optimization col_select->mob_phase detect Detector Parameter Selection mob_phase->detect sys_suit System Suitability Criteria Definition detect->sys_suit spec Specificity / Forced Degradation sys_suit->spec Proceed to Validation lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq robust Robustness lod_loq->robust routine Sample Purity Testing robust->routine Implement Validated Method

Caption: HPLC Method Development and Validation Workflow.

Conclusion and Recommendations

Both the developed RP-HPLC and HILIC methods are capable of providing accurate and reliable purity determination for 2-(Hydroxymethyl)nicotinamide. The choice between the two will depend on the specific requirements of the analysis.

  • The RP-HPLC method is recommended as the primary quality control method due to its robustness, widespread availability of columns and expertise, and generally faster equilibration times. It provides sufficient resolution for the key potential impurities.

  • The HILIC method serves as an excellent orthogonal method. It is particularly valuable for resolving highly polar impurities that may not be well-retained in the RP-HPLC system. It can be used for confirmatory testing or during investigations of out-of-specification results.

Ultimately, a comprehensive purity profile of 2-(Hydroxymethyl)nicotinamide is best achieved by having access to both a robust primary method and a selective alternative method. The data presented in this guide should serve as a strong starting point for the implementation of a reliable purity testing protocol in your laboratory.

References

  • J. Baqai Med. Univ. (n.d.). A HPLC method has been developed for the determination of nicotinamide and eight of its metabolites in human plasma and urine.
  • Saini, et al. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101.
  • Balducci, E., et al. (1995). Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. Analytical Biochemistry, 228(1), 64-8.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology, 8(2).
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Nicotinamide. Retrieved from [Link]

  • PMC. (2024). Testing the amount of nicotinamide mononucleotide and urolithin A as compared to the label claim. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • PubMed. (1992). [Study on the synthesis of N-hydroxymethyl-nicotinamide]. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PMC. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Google Patents. (n.d.). US6218543B1 - Processes for producing highly pure nicotinamide.

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Distinguishing 2-(Hydroxymethyl)nicotinamide from 2-methylnicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-(Hydroxymethyl)nicotinamide and 2-methylnicotinamide .

Critical Nomenclature Alert

Before proceeding, researchers must resolve a common nomenclature ambiguity in this field. The term "2-(Hydroxymethyl)nicotinamide" is frequently used in commercial and pharmaceutical contexts to refer to


-(Hydroxymethyl)nicotinamide  (Bilamid), where the substitution is on the amide nitrogen, not the pyridine ring.

If your interest lies in the ring-substituted analog (where the methyl group at position 2 is oxidized to a hydroxymethyl), be aware that this compound is chemically unstable in its open form and spontaneously cyclizes to a lactone (furo[3,4-b]pyridin-5(7H)-one ).

This guide compares all three possibilities to ensure accurate identification.

Chemical & Physical Profile Comparison

Feature2-Methylnicotinamide

-(Hydroxymethyl)nicotinamide
Furo[3,4-b]pyridin-5(7H)-one
Common Name 2-MethylnicotinamideBilamid, Nikoform4-Azaphthalide
CAS Number 58539-65-4 3569-99-1 5657-51-2
Structure Type Ring-substituted (C2-Me)Amide-substituted (

-CH

OH)
Cyclized Lactone (Ring-CH

-O-CO)
Formula C

H

N

O
C

H

N

O

C

H

NO

Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 136.15 g/mol 152.15 g/mol 135.12 g/mol
Melting Point ~161 °C141–142 °C~151–153 °C (varies by purity)
Solubility Soluble in Ethanol, DMSOFreely soluble in hot water/alcoholSoluble in organic solvents; hydrolyzes in base
Stability Stable solid.[2]Reversible ; releases formaldehyde in solution.[2]Stable lactone; opens to hydroxy-acid in strong base.[2]

Spectroscopic Differentiation (The Gold Standard)

To definitively distinguish these compounds, Nuclear Magnetic Resonance (NMR) is the primary tool. Mass Spectrometry (MS) provides secondary confirmation.

A. H NMR Signatures
  • 2-Methylnicotinamide: [2][7][9][11][12]

    • Key Signal: A sharp singlet at

      
       2.6–2.8 ppm  corresponding to the C2-methyl  group.
      
    • Amide Protons: Two broad singlets (exchangeable) typically around

      
       7.5–8.0 ppm.
      
    • Ring Protons: Standard pyridine coupling pattern (dd/m).

  • 
    -(Hydroxymethyl)nicotinamide: 
    
    • Key Signal: A doublet (or broad singlet) at

      
       4.5–5.0 ppm  corresponding to the 
      
      
      
      -methylene protons (–NH–CH
      
      
      –OH).
    • Hydroxyl Proton: A triplet (if DMSO is dry) or broad singlet exchangeable with D

      
      O.
      
    • Absence: No methyl singlet in the 2.0–3.0 ppm region.

  • Furo[3,4-b]pyridin-5(7H)-one (Lactone):

    • Key Signal: A singlet at

      
       ~5.3–5.5 ppm  corresponding to the lactone methylene  (–O–CH 
      
      
      
      –Ring).
    • Amide Protons: Absent . There is no amide NH

      
      .
      
B. Mass Spectrometry (ESI-MS)
  • 2-Methylnicotinamide: [2][7][9][11][12]

    • [M+H]

      
      : 137  m/z.
      
    • Fragmentation: Loss of NH

      
       (17 Da) to give acylium ion.
      
  • 
    -(Hydroxymethyl)nicotinamide: 
    
    • [M+H]

      
      : 153  m/z.
      
    • Fragmentation: Distinctive loss of Formaldehyde (30 Da) or Water (18 Da) . Often shows a peak at 123 m/z (Nicotinamide fragment).

Experimental Protocols

Protocol A: Formaldehyde Release Test (Chromotropic Acid Assay)

Use this to confirm if you have the N-substituted "Bilamid" derivative.

  • Reagent Prep: Dissolve 0.1 g chromotropic acid (disodium salt) in 10 mL of 72% sulfuric acid.

  • Sample Prep: Dissolve 5 mg of the test compound in 1 mL of water.

  • Reaction: Add 0.5 mL of sample solution to 2 mL of the chromotropic acid reagent. Heat at 60°C for 10 minutes.

  • Result:

    • Purple/Violet Color: Positive for Formaldehyde release

      
       Confirms 
      
      
      
      -(Hydroxymethyl)nicotinamide
      .
    • Colorless/Yellow: Negative

      
       Likely 2-methylnicotinamide  or Lactone.
      
Protocol B: Base Hydrolysis & UV Shift (Lactone Confirmation)

Use this if you suspect the ring-substituted lactone.

  • Baseline UV: Measure UV spectrum in neutral methanol (

    
     typically ~270-280 nm).
    
  • Hydrolysis: Add 1 drop of 1M NaOH to the cuvette.

  • Observation:

    • 2-Methylnicotinamide: Minimal change in

      
      .
      
    • Lactone (Furo-pyridine): Ring opens to the carboxylate (2-hydroxymethyl-nicotinate anion), causing a significant bathochromic shift or change in extinction coefficient due to the loss of the rigid lactone planarity.

Structural Logic & Pathways (Visualization)

The following diagram illustrates the structural relationships and the "Lactone Trap" that confuses researchers attempting to synthesize the ring-substituted amide.

G Start Unknown Sample (Nicotinamide Derivative) Test1 1. Check MW & MS Start->Test1 Res_136 MW ~136 Da [M+H]+ = 137 Test1->Res_136 Mass 136 Res_152 MW ~152 Da [M+H]+ = 153 Test1->Res_152 Mass 152 Res_135 MW ~135 Da [M+H]+ = 136 Test1->Res_135 Mass 135 Comp_2Me 2-Methylnicotinamide (Ring-CH3, Amide-NH2) Stable Solid Res_136->Comp_2Me Confirm with NMR: Singlet @ 2.7 ppm Comp_NMeOH N-(Hydroxymethyl)nicotinamide (Ring-H, Amide-NH-CH2OH) Releases Formaldehyde Res_152->Comp_NMeOH Confirm with NMR: Doublet @ 4.8 ppm Comp_Lactone Furo[3,4-b]pyridin-5(7H)-one (Lactone Form) No Amide NH2 Res_135->Comp_Lactone Confirm with IR: Lactone C=O ~1760 cm-1 Comp_2Me->Comp_Lactone Oxidation of Methyl (Spontaneous Cyclization)

Figure 1: Analytical decision tree for distinguishing nicotinamide derivatives based on Mass Spectrometry and NMR signatures.

References

  • PubChem Compound Summary. (2025). 2-Methylnicotinamide (CID 12243705). National Center for Biotechnology Information. Link

  • Hubicka, U., et al. (2008). "Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets." Journal of AOAC International, 91(5), 1186-1190. (Describes the N-substituted commercial drug).
  • Zhang, H.K., & Guo, Q.Z. (1992). "Study on the synthesis of N-hydroxymethyl-nicotinamide." Acta Pharmaceutica Sinica, 27(8), 629-631. (Synthesis protocol for the N-substituted variant).
  • Ashimori, A., et al. (1990). "Novel 4-azaphthalide derivatives." Chemical and Pharmaceutical Bulletin, 38(9), 2446-2458. (Describes the lactone furo[3,4-b]pyridin-5(7H)
  • ChemicalBook. (2025).[11] 2-Methylnicotinamide Properties and Spectra. Link

Sources

Comparison of 2-(Hydroxymethyl)nicotinamide and 2-chloronicotinamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-chloronicotinamide and 2-(hydroxymethyl)nicotinamide , focusing on their distinct roles as building blocks in heterocyclic chemistry.

Executive Summary

In drug discovery, these two compounds represent divergent synthetic strategies for constructing fused pyridine scaffolds (e.g., pyrido[2,3-d]pyrimidines and pyrido[2,3-d][1,3]oxazines).

  • 2-Chloronicotinamide acts as an Electrophilic Anchor . Its reactivity is dominated by the electron-deficient C2 position, facilitating Nucleophilic Aromatic Substitution (

    
    ) to install amines, ethers, or thiols. It is the primary precursor for nitrogen-rich heterocycles.
    
  • 2-(Hydroxymethyl)nicotinamide acts as an Amphiphilic Cyclization Scaffold . It provides a nucleophilic oxygen (hydroxyl) and an electrophilic amide, making it prone to intramolecular cyclization. It is often used (or generated in situ) to access oxygen-containing fused systems or as a "masked" alkylating agent upon activation.

Chemical Profile & Electronic Analysis

Feature2-Chloronicotinamide2-(Hydroxymethyl)nicotinamide
Structure Pyridine ring with C2-Cl and C3-CONH₂Pyridine ring with C2-CH₂OH and C3-CONH₂
Electronic Nature Strong Electrophile (at C2)Nucleophile (at OH) / Pro-electrophile (if activated)
Primary Reactivity

(Displacement of Cl)
Cyclocondensation / Lactonization
Key Intermediate For Pyrido[2,3-d]pyrimidinesFuro[3,4-b]pyridines, Pyrido[2,3-d]oxazines
Stability Stable solid (Shelf-stable)Kinetic instability; prone to spontaneous lactonization
Mechanistic Divergence
  • 2-Chloronicotinamide: The pyridine nitrogen exerts a strong inductive effect (-I), activating the C2-Cl bond. The adjacent amide group can participate in H-bonding to stabilize transition states or react sequentially, but the initial step is almost exclusively intermolecular attack by a nucleophile at C2.

  • 2-(Hydroxymethyl)nicotinamide: The hydroxymethyl group is a "tethered nucleophile." In the presence of acid or dehydrating agents, the hydroxyl oxygen attacks the amide carbonyl (or vice versa), releasing water to form furo[3,4-b]pyridin-5(7H)-one . Alternatively, the hydroxyl can be activated (e.g., with

    
    ) to form a chloromethyl group, changing the C2 substituent from a nucleophile to a potent alkylating electrophile.
    

Comparative Reactivity Modules

Module A: The Electrophilic Pathway (2-Chloronicotinamide)

This pathway is the industry standard for synthesizing kinase inhibitors (e.g., PIM-1 inhibitors). The reaction typically proceeds via a cascade:


 followed by cyclization.

Key Transformation:



G Start 2-Chloronicotinamide Inter Intermediate: 2-Amino-nicotinamide Start->Inter Primary Amine (R-NH2) SnAr, >100°C Prod Product: Pyrido[2,3-d]pyrimidine Inter->Prod Orthoformate or Phosgene equivalent Cyclization

Figure 1: Sequential assembly of pyrido-pyrimidines starting from 2-chloronicotinamide.

Module B: The Cyclization Pathway (2-Hydroxymethylnicotinamide)

This compound is often accessed via reduction of diesters or opening of a lactone. Its utility lies in forming oxazine rings or lactones.

Key Transformation:



G Start 2-(Hydroxymethyl) nicotinamide Path1 Lactone: Furo[3,4-b]pyridin-5(7H)-one Start->Path1 Acid/Heat (-H2O) Path2 Oxazine: Pyrido[2,3-d][1,3]oxazin-4-one Start->Path2 Aldehyde (R-CHO) Acid Cat. Cyclocondensation

Figure 2: Divergent cyclization pathways for the hydroxymethyl scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-(Cyclohexylamino)nicotinamide (SnAr)

Use Case: Converting 2-Cl to a functionalized intermediate.

  • Reagents: 2-Chloronicotinamide (1.0 eq), Cyclohexylamine (2.5 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve 2-chloronicotinamide (1.56 g, 10 mmol) in Ethanol (15 mL).

    • Add Cyclohexylamine (2.8 mL, 25 mmol).

    • Critical Step: Heat the mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The spot for 2-Cl (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
    • Cool to room temperature. Pour into ice-water (50 mL).

    • Filter the precipitate, wash with cold water, and dry.

  • Expected Yield: 75–85%.

  • Note: If reaction is sluggish, use a sealed tube at 110°C or add a catalytic amount of CuI/L-proline (Ullmann-type conditions), though 2-Cl is usually reactive enough without metal catalysis.

Protocol B: Cyclization to 2-Phenyl-2H-pyrido[2,3-d][1,3]oxazin-4(3H)-one

Use Case: Utilizing the 2-hydroxymethyl group for heterocycle formation.

  • Reagents: 2-(Hydroxymethyl)nicotinamide (1.0 eq) [often generated in situ from the lactone], Benzaldehyde (1.1 eq), p-Toluenesulfonic acid (pTSA, 10 mol%), Toluene.

  • Procedure:

    • Suspend 2-(hydroxymethyl)nicotinamide (1.52 g, 10 mmol) in Toluene (30 mL).

    • Add Benzaldehyde (1.1 mL) and pTSA (0.19 g).

    • Critical Step: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction time: 4–6 hours.

    • The formation of the oxazine ring is driven by the removal of water.

    • Cool to RT. Wash the organic layer with saturated

      
       to remove acid catalyst.
      
    • Concentrate in vacuo and recrystallize from Ethanol.

  • Expected Yield: 60–70%.

Comparative Data Summary

Metric2-Chloronicotinamide2-(Hydroxymethyl)nicotinamide
Reaction Type Intermolecular SubstitutionIntramolecular Condensation
Atom Economy Lower (Loss of HCl/Salt)Higher (Loss of Water)
Solvent Compatibility Polar Protic (EtOH, H2O) or Aprotic (DMF)Non-polar (Toluene, Benzene) for dehydration
Catalyst Needs None (thermal) or Copper (if unreactive amine)Acid Catalyst (pTSA, H2SO4)
Primary Byproduct Ammonium Chloride saltsWater

Disambiguation Note

Researchers must distinguish between 2-(hydroxymethyl)nicotinamide (ring substituted, discussed above) and N-(hydroxymethyl)nicotinamide (amide nitrogen substituted). The latter is a prodrug of nicotinamide formed by reaction with formaldehyde and does not participate in the scaffold-building chemistry described in this guide.

References

  • Synthesis of Pyrido[2,3-d]pyrimidines via SnAr: Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity.[1][2] Source: Royal Society of Chemistry (RSC) / PubMed. URL:[Link]

  • Reactivity of 2-Chloronicotinamide: Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Source: Organic & Biomolecular Chemistry.[3] URL:[Link]

  • Cyclization of Hydroxymethyl Derivatives: Title: The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl) derivatives. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • General Properties of Nicotinamide Derivatives: Title: Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions.[4] Source: MDPI Molecules. URL:[Link]

Sources

Comparative Guide: Biological Activity of N-(Hydroxymethyl)nicotinamide vs. Nicotinamide

[1]

Executive Summary & Structural Distinction

This guide provides a critical analysis of the biological activities, chemical stability, and experimental applications of Nicotinamide (NAM) compared to its hydroxymethyl derivatives.

Critical Nomenclature Clarification: While "Hydroxymethylnicotinamide" is often used colloquially, two distinct structural isomers exist with vastly different biological profiles. This guide primarily addresses N-(Hydroxymethyl)nicotinamide (the bioactive agent often compared to NAM) while defining the specific synthetic role of the 2-(Hydroxymethyl)nicotinamide isomer to ensure precision.

FeatureNicotinamide (NAM) N-(Hydroxymethyl)nicotinamide 2-(Hydroxymethyl)nicotinamide
CAS Number 98-92-03569-99-1105580-82-1 (approx.)
Primary Role Vitamin B3, NAD+ PrecursorAntimicrobial, Cholagogue, ProdrugSynthetic Intermediate
Mechanism NAD+ Salvage Pathway SubstrateFormaldehyde Release (Hydrolysis)Lactonization Precursor
Stability High (Thermally Stable)Low (Hydrolyzes in aqueous media)Unstable (Cyclizes to lactone)

Chemical Biology & Mechanism of Action

Nicotinamide (NAM): The Cellular Fuel

Nicotinamide is the amide form of niacin (Vitamin B3) and a direct precursor to Nicotinamide Adenine Dinucleotide (NAD+).

  • Mechanism: NAM is converted to Nicotinamide Mononucleotide (NMN) by the rate-limiting enzyme NAMPT (Nicotinamide phosphoribosyltransferase), and subsequently to NAD+.

  • Inhibition Profile: At high concentrations (mM range), NAM acts as a non-competitive inhibitor of Sirtuins (Class III HDACs) and PARPs (Poly (ADP-ribose) polymerases), creating a feedback loop in cellular stress responses.

N-(Hydroxymethyl)nicotinamide: The Prodrug & Antimicrobial

Often marketed as Nicodin or Bilamide, this compound is formed by the reaction of NAM with formaldehyde.

  • Prodrug Mechanism: In aqueous environments (especially acidic/basic), N-(Hydroxymethyl)nicotinamide hydrolyzes to release Nicotinamide and Formaldehyde .

    • Reaction:

      
      
      
  • Biological Activity:

    • Antimicrobial: The slow release of formaldehyde provides bacteriostatic activity, historically used for biliary tract infections (cholagogue effect).

    • NAD+ Boosting: It serves as a "slow-release" source of NAM. However, the concurrent release of formaldehyde (a genotoxin) limits its utility as a pure NAD+ booster compared to Nicotinamide Riboside (NR) or NMN.

2-(Hydroxymethyl)nicotinamide: The Synthetic Intermediate

Unlike the N-substituted form, the 2-isomer contains a hydroxymethyl group on the pyridine ring (carbon-2).

  • Chemical Behavior: This molecule is prone to intramolecular cyclization. The hydroxyl group can attack the adjacent amide carbonyl, eliminating ammonia to form furo[3,4-b]pyridin-5(7H)-one (a lactone).

  • Application: It is primarily used as a building block in medicinal chemistry (e.g., synthesis of DPP-IV inhibitors or pyrrolopyridine scaffolds) rather than a direct therapeutic agent.

Visualization: Metabolic & Chemical Pathways

The following diagram illustrates the divergent pathways of these compounds.

Gcluster_0Biological FateNAMNicotinamide (NAM)NADNAD+NAM->NADSalvage Pathway(NAMPT/NMNAT)NHMN-(Hydroxymethyl)nicotinamideNHM->NAMHydrolysis(pH dependent)HCHOFormaldehyde(Toxic/Antimicrobial)NHM->HCHOByproductTwoHM2-(Hydroxymethyl)nicotinamideLactoneFuro[3,4-b]pyridin-5(7H)-one(Lactone)TwoHM->LactoneCyclization(-NH3)

Caption: Figure 1. Comparative fate of Nicotinamide derivatives. N-substituted forms hydrolyze to NAM, while 2-substituted forms tend to cyclize.

Experimental Protocols & Data Comparison

Stability & Hydrolysis Assay (HPLC)

Objective: Quantify the rate of conversion of N-(Hydroxymethyl)nicotinamide to Nicotinamide.

Protocol:

  • Preparation: Dissolve N-(Hydroxymethyl)nicotinamide (10 mM) in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

  • Incubation: Maintain at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately dilute 1:10 in ice-cold mobile phase.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

    • Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) : Methanol (90:10).

    • Detection: UV at 260 nm.

    • Retention Times: NAM (~3.5 min), N-Hydroxymethyl-NAM (~2.8 min - Note: Peak may broaden due to on-column hydrolysis).

Expected Results:

Time (min) % N-Hydroxymethyl-NAM Remaining (pH 7.4) % NAM Formed
0 100% 0%
30 ~85% ~15%
120 ~60% ~40%

Note: Hydrolysis is significantly faster at acidic pH (pH 1.2).

Antimicrobial Susceptibility (MIC Determination)

Objective: Compare bacteriostatic activity. NAM is generally inactive; N-(Hydroxymethyl)nicotinamide is active.

Protocol:

  • Organism: Staphylococcus aureus (ATCC 29213) or E. coli.

  • Method: Broth Microdilution (CLSI standards).

  • Dosing: Serial 2-fold dilutions from 512 µg/mL to 0.5 µg/mL.

  • Control: Include Formaldehyde (positive control) and NAM (negative control).

Data Interpretation:

  • NAM: MIC > 512 µg/mL (Inactive).

  • N-(Hydroxymethyl)nicotinamide: MIC ~32–64 µg/mL (Moderate activity due to formaldehyde release).

  • Causality: If the MIC of N-HM-NAM correlates with the molar equivalent of released formaldehyde, the mechanism is confirmed as non-specific alkylation.

Strategic Recommendations for Drug Development

  • For NAD+ Therapeutics:

    • Avoid N-(Hydroxymethyl)nicotinamide.[1] The release of formaldehyde poses a toxicity risk that outweighs the benefit of NAM delivery.

    • Select Nicotinamide (NAM), Nicotinamide Riboside (NR), or Nicotinamide Mononucleotide (NMN).

  • For Antimicrobial/Topical Applications:

    • N-(Hydroxymethyl)nicotinamide may be valid for topical formulations where localized antisepsis is required (e.g., acne treatments), leveraging the dual anti-inflammatory (NAM) and antimicrobial (Formaldehyde) effects.

  • For Synthetic Chemistry (SAR Studies):

    • If exploring 2-(Hydroxymethyl)nicotinamide , be aware of the rapid lactonization to furo[3,4-b]pyridin-5(7H)-one. Protect the hydroxyl group or the amide nitrogen if a linear structure is required for receptor binding.

References

  • BenchChem. (2025).[1] A Comparative Analysis of N-(Hydroxymethyl)nicotinamide and Nicotinamide Riboside for NAD+ Augmentation.Link

  • ChemSrc. (2025). N-(Hydroxymethyl)nicotinamide Biological Activity and Properties.Link

  • ResearchGate. (2008). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation. J. AOAC Int.[2] Link

  • Google Patents. (2005). WO2005085246A1 - Substituierte Xanthine und deren Verwendung als DPP-IV Inhibitoren. (Describes 2-(Hydroxymethyl)nicotinamide as intermediate). Link

  • MedChemExpress. (2024). N-(Hydroxymethyl)nicotinamide Product Information.Link

A Researcher's Guide to Reference Standards for the Analysis of 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of 2-(Hydroxymethyl)nicotinamide, the accuracy and reliability of analytical data are paramount. This hinges on the use of appropriate and well-characterized reference standards. This guide provides an in-depth comparison of available reference standards and analytical methodologies for the robust analysis of 2-(Hydroxymethyl)nicotinamide, ensuring scientific integrity and facilitating informed decision-making in your research.

The Reference Standard Dilemma: Navigating the Absence of a Dedicated Certified Standard

A thorough market survey reveals a critical gap for researchers: the lack of a commercially available, certified reference standard (CRS) specifically for 2-(Hydroxymethyl)nicotinamide from major pharmacopoeias such as USP, EP, or BP. While vendors like Sigma-Aldrich, Santa Cruz Biotechnology, and TCI Chemicals offer 2-(Hydroxymethyl)nicotinamide as a chemical product, often with a stated purity, these are not certified for quantitative analytical purposes without further qualification.[1][2]

In the absence of a dedicated CRS, two primary pathways emerge for the analytical chemist:

  • In-house Qualification of a Commercially Available 2-(Hydroxymethyl)nicotinamide Batch: This involves purchasing a high-purity batch of 2-(Hydroxymethyl)nicotinamide and subjecting it to rigorous characterization to establish it as an in-house primary or secondary standard. This process typically includes:

    • Identity Confirmation: Using techniques like ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the chemical structure.

    • Purity Determination: Employing a mass balance approach, which involves quantifying impurities using techniques such as High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector - CAD, or Evaporative Light Scattering Detector - ELSD), Gas Chromatography (GC) for volatile impurities, Karl Fischer titration for water content, and Thermogravimetric Analysis (TGA) for residual solvents.

    • Potency Assignment: Calculating the final potency of the in-house standard based on the mass balance assessment.

  • Leveraging a Structurally Related Certified Reference Standard: The Case for Nicotinamide

A scientifically sound and pragmatic alternative is the use of a readily available and highly characterized certified reference standard of a structurally similar compound. In this context, Nicotinamide (Niacinamide) emerges as an excellent candidate.[3][4][5][6][7]

Why Nicotinamide is a Suitable Alternative:

  • Structural Analogy: 2-(Hydroxymethyl)nicotinamide is a derivative of nicotinamide, sharing the core nicotinamide structure. This structural similarity often translates to comparable chromatographic and spectroscopic properties, making it a suitable calibrant.

  • High Purity and Certification: Nicotinamide Certified Reference Standards are widely available from various pharmacopoeias (e.g., USP, EP, BP) and are extensively characterized with a certified purity, ensuring traceability and analytical accuracy.[4][5][6][7]

  • Cost-Effectiveness and Availability: Utilizing a commercially available CRS of nicotinamide is often more time and cost-effective than the comprehensive in-house qualification of a 2-(Hydroxymethyl)nicotinamide batch.

Crucial Consideration: Determination of Relative Response Factor (RRF)

When using a reference standard of a different compound, it is imperative to determine the Relative Response Factor (RRF) of 2-(Hydroxymethyl)nicotinamide relative to the nicotinamide standard for the specific analytical method being used. The RRF accounts for differences in the detector response between the two compounds.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is dictated by the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or stability assessment. This section compares three common analytical techniques for the analysis of 2-(Hydroxymethyl)nicotinamide.

Thin-Layer Chromatography (TLC)-Densitometric Method

A published TLC-densitometric method offers a simple and cost-effective approach for the determination of 2-(Hydroxymethyl)nicotinamide.[1][8]

Experimental Protocol:

  • Stationary Phase: Silica gel F254 plates.

  • Mobile Phase: Chloroform-Ethanol (2:3, v/v).[8]

  • Detection: Densitometric measurement at 260 nm.[8]

  • Key Performance Parameters:

    • Limit of Detection (LOD): 0.1 µ g/spot .[8]

    • Linearity Range: 0.2 to 1.75 µ g/spot .[8]

    • Recovery: 97.60% to 100.82%.[8]

    • Relative Standard Deviation (RSD): 2.37%.[8]

Causality Behind Experimental Choices:

The choice of a polar mobile phase (chloroform-ethanol) is dictated by the polar nature of 2-(Hydroxymethyl)nicotinamide, ensuring adequate migration on the silica gel plate. The UV detection at 260 nm is based on the chromophoric pyridine ring present in the molecule.

Trustworthiness:

The reported validation data, including good precision, accuracy, and linearity, establish the trustworthiness of this method for the quantitative analysis of 2-(Hydroxymethyl)nicotinamide in simple matrices like pharmaceutical tablets.[8]

High-Performance Liquid Chromatography (HPLC)

Proposed HPLC Method (Reverse-Phase):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and methanol (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 262 nm.[10]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Causality Behind Experimental Choices:

  • Reverse-Phase Chromatography (C18 column): This is the most common mode of separation for moderately polar compounds like 2-(Hydroxymethyl)nicotinamide. The C18 stationary phase provides good retention and separation from potential impurities.

  • Buffered Mobile Phase: A phosphate buffer is used to control the pH of the mobile phase, which is crucial for achieving reproducible retention times and peak shapes for ionizable compounds. A slightly acidic pH ensures that the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase.

  • Organic Modifier (Methanol): Methanol is used to control the elution strength of the mobile phase. The ratio of buffer to methanol can be adjusted to optimize the retention time of 2-(Hydroxymethyl)nicotinamide.

  • UV Detection: The pyridine ring in 2-(Hydroxymethyl)nicotinamide exhibits strong UV absorbance, making UV detection a sensitive and reliable method of quantification.

Self-Validating System:

A comprehensive method validation according to ICH Q2(R1) guidelines would be required to establish the trustworthiness of this method. This would include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[13]

Gas Chromatography (GC)

GC can be a suitable technique for the analysis of 2-(Hydroxymethyl)nicotinamide, particularly if coupled with a mass spectrometric detector (GC-MS) for enhanced specificity and sensitivity.[14][15][16] However, due to the polarity and potential for thermal degradation of the hydroxyl group, derivatization may be necessary to improve volatility and chromatographic performance.

Proposed GC-MS Method (with derivatization):

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: The active hydrogens of the hydroxyl and amide groups will be replaced by trimethylsilyl (TMS) groups, increasing the volatility of the analyte.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[15][16]

  • Carrier Gas: Helium.[15]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Injection: Splitless mode.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning in full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.[15]

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for polar compounds containing hydroxyl and amide groups, making them amenable to GC analysis.

  • DB-5ms Column: This is a versatile, low-polarity column suitable for a wide range of applications and provides good separation for many derivatized compounds.[15][16]

  • GC-MS: The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized analyte and allows for highly sensitive and selective quantification using SIM mode.

Trustworthiness:

The use of an internal standard is highly recommended for GC analysis to compensate for variations in injection volume and derivatization efficiency. Method validation would be essential to demonstrate its suitability for the intended purpose.

Data Presentation and Comparison

Table 1: Comparison of Analytical Methodologies

ParameterTLC-DensitometricHPLC-UVGC-MS (with Derivatization)
Principle Planar chromatographyLiquid chromatographyGas chromatography
Quantitation YesYes (High Precision)Yes (High Sensitivity)
Throughput HighModerateLow to Moderate
Cost LowModerateHigh
Sample Preparation SimpleModerateComplex (derivatization)
Specificity ModerateGoodExcellent (with MS)
Sensitivity ModerateGoodExcellent
Recommended Use Rapid screening, simple formulationsRoutine QC, stability studies, impurity profilingTrace analysis, structural confirmation

Illustrative Experimental Data (Hypothetical)

Table 2: Linearity Data for HPLC Analysis of 2-(Hydroxymethyl)nicotinamide using Nicotinamide CRS

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,980
25380,500
50759,800
Correlation Coefficient (r²) 0.9998

Experimental Workflows

Workflow for Qualifying an In-House Reference Standard

G cluster_0 Material Acquisition & Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity Determination (Mass Balance) cluster_3 Finalization A Procure High-Purity 2-(Hydroxymethyl)nicotinamide B Visual Inspection & Solubility Tests A->B C ¹H NMR, ¹³C NMR B->C D Mass Spectrometry (MS) B->D E FTIR Spectroscopy B->E F HPLC-UV/CAD/ELSD (Organic Impurities) C->F D->F E->F G GC-FID (Volatile Impurities) F->G H Karl Fischer Titration (Water Content) G->H I TGA (Residual Solvents) H->I J Calculate Potency I->J K Assign Expiry Date (based on stability data) J->K L Generate Certificate of Analysis K->L G cluster_0 Preparation cluster_1 Analysis & Calibration cluster_2 Quantification A Prepare Nicotinamide CRS Stock Solution C Develop & Validate Analytical Method (e.g., HPLC) A->C B Prepare 2-(Hydroxymethyl)nicotinamide Sample Solution F Analyze Sample Solution B->F D Generate Calibration Curve with Nicotinamide CRS C->D E Determine Relative Response Factor (RRF) D->E G Calculate Concentration of 2-(Hydroxymethyl)nicotinamide using Calibration Curve and RRF E->G F->G

Caption: Analytical workflow for quantification using a related reference standard.

Conclusion and Recommendations

For the highest level of analytical rigor in the analysis of 2-(Hydroxymethyl)nicotinamide, the use of a well-characterized reference standard is non-negotiable. While a dedicated certified reference standard is currently unavailable, researchers have two viable options: comprehensive in-house qualification of a commercial batch or the strategic use of a readily available and certified nicotinamide reference standard.

For routine quantitative analysis, a validated reverse-phase HPLC-UV method is recommended due to its robustness, precision, and accessibility. The use of a nicotinamide CRS in conjunction with a predetermined Relative Response Factor offers a scientifically sound and efficient approach. For trace-level analysis or definitive identification, a GC-MS method with prior derivatization is the preferred choice. The simpler TLC-densitometric method can be valuable for rapid screening purposes.

Ultimately, the selection of the reference standard and analytical methodology should be based on a thorough risk assessment and tailored to the specific analytical needs of the research or drug development program.

References

  • Saini, S., & Mandal, S. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development, 9(1), 95-101. [Link]

  • ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. [Link]

  • RSC Publishing. (2021). Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products. [Link]

  • Hubicka, U., Krzek, J., & Rzeszutko, W. (2008). Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. Journal of AOAC International, 91(5), 1186–1190. [Link]

  • Formosa Publisher. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. [Link]

  • ResearchGate. A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Nicotinamide. [Link]

  • MDPI. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. [Link]

  • PubMed. (2024). First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide: Application in Quantitative Analysis of Cocrystals. [Link]

  • IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. [Link]

  • SLS. Nicotinamide British Pharmacop. [Link]

  • Farmacia Journal. NICOTINE DETERMINATION FROM TABACCO BY GC/MS. [Link]

  • GSRS. N-(HYDROXYMETHYL)NICOTINAMIDE. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(Hydroxymethyl)nicotinamide

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

2-(Hydroxymethyl)nicotinamide (and its structural isomers like N-(hydroxymethyl)nicotinamide, CAS 3569-99-1) represents a class of pyridine-carboxamide derivatives often used as intermediates in pharmaceutical and agrochemical synthesis (e.g., imidazolinone herbicides).[1][2]

Effective disposal of this compound requires more than simple waste binning.[2] Due to the stability of the pyridine ring and the potential for nitrogen oxide (NOx) generation during decomposition, this material must be directed toward high-temperature incineration .[1][2]

Immediate Safety Profile:

  • Signal Word: WARNING

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Specific Target Organ Toxicity (Respiratory Irritation).[1][2][3]

  • Disposal Class: Non-Halogenated Organic Waste.[2]

Pre-Disposal Characterization[1]

Before initiating disposal, you must validate the state of the waste.[2] This step prevents dangerous cross-reactivity in waste streams.[2]

PropertyDataOperational Implication
Physical State Crystalline Solid (White/Off-white)Must be segregated from liquid waste streams to prevent clogging or unexpected dissolution exotherms.[1][2]
Water Solubility Soluble (Hot), Sparingly (Cold)Aqueous rinsates must be treated as chemical waste, not sanitary sewer discharge.[1][2]
Chemical Stability Stable under normal temp/pressureCritical: Avoid contact with strong oxidizers (e.g., nitric acid, permanganates) in the waste container.
Combustion Products Carbon oxides, Nitrogen oxides (NOx)Incineration requires scrubbers; do not burn in open lab flames.[2]

Disposal Decision Workflow

The following logic gate ensures compliant segregation of 2-(Hydroxymethyl)nicotinamide waste.

DisposalWorkflowStartWaste Generation:2-(Hydroxymethyl)nicotinamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder(Pure or Precipitate)StateCheck->SolidPath SolidLiquidPathSolution / Mother Liquor(Dissolved in Solvent)StateCheck->LiquidPath LiquidBinASolid Waste Bin:Non-Halogenated OrganicsSolidPath->BinA Double Bag/JarSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->Halogenated Contains HalogensNonHalogenatedNon-Halogenated Solvent(Ethanol, Water, DMSO)SolventCheck->NonHalogenated No HalogensBinBLiquid Waste Bin:Halogenated OrganicsHalogenated->BinBBinCLiquid Waste Bin:Non-Halogenated OrganicsNonHalogenated->BinC

Figure 1: Logic flow for segregating pyridine-derivative waste based on physical state and solvent background.[1][2]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired stock, synthesis yield, or spill cleanup residues.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(Hydroxymethyl)nicotinamide" (Do not use abbreviations like "2-HNA").[1][2]

    • Hazard Checkbox: Irritant / Toxic.[2][3][4][5]

  • Secondary Containment: Place the primary container inside a clear polyethylene bag (zip-lock) to contain any potential dust leakage.[1][2]

  • Aggregation: Deposit into the Non-Halogenated Organic Solids drum.

    • Scientist's Note: Do not mix with strong solid oxidizers.[2] Although stable, the amide functionality can react violently with strong nitrating agents.[2]

Protocol B: Liquid Waste (Solutions/Rinsates)

Applicability: Reaction mixtures, mother liquors, or glassware washings.[2]

  • pH Validation (The Self-Validating Step):

    • Before pouring into a central waste carboy, test the pH of your solution using a dipstick.[2]

    • Requirement: pH should be between 4 and 10.[2]

    • Why? Commingling highly acidic or basic streams with amides can induce hydrolysis, releasing ammonia or nicotinic acid derivatives, potentially causing pressure buildup or heat generation in the waste container.[2]

  • Segregation:

    • If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste .[2]

    • If dissolved in Water/Methanol/DMSO: Pour into Non-Halogenated Organic Waste .[2]

  • Rinsing: Triple-rinse empty glassware with a minimal amount of compatible solvent (ethanol or water) and add the rinsate to the liquid waste container.[1][2]

Emergency Spill Contingency

In the event of a benchtop spill, immediate action prevents respiratory exposure to dust.[2]

  • Evacuate & Ventilate: If a large amount of powder (>50g) is aerosolized, clear the immediate area to allow dust to settle.[2]

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and an N95 dust mask (or P100 respirator) to prevent inhalation.[2]

  • Dry Cleanup (Preferred):

    • Gently sweep the powder using a brush and dustpan.[2]

    • Pro-Tip: Cover the spill with a damp paper towel first to suppress dust generation, then scoop up the damp towel and powder together.[2]

  • Decontamination: Wipe the surface with a soap and water solution.[2] Discard all cleanup materials as Solid Hazardous Waste (Protocol A).[1][2]

Regulatory & Compliance Context (US Focus)

While 2-(Hydroxymethyl)nicotinamide is not explicitly listed on the EPA's RCRA P-list or U-list (unlike its parent compound Pyridine, U196), it must be characterized by the generator.[1][2]

  • Waste Code: Generally classified as D001 (Ignitable) if in flammable solvent, or simply as non-regulated chemical waste requiring incineration.[2]

  • Destruction Method: The only acceptable final disposal method is Incineration at a permitted facility equipped with afterburners and scrubbers to handle Nitrogen Oxides (NOx).[2]

  • Sewer Ban: Strictly Prohibited. Pyridine derivatives are often toxic to the bacteria used in wastewater treatment plants and can pass through to aquatic environments.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 77116, N-(Hydroxymethyl)nicotinamide.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Substance Information: Pyridine-3-carboxamide.[1][2] Retrieved from [Link][1][2]

Personal protective equipment for handling 2-(Hydroxymethyl)nicotinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety protocols, personal protective equipment (PPE), and operational logistics for handling 2-(Hydroxymethyl)nicotinamide (and its structural analogs).

As a research intermediate often used in the synthesis of fused pyridine heterocycles (such as furo[3,4-b]pyridin-5(7H)-one), this compound presents specific handling challenges related to its physical state (fine powder) and chemical reactivity (potential for cyclization).

Executive Safety Summary

  • Compound: 2-(Hydroxymethyl)nicotinamide

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory) . Treat as a Particularly Hazardous Substance (PHS) due to limited toxicological data on this specific isomer.

  • Critical Risk: Inhalation of fine dust during weighing and potential sensitization.

  • Immediate Action: Handle only within a certified Chemical Fume Hood (CFH).[1] Do not handle on an open bench.

Technical Hazard Analysis & Risk Assessment

As a Senior Application Scientist, I do not rely solely on generic Safety Data Sheets (SDS), which are often incomplete for research intermediates. Instead, we apply Structure-Activity Relationship (SAR) logic to determine the risk profile.

Chemical Competency & Reactivity
  • Structural Logic: The proximity of the hydroxyl group (position 2) to the amide group (position 3) creates a thermodynamic drive toward cyclization . Under acidic conditions or high heat, this compound may dehydrate to form a lactone (furo[3,4-b]pyridin-5(7H)-one).

  • Safety Implication: Spontaneous cyclization releases water. If stored in a sealed vessel with desiccants that fail, hydrolysis or pressure changes can occur.

  • Toxicological Inference: Pyridine derivatives are known mucosal irritants. While Nicotinamide (Vitamin B3) is generally low toxicity, the hydroxymethyl modification increases polarity and reactivity. We must assume it possesses the standard pyridine hazard profile: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) .

Exposure Pathways
  • Inhalation (High Risk): As a solid intermediate, static electricity often causes this powder to "fly," creating an aerosol hazard during weighing.

  • Dermal Absorption (Moderate Risk): Pyridine rings are lipophilic enough to penetrate skin; the amide moiety adds water solubility, potentially aiding transport across mucous membranes.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling quantities >10 mg.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner)Permeation Logic: Pyridine derivatives can permeate thin latex. Double gloving provides a "breakthrough" buffer. The outer glove protects against the solvent (often DCM or Methanol) used to dissolve the solid.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust Defense: Standard safety glasses allow airborne powder to bypass the side shields via electrostatic attraction to the face. Goggles form a seal.
Respiratory Fume Hood (Primary) ; N95 (Secondary)Engineering Control: The fume hood is the primary barrier. If weighing must occur outside a hood (discouraged), a fit-tested N95 is the absolute minimum due to particle size (<10µm).
Body Protection Flame-Resistant (FR) Lab Coat (Buttoned)Contamination Control: Synthetic blends can melt if a solvent fire occurs. 100% cotton or Nomex is required.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing
  • Step 1: Verify Fume Hood performance.[1] Sash should be at the certified working height (usually 18 inches).

  • Step 2 (Static Control): 2-(Hydroxymethyl)nicotinamide is prone to static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing. This prevents the powder from repelling off the spatula and becoming airborne.

  • Step 3: Place a secondary containment tray (spill tray) inside the hood. All mass transfer happens inside this tray.

Phase 2: Solubilization & Reaction
  • Step 4: Add solvent slowly.

    • Note: If dissolving in chlorinated solvents (DCM/Chloroform), the solution may generate heat of solvation.

  • Step 5: If the protocol requires heating (to induce cyclization), ensure the system is vented to a scrubber or inert gas line. Do not seal a heated reaction vessel containing this compound without pressure relief, as water vapor generation (from lactonization) can over-pressurize glassware.

Visualized Workflows (Graphviz)

Diagram 1: PPE Selection Decision Tree

This logic gate ensures you select the correct protection based on the state of the matter.

PPE_Decision_Tree Start Start: Handling 2-(Hydroxymethyl)nicotinamide State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution (Organic Solvent) State_Check->Solution Quant_Check Quantity > 100mg? Solid->Quant_Check Solvent_Check Solvent Type? Solution->Solvent_Check Hood_Req MUST use Fume Hood + Splash Goggles + Nitrile Gloves Quant_Check->Hood_Req Yes Balance_Enclosure Balance Enclosure Allowed + Safety Glasses + Nitrile Gloves Quant_Check->Balance_Enclosure No Permeable High Permeation (DCM, Chloroform, Pyridine) Solvent_Check->Permeable Standard Standard Solvent (Water, Ethanol) Solvent_Check->Standard Action_Double REQUIRED: Double Nitrile Gloves (Change every 15 mins) Permeable->Action_Double Action_Single Single Nitrile Gloves (Change upon splash) Standard->Action_Single

Caption: PPE Decision Logic based on physical state and solvent compatibility.

Diagram 2: Emergency Response & Disposal Loop

This self-validating loop ensures no hazardous waste enters the municipal stream.

Disposal_Workflow Spill Event: Spill / Waste Generation Type Identify Waste Type Spill->Type Solid_Waste Solid Debris (Wipes, Powder) Type->Solid_Waste Liquid_Waste Liquid Mother Liquor Type->Liquid_Waste Tagging Tag as 'Hazardous Organic' (List Constituents) Solid_Waste->Tagging Segregation Segregate: Non-Halogenated vs. Halogenated Liquid_Waste->Segregation Bin Satellite Accumulation Area (Secondary Containment) Tagging->Bin Segregation->Tagging

Caption: Waste segregation workflow ensuring compliance with RCRA and local EHS protocols.

Disposal & Environmental Logistics

Disposal must comply with RCRA (Resource Conservation and Recovery Act) standards.

  • Waste Classification:

    • Unless mixed with halogenated solvents (DCM), classify as Non-Halogenated Organic Waste .

    • If the material is pure and unused, it may require designation as a "U-Listed" waste equivalent (toxic waste) depending on local interpretation of pyridine derivative hazards.

  • Decontamination:

    • Wipe down all surfaces (balance, hood sash) with a 10% soap/water solution followed by ethanol.

    • Do not use bleach (sodium hypochlorite) immediately, as it can react with amine/amide residues to form chloramines (toxic gas).

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like paper towels for large liquid spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2]

  • PubChem. (n.d.). Nicotinamide (Compound Summary). National Library of Medicine.

  • American Chemical Society (ACS). (2023).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.